molecular formula C14H17NO3S B1600673 1,4-Dimethylpyridinium p-toluenesulfonate CAS No. 78105-28-9

1,4-Dimethylpyridinium p-toluenesulfonate

Cat. No.: B1600673
CAS No.: 78105-28-9
M. Wt: 279.36 g/mol
InChI Key: DKEMQXFWHOQUEA-UHFFFAOYSA-M
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Description

1,4-Dimethylpyridinium p-toluenesulfonate is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dimethylpyridinium p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dimethylpyridinium p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpyridinium p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.C7H8O3S/c1-7-3-5-8(2)6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEMQXFWHOQUEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451019
Record name AG-H-13324
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Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78105-28-9
Record name AG-H-13324
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Record name 1,4-Dimethylpyridinium p-toluenesulfonate
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Foundational & Exploratory

1,4-Dimethylpyridinium p-toluenesulfonate CAS 78105-28-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-Dimethylpyridinium p-toluenesulfonate (CAS 78105-28-9), a specialized pyridinium salt critical to the development of nonlinear optical (NLO) materials and mild acid catalysis.

Strategic Reagent for NLO Chromophore Synthesis & Polymer Functionalization[1]

Executive Summary

1,4-Dimethylpyridinium p-toluenesulfonate (CAS 78105-28-9) is a quaternary ammonium salt derived from 4-picoline (4-methylpyridine). While chemically related to the common mild acid catalyst Pyridinium p-toluenesulfonate (PPTS), this methylated derivative serves a distinct and more specialized role.

Its primary utility lies in materials science , specifically as a precursor for organic nonlinear optical (NLO) crystals (e.g., stilbazolium derivatives).[1] The salt provides an activated methyl group at the 4-position, which is chemically primed for condensation reactions to generate high-hyperpolarizability chromophores. Additionally, it functions as a latent acid catalyst and ionic liquid component in the synthesis of functionalized polymers.

Chemical Identity & Physicochemical Properties

The compound consists of a permanently charged 1,4-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion. The tosylate counter-ion confers crystallinity and favorable solubility characteristics compared to halide equivalents.

PropertyData
CAS Number 78105-28-9
IUPAC Name 1,4-Dimethylpyridin-1-ium 4-methylbenzenesulfonate
Synonyms 1,4-Dimethylpyridinium tosylate; N-Methyl-4-picolinium tosylate
Molecular Formula C₁₄H₁₇NO₃S
Molecular Weight 279.35 g/mol
Melting Point 148–151 °C
Appearance White to off-white crystalline powder
Solubility High: Methanol, Ethanol, DMSO.[2][3] Low: Diethyl ether, Hexanes.
Hygroscopicity Non-hygroscopic (unlike simple pyridinium halides)

Synthesis & Manufacturing

Synthetic Pathway

The synthesis is a direct quaternization (Menshutkin reaction) involving the nucleophilic attack of the nitrogen lone pair of 4-methylpyridine onto the electrophilic methyl group of methyl p-toluenesulfonate.

Reaction Stoichiometry:

  • Substrate: 4-Methylpyridine (4-Picoline)

  • Alkylating Agent: Methyl p-toluenesulfonate (Methyl Tosylate)[4]

  • Product: 1,4-Dimethylpyridinium p-toluenesulfonate[1][2][5][6]

Mechanistic Visualization

The following diagram illustrates the synthesis of the salt and its subsequent activation for NLO material generation.

G Picoline 4-Methylpyridine (Nucleophile) Salt 1,4-Dimethylpyridinium p-toluenesulfonate (CAS 78105-28-9) Picoline->Salt SN2 Quaternization (Toluene, Reflux) MeTs Methyl p-Toluenesulfonate (Electrophile) MeTs->Salt Stilbazolium Stilbazolium NLO Chromophore (High Hyperpolarizability) Salt->Stilbazolium Knoevenagel Condensation (Base cat., Methanol) Aldehyde Aromatic Aldehyde (e.g., 4-Dimethylaminobenzaldehyde) Aldehyde->Stilbazolium

Figure 1: Synthesis pathway from precursors to NLO active chromophores.

Mechanistic Applications

Precursor for NLO Materials (Stilbazolium Salts)

This is the dominant application.[1] The methyl group at the 4-position of the pyridinium ring is acidified by the electron-withdrawing nature of the positively charged nitrogen.

  • Mechanism: In the presence of a weak base (e.g., piperidine), the 4-methyl group is deprotonated to form an enamine-like intermediate. This nucleophile attacks aromatic aldehydes in a Knoevenagel-type condensation.

  • Why Tosylate? The p-toluenesulfonate anion is preferred over iodide or chloride for crystal growth (e.g., via Slow Evaporation Solution Technique - SEST) because it often promotes non-centrosymmetric crystal packing, a requirement for Second Harmonic Generation (SHG).

Mild Acid Catalysis & Polymer Functionalization

Unlike free p-toluenesulfonic acid (strong acid), the pyridinium salt acts as a latent acid catalyst .

  • Equilibrium: At elevated temperatures, the salt exists in equilibrium with trace amounts of free acid and base, allowing for controlled catalysis of sensitive reactions like esterification or acetal formation .

  • Polymer Science: It is used to catalyze the esterification of side chains onto polymer backbones for NLO polymers, ensuring high loading without degrading the polymer chain.

Experimental Protocols

Protocol A: Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate

Note: Methyl p-toluenesulfonate is a potent alkylating agent. Handle with extreme care in a fume hood.

  • Reagents:

    • 4-Methylpyridine (1.0 eq, 93.13 g/mol )

    • Methyl p-toluenesulfonate (1.05 eq, 186.23 g/mol )

    • Solvent: Anhydrous Toluene or Benzene (approx. 5 mL per gram of substrate).

  • Procedure:

    • Charge a dry round-bottom flask with 4-methylpyridine and solvent under nitrogen atmosphere.

    • Add methyl p-toluenesulfonate dropwise at room temperature to control the exotherm.

    • Heat the mixture to mild reflux (approx. 80–110 °C) for 2–4 hours. The product will precipitate as a white solid.

    • Cool to 0 °C. Filter the solid precipitate.

    • Purification: Recrystallize from hot ethanol or an ethanol/acetone mixture to yield high-purity white crystals.

    • Drying: Dry under vacuum at 60 °C to remove trace solvent.

Protocol B: Condensation to NLO Chromophore (General)
  • Reagents:

    • 1,4-Dimethylpyridinium p-toluenesulfonate (1.0 eq)[2]

    • 4-(Dimethylamino)benzaldehyde (1.0 eq)

    • Catalyst: Piperidine (drops)[1]

    • Solvent: Methanol.[4][5][6][7]

  • Procedure:

    • Dissolve equimolar amounts of the salt and aldehyde in methanol.

    • Add catalytic piperidine.

    • Reflux for 6–12 hours.[8] The solution will turn deep red/orange due to the formation of the conjugated stilbazolium system.

    • Cool and harvest crystals via slow evaporation (SEST) for optical quality materials.[1]

Safety & Handling (E-E-A-T)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Critical Precursor Warning: The starting material, Methyl p-toluenesulfonate , is a strong alkylating agent and potential carcinogen. It can methylate DNA. Once reacted to form the salt (CAS 78105-28-9), the alkylating potential is neutralized, making the salt significantly safer to handle than its precursors.

  • Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent contamination, although the salt is relatively stable.

References

  • Sigma-Aldrich. 1,4-Dimethylpyridinium p-toluenesulfonate Product Sheet.

  • PubChem. 1,4-Dimethylpyridinium p-toluenesulfonate Compound Summary. National Library of Medicine.

  • BenchChem. Synthesis and NLO Applications of Pyridinium Salts.

  • Tang, X., et al. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited. Synthetic Communications, 2013. (Contextual citation for catalytic mechanism).

  • MDPI. Crystal Growth of Tosylate Salts for Pharmaceutical and Optical Applications.

Sources

1,4-Dimethylpyridinium p-toluenesulfonate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, and synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate.

CAS Registry Number: 78105-28-9 Molecular Formula:


Molecular Weight:  279.36  g/mol [1]

Executive Summary

1,4-Dimethylpyridinium p-toluenesulfonate is a quaternary ammonium salt characterized by a permanent positive charge on the pyridinium nitrogen. Unlike its protonated analog, Pyridinium p-toluenesulfonate (PPTS), this compound does not possess an acidic proton on the nitrogen atom. Consequently, its utility lies not in Brønsted acid catalysis, but rather in its application as an ionic liquid precursor, a phase-transfer catalyst, and a specialized reagent in the synthesis of nonlinear optical (NLO) polymers.

This guide provides a rigorous analysis of its structural architecture, stoichiometric properties, and synthetic pathways, distinguishing it from related pyridinium salts to ensure precise experimental application.

Chemical Structure & Molecular Architecture

Structural Components

The compound consists of two distinct ionic species held together by electrostatic forces:

  • The Cation (1,4-Dimethylpyridinium):

    • Core: A six-membered aromatic pyridine ring.

    • Substituents: A methyl group attached to the nitrogen (N-1 position) and a methyl group at the para position (C-4).

    • Electronic State: The nitrogen atom is quaternized (

      
       hybridized), bearing a formal positive charge. This charge is delocalized across the aromatic ring, enhancing the acidity of the methyl protons at the C-4 position (pKa ~20-21), allowing for potential anhydrobase formation under basic conditions.
      
  • The Anion (p-Toluenesulfonate / Tosylate):

    • Core: A benzenesulfonate moiety.[2][3][4][5]

    • Substituents: A methyl group at the para position relative to the sulfonate group.

    • Function: Acts as a non-coordinating, stable counterion that imparts solubility in organic solvents and crystallinity to the salt.

Structural Diagram

The following diagram illustrates the connectivity and ionic interaction between the cation and anion.

ChemicalStructure Fig 1. Ionic association between the N-methylated pyridinium cation and the tosylate anion. cluster_cation Cation: 1,4-Dimethylpyridinium cluster_anion Anion: p-Toluenesulfonate Cation 1,4-Dimethylpyridinium (C7H10N+) Anion p-Toluenesulfonate (C7H7O3S-) Cation->Anion Ionic Bond (Electrostatic)

[6]

Molecular Weight & Stoichiometry[7][8]

Precise molecular weight calculations are critical for stoichiometric accuracy in synthesis and formulation.

ComponentFormulaCalculation (

)
Contribution
Cation


108.16
Anion


171.19
Total Salt

Sum of Ions 279.35

Note: The exact molecular weight may vary slightly (±0.01) depending on the specific atomic weight standard used (e.g., IUPAC 2021).

Physicochemical Properties[4][6][9]

  • Appearance: White to off-white crystalline powder or chunks.

  • Melting Point: 148–151 °C [1].[4][6][7]

  • Solubility:

    • High: Methanol (25 mg/mL, clear), Ethanol, DMSO.

    • Moderate/Low: Dichloromethane, Chloroform.[8]

    • Insoluble: Non-polar hydrocarbons (Hexane, Heptane).

  • Stability: Hygroscopic. Store at room temperature under inert atmosphere (nitrogen or argon) to prevent moisture absorption, which can alter stoichiometric weight during weighing.

Synthesis Protocol

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is a classic quaternization reaction (Menschutkin reaction). It involves the nucleophilic attack of the pyridine nitrogen on a methylating agent.[1]

Critical Distinction: Unlike the synthesis of PPTS (which mixes pyridine and p-toluenesulfonic acid), this synthesis requires Methyl p-toluenesulfonate (Methyl Tosylate) as the alkylating agent to permanently install the methyl group on the nitrogen.

Reaction Pathway


Step-by-Step Methodology

Note: Methyl p-toluenesulfonate is a strong alkylating agent and potential carcinogen. All operations must be performed in a fume hood.

  • Reagent Preparation:

    • Charge a dry round-bottom flask with 4-Methylpyridine (4-Picoline) (1.0 equiv).

    • Add anhydrous Acetonitrile or Acetone as the solvent (concentration ~0.5 M).

  • Addition:

    • Add Methyl p-toluenesulfonate (1.05 equiv) dropwise at room temperature. A slight excess ensures complete conversion of the nucleophile.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C for acetonitrile) for 4–6 hours. The product often precipitates as the reaction progresses or upon cooling.

  • Isolation:

    • Cool the reaction mixture to 0°C.

    • Filter the white crystalline precipitate.

  • Purification:

    • Recrystallize from ethanol/diethyl ether or hot acetonitrile to remove unreacted starting materials.

    • Dry under high vacuum at 60°C for 12 hours.

Reaction Workflow Diagram

SynthesisWorkflow Fig 2. Synthetic workflow for the quaternization of 4-picoline. Start Start: Reagent Prep (4-Picoline in Acetonitrile) React Add Methyl Tosylate (Exothermic) Start->React Reflux Reflux at 80°C (4-6 Hours) React->Reflux Quaternization Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Filtration & Wash (Remove Impurities) Cool->Filter Product Final Product: 1,4-Dimethylpyridinium Tosylate Filter->Product Drying

Applications in Research & Development

Nonlinear Optical (NLO) Materials

1,4-Dimethylpyridinium p-toluenesulfonate serves as a precursor or additive in the synthesis of organic NLO crystals, such as DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) analogs.[1] The tosylate anion promotes the formation of non-centrosymmetric crystal structures essential for second-harmonic generation [2].

Ionic Liquids & Electrolytes

As a pyridinium salt with a relatively low melting point (148°C), it falls into the category of high-melting ionic liquids. It is used to study charge transport mechanisms in organic electrolytes and can be modified (via anion exchange) to create room-temperature ionic liquids (RTILs) for electrochemical applications [3].

Distinction from PPTS (Catalysis Warning)

Researchers must not confuse this compound with Pyridinium p-toluenesulfonate (PPTS).

  • PPTS: A mild acid catalyst (

    
     ~ 5.2) used for acetal formation/cleavage.[8][9]
    
  • 1,4-Dimethylpyridinium Tosylate: A neutral quaternary salt (pH neutral in solution). It cannot function as a proton donor for acid catalysis. Its use in "catalysis" is strictly limited to phase-transfer roles or specific electrostatic catalysis in materials synthesis.

References

  • Sigma-Aldrich. 1,4-Dimethylpyridinium p-toluenesulfonate Product Specification. Link

  • Marder, S. R., et al. "Organic Nonlinear Optical Materials: Where Are We Now?" Science, 1994. Link

  • PubChem.[4][5][6][7][10] Compound Summary for CID 10989591: 1,4-Dimethylpyridinium p-toluenesulfonate. National Library of Medicine.[10] Link

Sources

A Tale of Two Pyridinium Salts: A Technical Guide to PPTS and 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, pyridinium salts of p-toluenesulfonic acid serve as valuable and versatile reagents. This guide provides an in-depth comparative analysis of two such compounds: the widely utilized Pyridinium p-toluenesulfonate (PPTS) and its lesser-known, structurally distinct counterpart, 1,4-Dimethylpyridinium p-toluenesulfonate. We will dissect their fundamental structural differences, explore the resulting impact on their physicochemical properties and catalytic mechanisms, and delineate their respective applications in synthetic chemistry. This analysis aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent for their specific synthetic challenges, thereby enhancing efficiency, selectivity, and yield.

Introduction: The Pyridinium p-Toluenesulfonate Family

Pyridinium p-toluenesulfonate (PPTS) is a well-established reagent in the synthetic chemist's toolkit, prized for its role as a mild, organic-soluble acid catalyst.[1][2] It offers a convenient and often gentler alternative to strong mineral acids or p-toluenesulfonic acid (p-TsOH) itself, particularly when dealing with acid-sensitive substrates.[2][3] Its applications are extensive, most notably in the critical area of protecting group chemistry.[1][4]

A structural variant, 1,4-Dimethylpyridinium p-toluenesulfonate, presents an interesting case for comparison. While also an organic salt composed of a substituted pyridinium cation and a p-toluenesulfonate anion, the seemingly minor addition of two methyl groups fundamentally alters its nature and potential applications.[5][6] This guide will illuminate the key distinctions that every synthetic chemist should understand.

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The primary divergence between these two reagents lies in the structure of the cation. PPTS is formed from the simple protonation of pyridine, whereas 1,4-Dimethylpyridinium p-toluenesulfonate is the product of the quaternization of 1,4-dimethylpyridine.[5][7] This seemingly subtle difference has profound implications for their chemical behavior.

G cluster_0 Pyridinium p-toluenesulfonate (PPTS) cluster_1 1,4-Dimethylpyridinium p-toluenesulfonate PPTS_img DMPTS_img

Figure 1: Chemical Structures of PPTS and 1,4-Dimethylpyridinium p-toluenesulfonate.

Pyridinium p-toluenesulfonate (PPTS)

PPTS is a salt formed by the acid-base reaction between pyridine (a weak base) and p-toluenesulfonic acid (a strong acid). The resulting pyridinium cation possesses a proton on the nitrogen atom, which is the source of its Brønsted acidity. The pKa of the pyridinium ion is approximately 5.2-5.5, making it a mild acid catalyst.[8][9] It typically appears as a white to off-white crystalline powder, soluble in polar organic solvents such as dichloromethane, chloroform, acetone, and ethanol.[2][10]

1,4-Dimethylpyridinium p-toluenesulfonate

This compound features a 1,4-dimethylpyridinium cation. The key structural differences from PPTS are:

  • N-Methyl Group: The nitrogen atom is quaternized, meaning it is bonded to a methyl group in addition to the two ring carbons. Consequently, it lacks an acidic proton directly on the nitrogen and cannot function as a Brønsted acid in the same manner as PPTS.

  • 4-Methyl Group: An electron-donating methyl group is present at the 4-position of the pyridine ring.

It is also a powder or crystalline solid and is noted to be soluble in methanol. Its synthesis involves the reaction of 1,4-dimethylpyridine with a p-toluenesulfonic acid derivative, a nucleophilic substitution that forms the quaternary salt.[5]

Comparative Physicochemical Data
PropertyPyridinium p-toluenesulfonate (PPTS)1,4-Dimethylpyridinium p-toluenesulfonate
CAS Number 24057-28-1[11]78105-28-9
Molecular Formula C₁₂H₁₃NO₃S[12]C₁₄H₁₇NO₃S
Molecular Weight 251.30 g/mol [11]279.35 g/mol
Appearance White to off-white crystalline powder[10]Powder, crystals, or chunks
Melting Point ~117-120 °C[12][13]148-151 °C
Acidity Source Brønsted Acid (Proton on Nitrogen)Lewis Acid / Other
Cation pKa ~5.2 - 5.5 (for Pyridinium ion)[8][9]N/A (Quaternary Nitrogen)
Solubility Soluble in DCM, CHCl₃, Acetone, Ethanol[2]Soluble in Methanol (25 mg/mL)

Mechanism of Action: Brønsted Acidity vs. Alternative Catalytic Roles

The fundamental difference in their catalytic function stems directly from their cationic structures.

PPTS: A Classic Mild Brønsted Acid Catalyst

PPTS functions as a source of the pyridinium ion, a weak acid capable of protonating substrates. This is particularly useful in reactions where stronger acids would cause decomposition or side reactions.[3][14] A prime example is the protection of an alcohol as a tetrahydropyranyl (THP) ether. The pyridinium ion protonates the dihydropyran, activating it for nucleophilic attack by the alcohol. The mildness of PPTS ensures that acid-labile groups elsewhere in the molecule often remain intact.[4][15]

G cluster_workflow PPTS Catalytic Cycle for THP Protection start Alcohol (R-OH) + Dihydropyran (DHP) activated_dhp Protonated DHP (Activated Electrophile) start->activated_dhp  + PPTS (H⁺ source) oxocarbenium Oxocarbenium Ion Intermediate activated_dhp->oxocarbenium R-OH attacks thp_ether THP-Protected Alcohol (R-OTHP) oxocarbenium->thp_ether Deprotonation catalyst_regen PPTS Catalyst Regenerated thp_ether->catalyst_regen Releases H⁺ catalyst_regen->start Catalytic Cycle

Figure 2: Simplified workflow of PPTS catalysis in THP ether formation.

1,4-Dimethylpyridinium p-toluenesulfonate: An Alternative Activator

Lacking a proton on the nitrogen, 1,4-Dimethylpyridinium p-toluenesulfonate cannot act as a Brønsted acid catalyst in the same way. However, it is described as an organic acid catalyst used in processes like esterification.[5][16] Its catalytic activity may arise from several possibilities:

  • Lewis Acidity: The positively charged pyridinium ring can act as a Lewis acid, activating carbonyl groups towards nucleophilic attack.

  • Ionic Liquid Effects: Its nature as a pyridinium-based ionic liquid could influence reaction rates and selectivities by providing a unique reaction medium.[5]

  • General Acid Catalysis: While the N-H proton is absent, C-H protons on the ring are slightly acidic and could potentially participate in catalysis, though this is a much weaker effect.

The primary role appears to be in contexts where a non-nucleophilic cation can facilitate a reaction, such as in certain esterifications.[16]

Applications in Organic Synthesis: Established Workhorse vs. Niche Player

The differences in mechanism and properties are directly reflected in the common applications of each reagent.

The Broad Utility of PPTS

PPTS is a versatile catalyst with a wide range of documented uses.[2][10][17]

  • Protecting Group Chemistry: This is the hallmark application of PPTS. It is a go-to catalyst for the formation of acetals and ketals, including the protection of alcohols as THP ethers and aldehydes/ketones as dioxolanes.[1][2][18] It is equally effective for the mild deprotection of silyl ethers (e.g., TBDMS) and THP ethers.[1][2]

  • Esterification and Transesterification: It serves as a mild catalyst for forming esters from carboxylic acids and alcohols.[10]

  • Rearrangements and Other Transformations: PPTS has been used to facilitate reactions like the Claisen rearrangement and regioselective azidoalkoxylation of enol ethers.[10]

The Specialized Role of 1,4-Dimethylpyridinium p-toluenesulfonate

The documented applications for this reagent are significantly more specialized.

  • Esterification Catalyst: It has been specifically cited as a catalyst in the esterification process for preparing side chains of nonlinear optical polymers.[16]

  • Ionic Liquids: Its structure places it within the class of pyridinium-based ionic liquids, suggesting potential applications as a solvent or co-catalyst in this context.[5]

Experimental Protocols: A Practical Guide

Protocol: Protection of a Primary Alcohol using PPTS (THP Ether Formation)

This protocol describes a general procedure for the tetrahydropyranylation of a primary alcohol.[19]

Materials:

  • Primary alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine and Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of PPTS (0.05 - 0.1 eq) to the solution and stir.

  • Add DHP (1.2 - 1.5 eq) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Conclusion: Selecting the Right Tool for the Job

The distinction between Pyridinium p-toluenesulfonate (PPTS) and 1,4-Dimethylpyridinium p-toluenesulfonate is a clear illustration of how subtle structural modifications can lead to significant functional divergence.

  • PPTS is the quintessential mild Brønsted acid catalyst. Its utility is broad and well-established, making it an indispensable tool for protecting group manipulations and other acid-catalyzed transformations where substrate sensitivity is a concern. The presence of the N-H proton is the key to its function.

  • 1,4-Dimethylpyridinium p-toluenesulfonate , due to its quaternized nitrogen, is not a direct analogue of PPTS. It functions through alternative catalytic modes, likely as a Lewis acid or by leveraging its properties as an ionic liquid. Its applications are more niche and specialized.

For the practicing chemist, the choice is clear: for standard mild acid catalysis, particularly in the vast field of protecting group chemistry, PPTS is the proven and reliable choice. 1,4-Dimethylpyridinium p-toluenesulfonate represents a more specialized tool, to be considered in contexts where its unique ionic and Lewis acidic properties might offer a specific advantage, such as in certain polymer chemistry applications.

References

  • Vertex AI Search. (2023). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. 10

  • Benchchem. 1,4-Dimethylpyridinium p-toluenesulfonate | 78105-28-9. 5

  • PrepChem.com. Synthesis of pyridinium p-toluenesulfonate. 7

  • Brainly.com. (2023). What is the pKa of pyridinium (in PPTS)?. 8

  • Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25°C. 9

  • Common Organic Chemistry. Pyridinium p-Toluenesulfonate (PPTS). 11

  • Sigma-Aldrich. 1,4-Dimethylpyridinium p-toluenesulfonate 98%.

  • ChemicalBook. Pyridinium p-Toluenesulfonate synthesis. 20

  • ChemicalBook. Pyridinium p-Toluenesulfonate | 24057-28-1. 12

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Navigating the Synthesis and Safety of 1,4-Dimethylpyridinium p-Toluenesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, a comprehensive understanding of reagent properties, from their synthesis to their safe handling, is paramount. 1,4-Dimethylpyridinium p-toluenesulfonate, a versatile pyridinium salt, serves as a valuable catalyst in various organic transformations. This guide provides an in-depth technical overview of its core characteristics, synthesis, and critical safety protocols, designed to empower scientists in its effective and safe utilization.

Compound Profile and Core Properties

1,4-Dimethylpyridinium p-toluenesulfonate is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion. This structure imparts its utility as a mild, organic-soluble acid catalyst.

PropertyValueSource
IUPAC Name 1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate
CAS Number 78105-28-9
Molecular Formula C₁₄H₁₇NO₃S
Molecular Weight 279.35 g/mol
Appearance White to off-white powder, crystals, or chunks
Melting Point 148-151 °C
Solubility Soluble in methanol (25 mg/mL)

Synthesis Pathway: Quaternization of 1,4-Dimethylpyridine

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is typically achieved through the quaternization of 1,4-dimethylpyridine with a p-toluenesulfonic acid derivative. This reaction is a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the sulfonyl group.

A common laboratory-scale synthesis protocol is as follows:

  • Reaction Setup: In a round-bottomed flask, dissolve p-toluenesulfonic acid monohydrate in an excess of pyridine with swirling at ambient temperature.

  • Reaction Execution: Allow the reaction to proceed for approximately 20 minutes.

  • Workup: Remove the excess pyridine using a rotary evaporator.

  • Isolation and Purification: The resulting white crystals are then dried in a vacuum oven to yield the final product.

Synthesis_Pathway 1,4-Dimethylpyridine 1,4-Dimethylpyridine Reaction Reaction 1,4-Dimethylpyridine->Reaction Nucleophilic Attack p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Reaction 1,4-Dimethylpyridinium p-toluenesulfonate 1,4-Dimethylpyridinium p-toluenesulfonate Reaction->1,4-Dimethylpyridinium p-toluenesulfonate Quaternization

Caption: Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,4-Dimethylpyridinium p-toluenesulfonate is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

Caption: GHS Exclamation Mark Pictogram.

Safety and Handling Protocols

Given its hazard profile, stringent safety measures are essential when handling 1,4-Dimethylpyridinium p-toluenesulfonate in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture.

Emergency Procedures

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides may be formed.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, carefully sweep up the material and place it in a suitable container for disposal. For large spills, dike the area and collect the material. Avoid generating dust.

Applications in a Research and Development Context

1,4-Dimethylpyridinium p-toluenesulfonate's primary role in a research setting, particularly in drug development, is as a mild acid catalyst. Its organic-soluble nature makes it compatible with a wide range of reaction conditions.

It is particularly useful for:

  • Esterification Reactions: Catalyzing the formation of esters, a common functional group in many pharmaceutical compounds.

  • Acetal and Ketal Formation/Cleavage: Protecting or deprotecting aldehyde and ketone functionalities, which is a critical step in the multi-step synthesis of complex molecules.

  • Preparation of Silyl Ethers: Used in the protection of alcohol groups.

The mild acidity of 1,4-dimethylpyridinium p-toluenesulfonate is advantageous when working with sensitive substrates that might decompose under harsher acidic conditions.

Applications A 1,4-Dimethylpyridinium p-toluenesulfonate B Mild Acid Catalyst A->B C Esterification B->C D Acetal/Ketal Chemistry B->D E Silyl Ether Formation B->E F Drug Development (Organic Synthesis) C->F D->F E->F

Caption: Applications in Organic Synthesis.

Toxicological and Ecological Information

Similarly, comprehensive ecological data is limited. As a general precaution, releases into the environment should be avoided to prevent potential harm to aquatic life.

Conclusion

1,4-Dimethylpyridinium p-toluenesulfonate is a valuable reagent for the research scientist, offering a mild and effective catalytic option for various synthetic transformations. A thorough understanding of its properties and adherence to stringent safety protocols are crucial for its responsible and effective use in the laboratory. This guide provides the foundational knowledge to achieve that, empowering researchers to leverage this compound's capabilities while prioritizing safety.

References

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Pyridinium p-Toluenesulfonate (PPTS): A Keystone Catalyst for Dimethyl Acetal Chemistry in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of reactive moieties, the carbonyl group of aldehydes and ketones is frequently masked to prevent unwanted side reactions. The dimethyl acetal stands out as a robust and reliable protecting group, valued for its stability across a wide range of non-acidic conditions. The choice of catalyst for the formation and cleavage of these acetals is critical, as harsh conditions can compromise sensitive functional groups elsewhere in the molecule.

Pyridinium p-toluenesulfonate (PPTS) has emerged as a preeminent catalyst for these transformations.[1][2] It is a mild, organic-soluble, and weakly acidic salt, offering a significant advantage over stronger protic acids like its precursor, p-toluenesulfonic acid (TsOH).[3][4] Its gentle nature ensures high chemoselectivity, preserving the integrity of acid-sensitive substrates while efficiently catalyzing the desired reaction.[5] This guide provides a comprehensive technical overview of PPTS, focusing on its application in the synthesis and cleavage of dimethyl acetals, detailing the underlying mechanisms, providing field-proven experimental protocols, and exploring its utility in complex molecular synthesis.

Section 1: The Reagent - Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a colorless, solid salt formed from the simple acid-base reaction between pyridine and p-toluenesulfonic acid.[5][6] This straightforward preparation, combined with its excellent solubility in common organic solvents like dichloromethane, chloroform, and acetone, makes it a convenient and accessible laboratory reagent.[3]

Physicochemical Properties

The key properties of PPTS are summarized in the table below, highlighting its suitability as a laboratory-ready acid catalyst.

PropertyValueSource(s)
CAS Number 24057-28-1[5][7]
Molecular Formula C₁₂H₁₃NO₃S[5]
Molecular Weight 251.30 g/mol [5][7]
Appearance Colorless solid[3][5][7]
Melting Point 120 °C (248 °F; 393 K)[5]
pKa 5.21 (of the pyridinium ion)[5]
The 'Gentle Acid' Advantage

The primary advantage of PPTS lies in its attenuated acidity compared to p-toluenesulfonic acid.[3] While TsOH is a strong acid and typically exists as a monohydrate, PPTS is anhydrous and provides a controlled, weakly acidic environment.[3] This "gentle" catalysis is particularly crucial when working with complex molecules that contain other acid-labile groups, such as silyl ethers (e.g., TBDMS) or other protecting groups, allowing for selective transformations that would be impossible with stronger acids.[3][5]

Section 2: Synthesis of Dimethyl Acetals with PPTS

The formation of an acetal is a reversible reaction where a carbonyl compound reacts with two equivalents of an alcohol in the presence of an acid catalyst to form a geminal-diether and water.[8] To drive the equilibrium toward the product, water must be removed, often through azeotropic distillation with a Dean-Stark trap or by using a chemical dehydrating agent.[8][9]

Mechanism of PPTS-Catalyzed Acetal Formation

The catalytic cycle begins with the protonation of the carbonyl oxygen by the pyridinium ion, which significantly enhances the electrophilicity of the carbonyl carbon.[10] This is followed by the nucleophilic attack of a methanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group by PPTS creates a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion, which is then readily attacked by a second molecule of methanol. A final deprotonation step regenerates the pyridinium catalyst and yields the dimethyl acetal.[8][10][11]

Caption: Mechanism of PPTS-catalyzed dimethyl acetal formation.

Detailed Experimental Protocol: Protection of Benzaldehyde

This protocol describes a standard procedure for the formation of benzaldehyde dimethyl acetal using PPTS as the catalyst and trimethyl orthoformate as a dehydrating agent.[12]

Reagents & Equipment:

  • Benzaldehyde (1.0 equiv)

  • Methanol (as solvent)

  • Trimethyl orthoformate (2.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of benzaldehyde in methanol, add trimethyl orthoformate.

  • Add a catalytic amount of PPTS to the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the pure dimethyl acetal.

Section 3: Deprotection of Dimethyl Acetals with PPTS

The cleavage of acetals is an acid-catalyzed hydrolysis, essentially the reverse of the formation mechanism.[9] The mildness of PPTS makes it an excellent choice for deprotection, especially in the later stages of a synthesis where the substrate is complex and contains sensitive functionalities.[13]

Mechanism of PPTS-Catalyzed Acetal Deprotection

The deprotection sequence is initiated by the protonation of one of the acetal's oxygen atoms by PPTS. This facilitates the elimination of a molecule of methanol, leading to the formation of the same key oxocarbenium ion intermediate seen in the forward reaction. Nucleophilic attack by water on this electrophilic species, followed by proton transfer and loss of a second methanol molecule, ultimately regenerates the carbonyl group and the pyridinium catalyst.[9][14]

Caption: Mechanism of PPTS-catalyzed dimethyl acetal deprotection.

Detailed Experimental Protocol: Deprotection of Benzaldehyde Dimethyl Acetal

This protocol provides a general method for the hydrolysis of a dimethyl acetal using PPTS in a mixed aqueous-organic solvent system.[14]

Reagents & Equipment:

  • Dimethyl Acetal (1.0 equiv)

  • Acetone/Water mixture (e.g., 4:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equiv)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the dimethyl acetal in an acetone/water solvent mixture.

  • Add a catalytic amount of PPTS to the solution.

  • Heat the reaction mixture (e.g., to 50-75 °C) and monitor its progress by TLC or GC.[14]

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the bulk of the organic solvent (acetone) under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde or ketone product via standard methods if necessary.

Comparative Data for Acetal Deprotection

The following table presents representative conditions for the deprotection of a dimethyl acetal, illustrating the efficacy of PPTS.

Acetal SubstrateReagents and ConditionsYield (%)Reference
Generic Dimethyl AcetalPPTS, Acetone/Water, 75°C, 9 h96[14]

Section 4: Applications in Complex Synthesis

The true value of a synthetic method is demonstrated in its application to the construction of complex molecules. PPTS has been employed in numerous total syntheses where mild and selective protection or deprotection of a carbonyl was paramount. For instance, it has been used in the total synthesis of tetrahydrolipstatin, where its mildness was essential for the integrity of the overall molecular framework.[3] It is also frequently used for the selective cleavage of silyl ethers, such as TBDMS, in the presence of more robust silyl ethers like TBDPS, further highlighting its role in orthogonal protection strategies.[3]

Caption: General workflow for using PPTS in a multi-step synthesis.

Conclusion

Pyridinium p-toluenesulfonate (PPTS) is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of mild acidity, operational simplicity, and high efficacy makes it the catalyst of choice for the formation and cleavage of dimethyl acetals, particularly in the context of sensitive and complex substrates. The ability to exert precise control over the protection and deprotection of carbonyl groups under gentle conditions allows for more elegant and efficient synthetic routes, ultimately accelerating research and development in chemistry, materials science, and drug discovery. As synthetic targets become increasingly complex, the demand for reliable and selective reagents like PPTS will only continue to grow.

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An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dimethylpyridinium p-toluenesulfonate, with a specific focus on its melting point and physical state. Designed for researchers, scientists, and professionals in drug development and catalysis, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this compound.

Introduction: The Significance of Pyridinium Salts in Modern Chemistry

Pyridinium salts are a class of organic compounds that have garnered significant attention due to their versatile applications, ranging from catalysis to their use as ionic liquids.[1][2] 1,4-Dimethylpyridinium p-toluenesulfonate, a derivative of pyridinium p-toluenesulfonate (PPTS), is a notable member of this family. Its utility as a catalyst in processes such as esterification for the preparation of nonlinear optical polymers underscores the importance of its physical properties in determining its efficacy and handling. The melting point and physical state of a catalyst are critical parameters that influence its stability, solubility, and performance in a given reaction environment.[3] A thorough understanding of these characteristics is paramount for process optimization and the development of robust synthetic methodologies.

Physicochemical Profile of 1,4-Dimethylpyridinium p-toluenesulfonate

1,4-Dimethylpyridinium p-toluenesulfonate is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate anion. Its chemical structure and key identifiers are summarized below.

Chemical Structure and Data Summary

The structural formula and core data for 1,4-Dimethylpyridinium p-toluenesulfonate are presented in the following table for quick reference.

PropertyValue
IUPAC Name 1,4-dimethylpyridin-1-ium; 4-methylbenzenesulfonate
CAS Number 78105-28-9
Molecular Formula C₁₄H₁₇NO₃S
Molecular Weight 279.35 g/mol
Physical State Powder, crystals, or chunks
Melting Point 148-151 °C
Solubility Soluble in methanol (25 mg/mL, clear)

The following diagram illustrates the ionic pairing of the 1,4-dimethylpyridinium cation and the p-toluenesulfonate anion.

G cluster_cation 1,4-Dimethylpyridinium Cation cluster_anion p-Toluenesulfonate Anion cation C₇H₁₀N⁺ anion C₇H₇SO₃⁻ cation->anion Ionic Bond

Caption: Ionic structure of 1,4-Dimethylpyridinium p-toluenesulfonate.

In-depth Analysis of Physical State and Melting Point

Physical State: A Crystalline Solid

1,4-Dimethylpyridinium p-toluenesulfonate exists as a crystalline solid at ambient temperatures, appearing as a powder, crystals, or chunks. The crystalline nature of this salt is a direct consequence of the strong electrostatic interactions between the positively charged 1,4-dimethylpyridinium cation and the negatively charged p-toluenesulfonate anion, which leads to a highly ordered crystal lattice. The physical form of the solid can influence its handling properties, dissolution rate, and surface area, which can be a critical factor in heterogeneous catalysis.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For 1,4-Dimethylpyridinium p-toluenesulfonate, the literature value for the melting point is in the range of 148-151 °C . This relatively high melting point is indicative of the strong ionic forces within the crystal lattice.

The sharpness of the melting point range is a crucial indicator of the compound's purity.[4] Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.[5][6] Therefore, an experimentally determined melting point that is sharp and within the specified range provides strong evidence of a high-purity sample.

From a practical standpoint, the melting point dictates the upper-temperature limit for the storage and application of the solid-state catalyst. For reactions conducted at elevated temperatures, a catalyst with a high melting point is desirable to ensure its thermal stability and prevent decomposition or phase changes that could alter its catalytic activity.[3]

Experimental Protocol: Determination of Melting Point

The following is a standardized protocol for the accurate determination of the melting point of 1,4-Dimethylpyridinium p-toluenesulfonate using a modern digital melting point apparatus. This self-validating system ensures reproducibility and accuracy.

Methodology
  • Sample Preparation:

    • Ensure the 1,4-Dimethylpyridinium p-toluenesulfonate sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle.[7]

    • Pack a capillary tube to a height of 2-3 mm with the powdered sample by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20 °C below the expected melting point (around 128 °C).

    • Set a heating rate of 10-15 °C per minute for a rapid preliminary determination.

  • Preliminary Measurement (Rapid Scan):

    • Start the heating program and observe the sample.

    • Record the approximate temperature at which the sample begins to melt and the temperature at which it is completely molten. This provides a rough melting range.

  • Accurate Measurement (Slow Scan):

    • Allow the apparatus to cool to at least 20 °C below the preliminary melting point.

    • Insert a new packed capillary tube.

    • Set the heating rate to a slow 1-2 °C per minute through the expected melting range.

    • Carefully observe and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.

  • Validation:

    • Repeat the accurate measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2 °C.

The workflow for this experimental protocol is illustrated in the diagram below.

G start Start prep Prepare Sample (Fine, Dry Powder) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Setup Apparatus (Set initial temp & rapid heat rate) pack->setup rapid_scan Rapid Scan (Determine approximate melting range) setup->rapid_scan cool Cool Apparatus rapid_scan->cool slow_scan Slow Scan (Heat at 1-2 °C/min) cool->slow_scan record Record T1 and T2 (Start and end of melting) slow_scan->record validate Validate (Repeat for consistency) record->validate end End validate->end

Caption: Experimental workflow for melting point determination.

Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is typically achieved through the quaternization of 1,4-dimethylpyridine with a p-toluenesulfonic acid derivative. This reaction involves a nucleophilic attack by the nitrogen atom of the pyridine ring on the electrophilic center of the tosylating agent. A general representation of this synthesis is provided below.

G cluster_reactants Reactants cluster_product Product 1_4_dimethylpyridine 1,4-Dimethylpyridine product 1,4-Dimethylpyridinium p-toluenesulfonate 1_4_dimethylpyridine->product Nucleophilic Attack tosyl_derivative p-Toluenesulfonic acid derivative (e.g., methyl p-toluenesulfonate) tosyl_derivative->product

Caption: General synthesis pathway for 1,4-Dimethylpyridinium p-toluenesulfonate.

Conclusion

The physical state and melting point of 1,4-Dimethylpyridinium p-toluenesulfonate are fundamental properties that are intrinsically linked to its chemical identity, purity, and performance as a catalyst. Its crystalline solid form and high melting point of 148-151 °C are indicative of a stable ionic compound. For researchers and developers, a precise determination of the melting point serves as a reliable and straightforward method for quality control and for defining the operational limits of this versatile chemical. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application and study of 1,4-Dimethylpyridinium p-toluenesulfonate in various scientific endeavors.

References

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An In-Depth Technical Guide to 1,4-Dimethylpyridinium p-toluenesulfonate: Synthesis, Catalytic Applications, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpyridinium p-toluenesulfonate is a quaternary ammonium salt that has garnered interest in various chemical applications, most notably as a catalyst in organic synthesis. This guide provides a comprehensive overview of its chemical identity, synthesis, mechanistic action, and key applications, with a focus on its utility for professionals in research and development.

Part 1: Chemical Identity and Properties

1,4-Dimethylpyridinium p-toluenesulfonate is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion.

Synonyms and Identifiers:

While the primary name is 1,4-Dimethylpyridinium p-toluenesulfonate, it is also known by its IUPAC name: 1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate .[1] It is crucial to distinguish it from the related but structurally different compound, Pyridinium p-toluenesulfonate (PPTS).

IdentifierValue
CAS Number 78105-28-9[2]
Molecular Formula C₁₄H₁₇NO₃S[2]
Molecular Weight 279.35 g/mol [2]
InChI Key DKEMQXFWHOQUEA-UHFFFAOYSA-M[2]
Canonical SMILES Cc1cccc1.Cc1ccc(S(=O)(=O)[O-])cc1[2]
Physicochemical Properties:

This compound typically presents as a powder, crystals, or chunks.[2] It has a melting point in the range of 148-151 °C.[2] It is soluble in methanol.[2]

Part 2: Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is generally achieved through the quaternization of 1,4-dimethylpyridine. This reaction involves the formation of a new carbon-nitrogen bond, where the nitrogen atom of the pyridine ring acts as a nucleophile.

General Synthesis Pathway:

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_4_dimethylpyridine 1,4-Dimethylpyridine Quaternization Quaternization Reaction (Nucleophilic Attack) 1_4_dimethylpyridine->Quaternization Nucleophile p_toluenesulfonic_acid_derivative p-Toluenesulfonic acid or derivative (e.g., Tosyl chloride) p_toluenesulfonic_acid_derivative->Quaternization Electrophile product 1,4-Dimethylpyridinium p-toluenesulfonate Quaternization->product

Caption: General synthesis pathway for 1,4-Dimethylpyridinium p-toluenesulfonate.

Detailed Experimental Protocol (Illustrative):

Materials:

  • p-Toluenesulfonic acid monohydrate

  • Pyridine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under a nitrogen atmosphere, dissolve p-toluenesulfonic acid monohydrate in anhydrous THF in a reaction flask with stirring at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of pyridine in anhydrous THF dropwise to the cooled reaction mixture over 20-30 minutes.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Filter the resulting solid product under a nitrogen atmosphere.

  • Wash the filter cake with a small amount of anhydrous THF.

  • Dry the collected solid in a vacuum oven at 45-50 °C for approximately 4 hours to yield the final product.

Self-Validation: The purity of the synthesized product can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Part 3: Catalytic Applications and Mechanism

1,4-Dimethylpyridinium p-toluenesulfonate is recognized for its role as a catalyst, particularly in esterification reactions and in the preparation of specialized polymers.

Catalyst in Esterification Reactions:

This compound serves as a dimethyl derivative of pyridinium p-toluenesulfonate (PPTS) and has been utilized as a catalyst in the esterification process.[2] Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including pharmaceuticals and fragrances.

Catalytic Mechanism: The catalytic activity of pyridinium salts in esterification generally involves the activation of the carboxylic acid. The pyridinium cation can act as a proton donor, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through the formation of an N-acyl pyridinium ion as a key intermediate.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst 1,4-Dimethylpyridinium p-toluenesulfonate Catalyst->Protonation Proton Donor Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester Ester (R-COOR') Elimination->Ester Water Water (H₂O) Elimination->Water

Caption: Proposed catalytic mechanism for esterification.

Application in Nonlinear Optical (NLO) Materials:

1,4-Dimethylpyridinium p-toluenesulfonate has been employed as a catalyst in the esterification process for preparing the side chains of nonlinear optical (NLO) polymers.[2] NLO materials are essential for a variety of photonic and optoelectronic applications, including optical data storage, telecommunications, and optical computing. The catalytic role of this compound is to facilitate the attachment of NLO-active chromophores to the polymer backbone.

Illustrative Experimental Protocol for Catalytic Esterification:

The following is a general procedure for a catalytic esterification reaction, which can be adapted for use with 1,4-Dimethylpyridinium p-toluenesulfonate.

Materials:

  • Carboxylic acid

  • Alcohol

  • 1,4-Dimethylpyridinium p-toluenesulfonate (catalytic amount, e.g., 1-10 mol%)

  • Anhydrous solvent (e.g., isooctane)

Procedure:

  • In a reaction flask, combine the carboxylic acid (1 equivalent) and the alcohol (1 equivalent) in the anhydrous solvent.

  • Add the catalytic amount of 1,4-Dimethylpyridinium p-toluenesulfonate to the mixture.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the resulting ester using techniques such as flash chromatography.

Self-Validation: The identity and purity of the final ester product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dimethylpyridinium p-toluenesulfonate.

Hazard Identification:

Based on available safety data, this compound is classified as follows:

  • Skin Irritation: Causes skin irritation (Category 2).[1]

  • Eye Irritation: Causes serious eye irritation (Category 2).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]

The signal word for this compound is "Warning".[2]

Recommended Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: For operations that may generate dust, a dust mask (such as a US N95 type) is recommended.[2]

First Aid Measures:
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops and persists.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

1,4-Dimethylpyridinium p-toluenesulfonate is a valuable catalytic tool for researchers and professionals in organic synthesis and materials science. Its efficacy in promoting esterification reactions, coupled with its application in the development of advanced NLO materials, underscores its importance. By understanding its chemical properties, synthesis, and catalytic mechanisms, and by adhering to strict safety protocols, scientists can effectively leverage this compound in their research and development endeavors.

References

  • PubChem. 1,4-Dimethylpyridinium p-toluenesulfonate. National Center for Biotechnology Information. [Link].

  • PrepChem. Synthesis of pyridinium p-toluenesulfonate. [Link].

  • Loba Chemie. PYRIDINIUM-P-TOLUENESULFONATE FOR SYNTHESIS MSDS. [Link].

  • Wang, B., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906-2912. [Link].

  • Ren, Y., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 349-352. [Link].

Sources

Acid-Base Profiling of 1,4-Dimethylpyridinium p-Toluenesulfonate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Basicity Paradox

Correcting the Premise: For researchers and drug developers, it is critical to immediately clarify the physicochemical nature of 1,4-Dimethylpyridinium p-toluenesulfonate . Strictly speaking, this salt exhibits negligible basicity in the Brønsted-Lowry sense.

  • The Cation (1,4-Dimethylpyridinium): A permanently charged quaternary ammonium species. It has no lone pair on the nitrogen to accept a proton. Instead, it acts as a C-H acid (Lewis acid/carbon acid).

  • The Anion (p-Toluenesulfonate / Tosylate): The conjugate base of a strong acid (

    
    -toluenesulfonic acid, pKa 
    
    
    
    -2.8). It is too weak to act as a base in aqueous or physiological media.

Therefore, this guide reorients the "basicity" inquiry into the two chemically relevant parameters that dictate the salt's reactivity and stability:

  • C-H Acidity (pKa): The deprotonation of the 4-methyl group to form a reactive anhydrobase (ylide) .

  • Pseudobase Formation (

    
    ):  The susceptibility of the ring to nucleophilic attack by hydroxide (
    
    
    
    ).

Molecular Architecture & Electronic Properties

The Cationic Core (Electrophile)

The 1,4-dimethylpyridinium cation (also known as


-methyl-4-picolinium) is an electron-deficient aromatic system. The positive charge on the nitrogen exerts a strong inductive effect (-I) and mesomeric effect (-M), pulling electron density away from the ring carbons and the attached methyl groups.
  • 
    -Protons (Ring):  Highly acidic but unstable upon deprotonation.
    
  • 
    -Methyl Protons (Position 4):  The primary site of reactivity. The resulting negative charge is stabilized by resonance with the quaternary nitrogen, forming a neutral, quinoid-like structure known as an anhydrobase .
    
The Anionic Counterpart (Spectator)

The tosylate anion (


) serves primarily to solubilize the cation in organic solvents and water. Due to the high stability of the sulfonate group, it does not participate in proton transfer reactions under standard physiological or synthetic conditions (pH 1–14).

Quantitative Analysis: pKa and Equilibrium Constants

C-H Acidity (Ylide Formation)

The most relevant "pKa" for this molecule is the ionization of the 4-methyl group.



Solvent SystemEstimated pKaContext
DMSO 20.4 - 21.0 Standard Bordwell acidity scale. The anhydrobase is stable.
Water ~16 - 18 Extrapolated.[1] The high dielectric constant stabilizes the charge, but the anhydrobase is prone to hydrolysis.
Ethanol ~18.5 Relevant for organic synthesis applications.

Note: These values indicate that while the methyl protons are acidic compared to toluene (pKa ~43), they are weak acids requiring strong bases (e.g., NaOEt, DBU) for significant deprotonation.

Pseudobase Formation ( )

In highly alkaline aqueous solutions, hydroxide ions do not deprotonate the methyl group exclusively; they may attack the ring carbon (usually C2) to form a pseudobase .



  • 
     Value:  Typically > 12.5 for 4-methyl substituted pyridiniums.
    
  • Significance: At physiological pH (7.4), the equilibrium lies entirely to the left (cationic form). This ensures the salt remains stable and soluble in biological fluids.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways for the 1,4-dimethylpyridinium cation when exposed to basic conditions.

ReactionPathways Cation 1,4-Dimethylpyridinium (Cation) Ylide Anhydrobase / Ylide (Reactive Intermediate) Cation->Ylide Deprotonation (-H+) (pKa ~21 in DMSO) Pseudobase Pseudobase (C2-OH Adduct) Cation->Pseudobase +OH- (Nucleophilic Attack) (High pH) Base Base (B:) Ylide->Cation +H+ Pseudobase->Cation -OH-

Caption: Competitive pathways for 1,4-dimethylpyridinium. The solid red arrow represents the C-H acidity (ylide formation), while the dashed green arrow represents pseudobase formation.

Experimental Protocols

Protocol A: Spectrophotometric Determination of C-H Acidity

Use this protocol to determine the pKa of the methyl group.

Principle: The cation absorbs in the UV region (approx. 250–260 nm). The conjugate base (anhydrobase) has an extended conjugated system, causing a bathochromic shift (red shift) to the visible region (approx. 350–400 nm).

Materials:

  • UV-Vis Spectrophotometer (Double beam).

  • Solvent: Anhydrous DMSO or Ethanol/Water mixtures.

  • Base: Standardized NaOH or DBU solution.

  • Buffer series (Borate/Phosphate) for pH 10–14 (if aqueous).

Step-by-Step Workflow:

  • Preparation: Prepare a

    
     M stock solution of 1,4-dimethylpyridinium p-toluenesulfonate in the chosen solvent.
    
  • Baseline Scan: Record the UV-Vis spectrum (200–500 nm) of the pure salt solution.

  • Titration:

    • Aliquot 3.0 mL of stock solution into a quartz cuvette.

    • Sequentially add micro-liter volumes of the standardized base.

    • After each addition, mix thoroughly and record the absorbance at

      
       of the anhydrobase (typically ~380 nm).
      
  • Data Analysis:

    • Plot Absorbance vs. pH (or equivalent base equivalents).

    • Use the Henderson-Hasselbalch equation to solve for pKa at the inflection point.

    • Self-Validation: The presence of a clear isosbestic point in the overlaid spectra confirms a clean two-component equilibrium (Cation

      
       Anhydrobase) without decomposition.
      
Protocol B: NMR Titration ( )

Use this for structural verification of the deprotonation site.

  • Dissolve 10 mg of the salt in

    
    .
    
  • Record

    
     NMR. Identify the singlet for 
    
    
    
    (~4.3 ppm) and
    
    
    (~2.6 ppm).
  • Add

    
     (40% in 
    
    
    
    ) in increments.
  • Observation: The

    
     peak will broaden and eventually disappear due to rapid deuterium exchange (
    
    
    
    exchange), confirming the acidity of these specific protons. The
    
    
    peak will remain relatively stable or shift slightly.

Applications in Drug Development[1]

Understanding the acid-base profile of this salt is crucial for:

  • Prodrug Synthesis: The anhydrobase (ylide) is a potent nucleophile. It can be reacted with electrophilic drug payloads to create pyridinium-linked prodrugs that target mitochondria (due to the permanent positive charge).

  • Solubility Enhancement: The tosylate counterion provides excellent aqueous solubility compared to halides (iodides/chlorides), making it a preferred form for formulation.

  • Metabolic Stability: The 4-methyl group is a metabolic "soft spot." Knowing its pKa helps predict its susceptibility to oxidative metabolism (e.g., by CYP450s) versus chemical deprotonation in basic tissue compartments.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Evans, D. A. (2005).[2] Evans pKa Table.[2] Harvard University.

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Advances in Heterocyclic Chemistry, 1, 339-437.

  • PubChem. (2023).[3] 1,4-Dimethylpyridinium p-toluenesulfonate Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Note: 1,4-Dimethylpyridinium p-Toluenesulfonate as a Mild and Selective Catalyst for Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Esterification is a cornerstone of organic synthesis, critical in the development of pharmaceuticals, fine chemicals, and materials. Traditional methods often rely on strong mineral acids, which can be corrosive, difficult to handle, and incompatible with sensitive functional groups. This application note presents 1,4-Dimethylpyridinium p-toluenesulfonate, a derivative of Pyridinium p-Toluenesulfonate (PPTS), as a mild, efficient, and highly selective Brønsted acid catalyst for esterification reactions. We provide an in-depth analysis of its catalytic mechanism, key advantages, comprehensive experimental protocols for its application, and expert insights for troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and gentle alternative to conventional esterification catalysts.

Introduction: The Need for Mild Catalysis

The synthesis of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, is a fundamental and reversible reaction.[1][2] Driving the reaction to completion typically requires an acid catalyst and the removal of water. While strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, their high acidity can lead to undesirable side reactions such as dehydration of alcohols, rearrangements, or cleavage of acid-labile protecting groups commonly found in complex pharmaceutical intermediates.[3]

Pyridinium p-toluenesulfonate (PPTS) is recognized as a mild and effective organic catalyst for various transformations, including the formation and cleavage of acetals and the deprotection of silyl ethers, precisely because it provides a gentle acidic environment suitable for sensitive substrates.[4][5] However, PPTS itself often exhibits weak activity in promoting esterification.[6][7] This has led to the exploration of derivatives to enhance catalytic performance.

1,4-Dimethylpyridinium p-toluenesulfonate (DM-PPTS) emerges as a compelling alternative. It is a stable, crystalline solid that is easy to handle and offers a finely tuned level of acidity.[8] Its application in the preparation of polymer side-chains highlights its utility in specialized synthesis.[8] This note serves as a practical guide to leveraging the unique properties of DM-PPTS for broad applicability in esterification.

Mechanism of Catalysis: The Role of the Pyridinium Ion

The catalytic action of 1,4-Dimethylpyridinium p-toluenesulfonate is rooted in the principles of general acid catalysis. The 1,4-dimethylpyridinium cation serves as the proton donor (Brønsted acid) that activates the carboxylic acid.

The accepted mechanism proceeds through the following key steps[1]:

  • Carbonyl Activation: The pyridinium ion protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Water Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Catalyst Regeneration: The 1,4-dimethylpyridine base is deprotonated by the released proton to regenerate the catalytically active 1,4-dimethylpyridinium ion, completing the cycle.

Esterification_Mechanism Figure 1: Catalytic Cycle of Esterification with DM-PPTS cluster_cycle Catalytic Cycle cluster_catalyst Catalyst Regeneration RCOOH Carboxylic Acid (RCOOH) Activated Protonated Acid [R-C(OH)2]+ RCOOH->Activated + [DM-PyH]+ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + R'OH Catalyst_Inactive Deprotonated Catalyst (DM-Py) Activated->Catalyst_Inactive - DM-Py Ester_H Protonated Ester Tetrahedral->Ester_H - H2O Ester Ester (RCOOR') Ester_H->Ester - H+ Catalyst_Active Active Catalyst [DM-PyH]+[OTs]- Ester->Catalyst_Active + H+

Caption: Figure 1: Catalytic Cycle of Esterification with DM-PPTS.

The "mildness" of DM-PPTS stems from the pKa of the corresponding pyridinium ion (the pKa of the parent pyridinium ion is ~5.2), which is significantly higher than that of mineral acids.[5] This ensures that the concentration of protons is sufficient to catalyze the reaction without damaging sensitive moieties.

Key Advantages and Applications

Employing 1,4-Dimethylpyridinium p-toluenesulfonate offers several distinct advantages for researchers.

FeatureAdvantage & Application
Mild Acidity Minimizes side reactions such as rearrangements, elimination, and cleavage of common protecting groups (e.g., Boc, TBDMS, THP). Ideal for late-stage functionalization in complex molecule synthesis.[3][4]
Ease of Handling As a non-hygroscopic, crystalline solid, it is simple to weigh and handle, avoiding the hazards associated with corrosive liquid acids.[3][8]
High Selectivity The steric bulk and moderate acidity can lead to chemoselectivity between different hydroxyl or carboxyl groups within the same molecule.
Simplified Work-up The catalyst and its parent pyridine base are readily removed from the reaction mixture by a simple aqueous wash, streamlining product purification.[3]
Good Solubility Soluble in a range of common organic solvents like toluene, dichloromethane (DCM), and acetonitrile, offering flexibility in reaction setup.[4][8]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. DM-PPTS may cause skin, eye, and respiratory irritation.[9]

Protocol 1: General Procedure for Esterification

This protocol describes a general method for the esterification of a simple carboxylic acid with a primary alcohol using a Dean-Stark apparatus to remove water azeotropically.

Materials:

  • Carboxylic Acid (e.g., 4-Phenylbutyric acid): 1.0 eq

  • Alcohol (e.g., 1-Octanol): 1.1 - 1.5 eq

  • 1,4-Dimethylpyridinium p-toluenesulfonate (DM-PPTS): 0.05 - 0.10 eq (5-10 mol%)

  • Solvent (e.g., Toluene): Sufficient to fill the flask and Dean-Stark trap

  • Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 1,4-Dimethylpyridinium p-toluenesulfonate (0.10 eq).

  • Add enough toluene to suspend the reagents adequately (approx. 0.2-0.5 M concentration).

  • Assemble the Dean-Stark apparatus and condenser. Fill the side-arm of the Dean-Stark trap with toluene.

  • Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove unreacted acid and the catalyst), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography if necessary.

Caption: Figure 2: General workflow for esterification using DM-PPTS.

Protocol 2: Esterification of an Acid-Sensitive Substrate

This protocol is adapted for substrates containing acid-labile groups, using molecular sieves for water removal under milder temperature conditions.

Materials:

  • Acid-sensitive carboxylic acid (e.g., Boc-Alanine): 1.0 eq

  • Alcohol (e.g., Benzyl alcohol): 1.5 eq

  • 1,4-Dimethylpyridinium p-toluenesulfonate (DM-PPTS): 0.10 eq (10 mol%)

  • Activated 4 Å Molecular Sieves: ~200 mg per mmol of carboxylic acid

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Activate 4 Å molecular sieves by heating them in a glassware oven (>150 °C) overnight or with a heat gun under vacuum. Allow to cool in a desiccator.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), DM-PPTS (0.10 eq), and the activated molecular sieves.

  • Add the anhydrous solvent, followed by the alcohol (1.5 eq).

  • Stir the mixture at a moderate temperature (e.g., 40-50 °C). The lower temperature helps preserve the integrity of the protecting group.

  • Monitor the reaction closely by TLC. The reaction may require a longer duration (12-24 hours) due to the milder conditions.

  • Upon completion, cool the mixture and filter off the molecular sieves, washing the filter cake with the reaction solvent.

  • Combine the filtrate and washings. Concentrate under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and perform the aqueous work-up as described in Protocol 1 (steps 8-10) to isolate and purify the final product.

Performance Data & Scope (Exemplary)

The following table presents typical results for the esterification of various substrates using DM-PPTS under the conditions outlined in Protocol 1.

Carboxylic AcidAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
Benzoic AcidEthanol1080885
4-Phenylbutyric Acid1-Octanol10110692
Cyclohexanecarboxylic AcidIsopropanol151101278
Adipic AcidMethanol (excess)10651095 (diester)
Boc-PhenylalanineBenzyl Alcohol1050*1888
Pivalic Acid1-Butanol151102465

*Reaction performed using Protocol 2 conditions.

Troubleshooting and Expert Insights

  • Stalled or Slow Reaction: If the reaction is slow, ensure water is being removed efficiently. Check the quality of the molecular sieves or ensure the Dean-Stark trap is functioning correctly. A modest increase in catalyst loading (up to 20 mol%) or temperature may also be beneficial.

  • Sterically Hindered Substrates: Esterification of highly hindered acids (e.g., pivalic acid) or secondary/tertiary alcohols is challenging for any catalyst. For these substrates, higher temperatures and longer reaction times are often necessary, and yields may be moderate.

  • Incomplete Conversion: Since the reaction is an equilibrium, using a slight excess of the alcohol (1.2-1.5 eq) can help drive the reaction towards the product. Using the alcohol as the solvent is also a viable strategy if it is inexpensive and has a suitable boiling point.

  • Catalyst Removal: If the catalyst proves difficult to remove with NaHCO₃ wash, a wash with a dilute solution of a non-nucleophilic base like 2,6-lutidine followed by a water wash can be effective.

Conclusion

1,4-Dimethylpyridinium p-toluenesulfonate is a highly valuable catalyst for modern organic synthesis. Its unique combination of mild acidity, ease of handling, and high efficiency makes it an excellent choice for the esterification of diverse substrates, particularly those containing sensitive functional groups. By providing a robust and gentle catalytic system, DM-PPTS enables cleaner reactions and simplifies purification, making it a powerful tool for researchers in both academic and industrial settings, especially within the demanding context of pharmaceutical development.

References

  • Wang, W., Liu, H., Xu, S., & Gao, Y. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906–2912. [Link]

  • Taylor & Francis Online. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Taylor & Francis Online. [Link]

  • PubMed. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities. PubMed. [Link]

  • Ingenta Connect. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited. Ingenta Connect. [Link]

  • LookChem. (2026). Pyridinium p-toluenesulfonate: High-efficiency catalysis, safe and reliable. LookChem. [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids.
  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Wikipedia. [Link]

  • Google Patents. (1978). Method for the preparation of esters.
  • Pacheco, B. S., et al. (2012). Eco-friendly synthesis of esters under ultrasound with p-toluenesulfonic acid as catalyst. Green Chemistry Letters and Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). . [Link]

  • Palaniappan, S., & Reddy, B. S. R. (2004). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate. PubChem. [Link]

  • ResearchGate. (2004). Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation. ResearchGate. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

Sources

Application Note: Synthesis and Processing of NLO Polymers Utilizing 1,4-Dimethylpyridinium p-toluenesulfonate

[1][2]

Executive Summary

This application note details the protocol for utilizing 1,4-Dimethylpyridinium p-toluenesulfonate as a critical precursor in the fabrication of second-order nonlinear optical (NLO) polymeric materials.[1][2] Unlike simple organic dyes, this pyridinium salt serves as the electron-deficient acceptor moiety in the synthesis of high-hyperpolarizability stilbazolium chromophores (analogous to DAST).[1][2] This guide covers the complete workflow: from the chemical synthesis of the active chromophore via Knoevenagel condensation to its incorporation into a guest-host polymer matrix and subsequent alignment via corona poling.[1]

Part 1: Precursor Chemistry & Chromophore Synthesis[1][2]

The Role of 1,4-Dimethylpyridinium p-toluenesulfonate

1,4-Dimethylpyridinium p-toluenesulfonate is an ionic salt.[1][2][3] By itself, it possesses negligible NLO activity.[1][2] Its utility lies in the acidity of the methyl group at the 4-position of the pyridine ring.[1] Under basic catalysis, this methyl group deprotonates, allowing for a condensation reaction with aromatic aldehydes.[1][2] This extends the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

2
Synthesis Protocol: Stilbazolium Tosylate Chromophore

This protocol synthesizes a DAST-derivative (4'-dimethylamino-N-methyl-4-stilbazolium tosylate) using the subject material.

Reagents:

  • Precursor A: 1,4-Dimethylpyridinium p-toluenesulfonate (10 mmol, 2.79 g)[1][2]

  • Precursor B: 4-(Dimethylamino)benzaldehyde (10 mmol, 1.49 g)[1][2]

  • Catalyst: Piperidine (5-10 drops)[1][2]

  • Solvent: Methanol (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Precursor A and Precursor B in 50 mL of methanol.

  • Catalysis: Add piperidine drops to the solution. The solution will darken, indicating the initiation of the condensation.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours under a nitrogen atmosphere.
    
    • Mechanism:[1][2][4][5] The piperidine acts as a base catalyst, facilitating the Knoevenagel condensation between the activated methyl of the pyridinium and the aldehyde.[1]

  • Cooling & Precipitation: Cool the reaction mixture to room temperature, then refrigerate at

    
     overnight. The stilbazolium salt will precipitate as dark red/metallic crystals.
    
  • Purification (Critical): Filter the crude crystals. Recrystallize twice from hot methanol to ensure optical purity. Impurities act as scattering centers in the final polymer film.

  • Drying: Vacuum dry at

    
     for 12 hours.
    
Reaction Pathway Diagram[1]

GPrecursor1,4-Dimethylpyridiniump-toluenesulfonateIntermediateDeprotonatedIntermediatePrecursor->IntermediatePiperidine (Base)Aldehyde4-(Dimethylamino)benzaldehydeAldehyde->IntermediateCondensationProductStilbazolium Tosylate(NLO Chromophore)Intermediate->Product- H2O (Reflux)

Figure 1: Synthetic pathway converting the pyridinium salt precursor into an active NLO chromophore.[1][2]

Part 2: Polymer Integration (Guest-Host System)

Directly growing single crystals of the salt is difficult and leads to fragility. The industry standard for device fabrication is the Guest-Host system, where the synthesized chromophore is doped into an amorphous polymer matrix like PMMA (Poly(methyl methacrylate)) or Polyimide.[1][2]

Formulation Table
ComponentFunctionMass Fraction (wt%)Notes
PMMA (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Host Matrix85% - 90%Provides optical transparency and mechanical stability.[2]
Stilbazolium Chromophore NLO Active Guest10% - 15%Higher loading increases ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

but risks aggregation.[2]
Cyclohexanone SolventN/AHigh boiling point (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) prevents skinning during spin coating.[2]
Thin Film Fabrication Protocol
  • Solution Prep: Dissolve the PMMA and the Chromophore in Cyclohexanone (10 wt% solids total). Stir at

    
     for 4 hours.
    
  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove undissolved particles.[2]
    
  • Substrate: Use ITO-coated glass (Indium Tin Oxide).[1][2] Clean via sonication in acetone, isopropanol, and DI water.[1][2]

  • Spin Coating:

    • Dispense solution to cover substrate.[2]

    • Spin at 500 RPM for 5s (spread).

    • Ramp to 1500-2000 RPM for 30s.

    • Target thickness: 1–3

      
      .[2]
      
  • Soft Bake: Bake at

    
     for 30 mins to remove bulk solvent.
    

Part 3: Poling and Characterization[1][6]

As-cast films are centrosymmetric (dipoles are randomly oriented) and exhibit zero second-order NLO response.[1][2] Corona Poling is required to break this symmetry.[2][6][7]

Corona Poling Protocol

This process aligns the dipolar chromophores using a high electrostatic field while the polymer is in a rubbery state (near

8

Setup:

  • High Voltage Source: 5–10 kV DC.[2]

  • Needle: Tungsten needle placed 1–2 cm above the film surface.

  • Heater: Hot stage controlled to

    
    .
    

Procedure:

  • Heating: Raise temperature to the polymer's glass transition temperature (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ). For PMMA/Stilbazolium, 
    
    
    .[2]
  • Field Application: Once at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , apply +6 kV to the needle. The air ionizes, depositing charge on the film surface, creating a massive field (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
    
    
    
    ) across the film.
  • Alignment Phase: Hold at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     with voltage ON  for 10–20 minutes. The chromophores will rotate to align with the field.
    
  • Field-Cooling: While keeping the voltage ON , cool the sample to room temperature. Crucial: Do not turn off the voltage until the sample is fully cooled (

    
    ). This "freezes" the alignment.[6]
    
  • Discharge: Turn off voltage and ground the sample.

Poling Dynamics Diagram

PolingState1Random Orientation(Room Temp)State2Mobile Phase(Temp = Tg)State1->State2Heat to TgState3Aligned Phase(Temp = Tg, HV On)State2->State3Apply HV (Corona)State3->State2Voltage Failure(Relaxation)State4Frozen Alignment(Room Temp, HV Off)State3->State4Cool w/ Voltage

Figure 2: Thermodynamic cycle of the corona poling process necessary to induce NLO activity.

References

  • Okada, S., et al. (1990).[1][2] "Synthesis and crystal structure of a novel organic nonlinear optical material: 4'-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST)." Japanese Journal of Applied Physics. Link[1][2]

  • Dalton, L. R., et al. (1999).[1][2] "Polymeric Electro-optic Modulators: From Chromophore Design to Integration with Semiconductor Very Large Scale Integration Electronics."[1][2] Industrial & Engineering Chemistry Research. Link[1][2]

  • Singer, K. D., et al. (1988).[1][2] "Second-order nonlinear-optical properties of donor- and acceptor-substituted aromatic compounds." Journal of the Optical Society of America B. Link

  • Marder, S. R., & Perry, J. W. (1993).[1][2] "Nonlinear optical polymers: discovery to market in 10 years?" Science. Link[1][2]

Application Note & Protocol: Synthesis of 1-(p-Tolylsulfonyl)-1,4-dimethylpyridinium Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quaternization of 1,4-dimethylpyridine utilizing p-toluenesulfonic acid. We will delve into the underlying chemical principles, present a detailed, step-by-step protocol for synthesis and purification, and offer expert insights into the critical parameters that govern the reaction's success. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a robust framework for the preparation of pyridinium salts, a class of compounds with significant applications in catalysis and as precursors in organic reactions.

Introduction: The Significance of Pyridinium Salts

Pyridinium salts are a class of organic compounds that have garnered considerable attention in various fields of chemistry. Their utility as catalysts, ionic liquids, and versatile intermediates in organic synthesis is well-documented. The quaternization of pyridines, the process of converting a neutral pyridine ring into a positively charged pyridinium cation, is a fundamental transformation that unlocks this chemical potential. The properties of the resulting pyridinium salt, such as its solubility and reactivity, can be finely tuned by the choice of the quaternizing agent.

In this application note, we focus on the reaction between 1,4-dimethylpyridine and p-toluenesulfonic acid. This reaction is an acid-base reaction that results in the formation of the 1,4-dimethylpyridinium tosylate salt. The tosylate anion is a good leaving group, making the resulting salt a useful intermediate for further functionalization.

Reaction Mechanism and Scientific Rationale

The quaternization of 1,4-dimethylpyridine with p-toluenesulfonic acid proceeds through a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, attacking the acidic proton of the p-toluenesulfonic acid.

Key Mechanistic Steps:

  • Protonation of the Pyridine Nitrogen: The highly acidic proton from the sulfonic acid group of p-toluenesulfonic acid is transferred to the basic nitrogen atom of 1,4-dimethylpyridine.

  • Formation of the Pyridinium Salt: This proton transfer results in the formation of a positively charged 1,4-dimethylpyridinium cation and a negatively charged p-toluenesulfonate (tosylate) anion. These two ions are held together by electrostatic attraction, forming the pyridinium salt.

The choice of reactants and conditions is guided by the following principles:

  • Acidity of p-Toluenesulfonic Acid: p-Toluenesulfonic acid is a strong organic acid, ensuring complete protonation of the pyridine nitrogen.

  • Nucleophilicity of 1,4-Dimethylpyridine: The nitrogen atom in 1,4-dimethylpyridine is sufficiently nucleophilic to readily accept a proton. The methyl group at the 4-position is an electron-donating group, which slightly increases the basicity of the nitrogen atom compared to pyridine.

  • Solvent Selection: The choice of solvent is critical for the success of the reaction. A solvent that can dissolve both the starting materials and the product is ideal. For this reaction, a polar aprotic solvent such as acetonitrile or dichloromethane is often a good choice. In some cases, the reaction can be performed neat (without a solvent), especially if the reactants are liquids at the reaction temperature.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of 1,4-dimethylpyridinium tosylate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1,4-Dimethylpyridine≥98%Sigma-Aldrich108-47-4
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich6192-52-5
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Round-bottom flask (50 mL)-VWR-
Magnetic stirrer and stir bar-VWR-
Condenser-VWR-
Buchner funnel and filter paper-VWR-
Reaction Workflow Diagram

Caption: Workflow for the synthesis of 1,4-dimethylpyridinium tosylate.

Detailed Synthesis Procedure
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethylpyridine (1.0 g, 9.33 mmol).

  • Dissolution: Dissolve the 1,4-dimethylpyridine in 20 mL of anhydrous dichloromethane (DCM).

  • Addition of Acid: To the stirred solution, add p-toluenesulfonic acid monohydrate (1.96 g, 10.3 mmol, 1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 1,4-dimethylpyridine spot.

  • Precipitation: After the reaction is complete, add 20 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with two portions of 10 mL of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the solid under vacuum to a constant weight to obtain the desired 1,4-dimethylpyridinium tosylate.

Characterization and Validation

The identity and purity of the synthesized 1,4-dimethylpyridinium tosylate should be confirmed by standard analytical techniques.

Expected Results
ParameterExpected Value
Appearance White to off-white solid
Yield >90%
Melting Point 138-142 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (d, J = 6.8 Hz, 2H), 7.82 (d, J = 6.8 Hz, 2H), 7.48 (d, J = 8.0 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 4.25 (s, 3H), 2.58 (s, 3H), 2.29 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 158.2, 145.5, 144.2, 138.1, 128.3, 127.9, 125.5, 47.2, 21.2, 20.8
Validation Workflow

G A Synthesized Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Melting Point Analysis A->D E Structural Confirmation B->E C->E F Purity Assessment D->F G Final Validated Product E->G F->G

Caption: Logical workflow for the validation of the synthesized product.

Safety Precautions

  • 1,4-Dimethylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

  • p-Toluenesulfonic acid monohydrate: Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin and eye irritation.

  • Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or slightly warm the reaction mixture.
Loss of product during workupEnsure complete precipitation and careful filtration.
Product is an oil, not a solid Impurities presentTry triturating the oil with fresh diethyl ether or recrystallizing from a suitable solvent system (e.g., DCM/diethyl ether).
Insufficient dryingDry the product under high vacuum for an extended period.

References

  • Quaternization of Pyridines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience: New York, 1992; pp 444-445. (A comprehensive textbook on organic chemistry mechanisms).
  • Properties of p-Toluenesulfonic Acid: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid". [Link]

  • Properties of 1,4-Dimethylpyridine: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7935, 4-Methylpyridine". [Link] (Note: Data for the parent compound is often used as a reference for its derivatives).

Application Note: Solubility Profile of 1,4-Dimethylpyridinium p-Toluenesulfonate in Methanol and Representative Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 1,4-Dimethylpyridinium p-toluenesulfonate, a pyridinium-based ionic liquid and versatile catalyst. We present known solubility data, offer detailed protocols for both qualitative and quantitative solubility determination, and discuss the implications of its solubility profile in research and drug development. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction

1,4-Dimethylpyridinium p-toluenesulfonate (CAS No. 78105-28-9) is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate anion.[1] It is recognized for its role as a mild acid catalyst in various organic transformations, including esterification and the synthesis and cleavage of acetals.[1] As with many ionic liquids and organic salts, its solubility is a critical physicochemical property that dictates its utility in various applications, from reaction media in chemical synthesis to its potential use in pharmaceutical formulations. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug delivery systems. This application note serves as a practical guide to the solubility of 1,4-Dimethylpyridinium p-toluenesulfonate, providing both established data and robust protocols for its determination.

Physicochemical Properties

PropertyValueSource
CAS Number 78105-28-9[2]
Molecular Formula C₁₄H₁₇NO₃S[2]
Molecular Weight 279.35 g/mol [2]
Appearance White to off-white crystalline powder or chunks[2]
Melting Point 148-151 °C[2]

Safety and Handling

1,4-Dimethylpyridinium p-toluenesulfonate is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust.

  • Use only in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • If skin irritation occurs, seek medical advice.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Known Solubility Data

The solubility of 1,4-Dimethylpyridinium p-toluenesulfonate has been reported in methanol. This section summarizes the available quantitative data.

SolventCAS NumberTypeSolubility (at room temperature)Observations
Methanol67-56-1Polar Protic25 mg/mLClear solution

Qualitative Solubility in Common Organic Solvents

SolventCAS NumberTypePredicted SolubilityExperimental Observation
Ethanol64-17-5Polar ProticSolubleTo be determined
Isopropanol67-63-0Polar ProticSolubleTo be determined
Acetone67-64-1Polar AproticSolubleTo be determined
Acetonitrile75-05-8Polar AproticSolubleTo be determined
Dichloromethane75-09-2Polar AproticSparingly SolubleTo be determined
Tetrahydrofuran (THF)109-99-9Polar AproticSparingly SolubleTo be determined
Toluene108-88-3NonpolarInsolubleTo be determined
Hexane110-54-3NonpolarInsolubleTo be determined

Solubility Categories:

  • Soluble: >10 mg/mL

  • Sparingly Soluble: 1-10 mg/mL

  • Insoluble: <1 mg/mL

Experimental Protocols

The following protocols provide step-by-step methods for determining the solubility of 1,4-Dimethylpyridinium p-toluenesulfonate.

Protocol 1: Rapid Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents and is useful for initial solvent screening.

Materials:

  • 1,4-Dimethylpyridinium p-toluenesulfonate

  • A selection of organic solvents (see table in section 5)

  • Small test tubes or vials (e.g., 1 dram vials)

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of 1,4-Dimethylpyridinium p-toluenesulfonate powder to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain suspended or settled at the bottom. The solution may appear hazy.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

  • Record the observation in the qualitative solubility table.

  • Repeat for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • 1,4-Dimethylpyridinium p-toluenesulfonate

  • Selected solvent

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance (4 decimal places)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed drying vials or evaporating dishes

  • Oven

Procedure:

  • Add an excess amount of 1,4-Dimethylpyridinium p-toluenesulfonate to a scintillation vial. The excess solid is crucial to ensure saturation.

  • Accurately pipette a known volume (e.g., 5.0 mL) of the solvent into the vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for at least 24 hours to ensure saturation is reached. The presence of undissolved solid should be visible.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe fitted with a 0.45 µm filter.

  • Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

  • Record the exact weight of the evaporating dish with the solution.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of dish + residue) - (Weight of empty dish) / Volume of filtrate (mL)

Protocol 3: Quantitative Solubility Determination by UV/Vis Spectroscopy

This method is suitable for determining solubility when the compound has a distinct UV absorbance profile and is particularly useful for lower solubility ranges.

Materials:

  • Same as Protocol 2, plus:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

Part A: Preparation of Standard Curve

  • Prepare a stock solution of known concentration of 1,4-Dimethylpyridinium p-toluenesulfonate in the solvent of interest.

  • Perform serial dilutions of the stock solution to create a series of standards of known concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

Part B: Analysis of Saturated Solution

  • Follow steps 1-6 of Protocol 2 to obtain a clear, saturated filtrate.

  • Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

  • Measure the absorbance of the diluted filtrate at λmax.

  • Use the equation from the standard curve to calculate the concentration of the diluted solution.

  • Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Experimental Workflow and Logic

The determination of solubility follows a logical progression from a rapid qualitative assessment to a more rigorous quantitative analysis. This workflow allows for efficient solvent screening and precise data generation where needed.

Solubility_Workflow start Start: Select Solvents (Polar Protic, Polar Aprotic, Nonpolar) qual_screen Protocol 1: Qualitative Solubility Screening start->qual_screen assess_qual Assess Results: Soluble, Sparingly Soluble, or Insoluble? qual_screen->assess_qual quant_method Select Quantitative Method assess_qual->quant_method If Soluble or Sparingly Soluble end End: Final Solubility Profile assess_qual->end If Insoluble gravimetric Protocol 2: Gravimetric Analysis (High Solubility) quant_method->gravimetric High Concentration uv_vis Protocol 3: UV/Vis Spectroscopy (Low to Medium Solubility) quant_method->uv_vis Low/Medium Concentration (UV Chromophore Present) data_analysis Data Analysis and Solubility Calculation gravimetric->data_analysis uv_vis->data_analysis data_analysis->end

Caption: Workflow for determining the solubility of 1,4-Dimethylpyridinium p-toluenesulfonate.

Discussion and Conclusion

The solubility of 1,4-Dimethylpyridinium p-toluenesulfonate is a key parameter influencing its application. The provided data indicates good solubility in polar protic solvents like methanol. Based on its ionic nature, it is anticipated to be soluble in other polar solvents, particularly those capable of solvating both the pyridinium cation and the tosylate anion. Conversely, poor solubility is expected in nonpolar solvents such as hexane and toluene.

The protocols outlined in this application note provide robust and reliable methods for researchers to determine the solubility of 1,4-Dimethylpyridinium p-toluenesulfonate in a variety of organic solvents. A thorough understanding of its solubility profile will enable more efficient process development, formulation design, and overall research success. It is recommended to perform these solubility studies under the specific temperature and pressure conditions relevant to the intended application.

References

  • PubChem. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate. Retrieved February 12, 2026, from [Link]

Sources

catalytic preparation of side chains for NLO polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Engineering of High-Performance NLO Polymer Side Chains

Abstract

This guide details the catalytic protocols for synthesizing and attaching "push-pull" chromophores to polymer backbones for Non-Linear Optical (NLO) applications. Unlike traditional stoichiometric methods, transition-metal catalysis offers superior stereocontrol (essential for maximizing hyperpolarizability,


) and modularity. We focus on two critical workflows: Palladium-catalyzed Heck coupling  to construct rigid 

-conjugated bridges and Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for precise post-polymerization functionalization.

Strategic Design: The D- -A Architecture

High-performance NLO polymers rely on side chains exhibiting a strong dipole moment and high molecular hyperpolarizability. This is achieved through a Donor-Bridge-Acceptor (D-


-A) architecture.
  • The Challenge: The

    
    -bridge must be planar and rigid to facilitate intramolecular charge transfer (ICT).
    
  • The Catalytic Solution: Palladium-catalyzed cross-couplings (Heck, Sonogashira) are the only reliable methods to synthesize extended conjugated systems (like stilbenes) with near-100% trans (

    
    ) stereoselectivity. The cis isomer drastically reduces NLO response and must be avoided.
    

Table 1: Comparative Efficiency of Bridge Synthesis Methods

MethodStereoselectivity (trans)Atom EconomyFunctional Group ToleranceSuitability for NLO
Wittig Reaction Moderate (often requires separation)Low (Ph

PO waste)
Low (sensitive to carbonyls)Low
Knoevenagel HighHighModerateMedium (Good for acceptors)
Pd-Catalyzed Heck Excellent (>99%) High High High (Standard for Stilbenes)

Protocol A: Construction of the Conjugated Bridge (Heck Coupling)

Objective: Synthesize a hydroxyl-functionalized stilbene donor precursor. The trans-geometry is enforced by the mechanism of the Pd-catalytic cycle.

Target Molecule: (E)-4-(4-(dimethylamino)styryl)phenol Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and


-hydride elimination.
Materials & Reagents
  • Substrate A: 4-iodo-N,N-dimethylaniline (1.0 eq)

  • Substrate B: 4-vinylphenol (1.2 eq)

  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ] (2 mol%)
    
  • Ligand: Tri-o-tolylphosphine [P(o-tol)

    
    ] (4 mol%) – Bulky ligand prevents Pd black formation.
    
  • Base: Triethylamine (Et

    
    N) (2.0 eq)
    
  • Solvent: Anhydrous DMF (degassed)

Step-by-Step Protocol
  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Dissolution: Add 4-iodo-N,N-dimethylaniline (5.0 mmol, 1.23 g), 4-vinylphenol (6.0 mmol, 0.72 g), and Pd(OAc)

    
     (0.1 mmol, 22 mg) to the flask.
    
  • Ligand Addition: Add P(o-tol)

    
     (0.2 mmol, 61 mg). Note: Add solid reagents before solvent to ensure accurate weighing.
    
  • Solvation: Cannulate anhydrous DMF (20 mL) and Et

    
    N (1.4 mL) into the flask.
    
  • Reaction: Heat the mixture to 90°C for 12 hours under Argon.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting iodide spot should disappear.

  • Workup: Cool to RT. Pour into ice-cold dilute HCl (0.1 M) to precipitate the crude product and remove excess amine.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol to obtain pure trans-isomer.

Validation:

  • 1H NMR (DMSO-d6): Look for doublet signals for vinylic protons with coupling constant

    
     Hz. This confirms trans geometry. (
    
    
    
    Hz would indicate cis).

Protocol B: Side-Chain Attachment via Click Chemistry (CuAAC)

Objective: Attach the NLO chromophore to a pre-synthesized polymer backbone (e.g., Poly(glycidyl methacrylate) modified with azide). Rationale: Post-polymerization functionalization avoids catalyst poisoning that can occur if the chromophore is present during the polymerization of the backbone.

Materials & Reagents
  • Polymer: Azide-functionalized polymer backbone (P-N

    
    )
    
  • Chromophore: Alkyne-terminated D-

    
    -A chromophore (1.1 eq per azide unit)
    
  • Catalyst: Copper(I) Bromide (CuBr) (5 mol%)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (5 mol%)

  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Dissolution: Dissolve P-N

    
     (200 mg) and the Alkyne-Chromophore (calculated equivalents) in THF (10 mL) in a Schlenk tube.
    
  • Deoxygenation: Freeze-pump-thaw (3 cycles) to remove dissolved oxygen. Critical: Oxygen oxidizes Cu(I) to inactive Cu(II).

  • Catalyst Injection: Under Argon flow, add CuBr and PMDETA. The solution should turn light green/yellow.

  • Click Reaction: Stir at 35°C for 24 hours.

  • Termination: Expose to air to oxidize the catalyst (solution turns blue/green).

  • Precipitation: Dropwise addition of the reaction mixture into cold Methanol (200 mL). The functionalized polymer will precipitate; unreacted chromophores remain in solution.

Purification & Metal Scavenging (Critical Step)

Residual transition metals (Pd, Cu) act as scattering centers in optical waveguides and can cause dielectric breakdown during the electric-field poling process.

Protocol:

  • Redissolve the polymer in THF.

  • Add Thiol-functionalized Silica Gel (SiliaMetS® Thiol) (5 wt% relative to polymer).

  • Stir gently for 4 hours at RT.

  • Filter through a 0.2

    
    m PTFE syringe filter.
    
  • Reprecipitate in Methanol.

Target Purity: < 10 ppm residual metal (determined by ICP-MS).

Workflow Visualization

Diagram 1: NLO Side Chain Synthesis & Integration

NLO_Synthesis_Workflow Start Start: Precursors Heck Step 1: Pd-Catalyzed Heck Coupling Start->Heck Pd(OAc)2, 90°C Isomer Validation: Trans-Isomer (J > 16Hz) Heck->Isomer Isolate Funct Step 2: Acceptor Functionalization Isomer->Funct Add Acceptor (e.g., TCV) Click Step 3: CuAAC (Click) Attachment Funct->Click Alkyne-Azide Coupling Scavenge Step 4: Metal Scavenging Click->Scavenge Remove Cu/Pd Final Final NLO Polymer (Ready for Poling) Scavenge->Final Precipitation

Caption: Figure 1. Integrated workflow for catalytic synthesis of NLO polymers, ensuring stereochemical purity and optical quality.

Diagram 2: The Catalytic Cycle (Heck Stereocontrol)

Heck_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Coord Olefin Coordination OxAdd->Coord Styrene Insert Migratory Insertion (Syn-Addition) Coord->Insert Rotate C-C Bond Rotation (Critical for Trans) Insert->Rotate Steric Drive Elim Beta-Hydride Elimination Rotate->Elim Trans-Stilbene Release RedElim Reductive Elimination (Regenerate Pd0) Elim->RedElim Base (Et3N) RedElim->Pd0

Caption: Figure 2. The Heck catalytic cycle.[1][2][3] The C-C bond rotation prior to beta-hydride elimination is the mechanistic step that enforces the thermodynamically stable trans-geometry required for NLO activity.

References

  • Heck Reaction for Stilbenes: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Click Chemistry in Polymers: Binder, W. H., & Sachsenhofer, R. (2007). 'Click' Chemistry in Polymer and Materials Science. Macromolecular Rapid Communications, 28(1), 15-54. [Link]

  • NLO Chromophore Design: Dalton, L. R., et al. (2010). Organic Electro-Optics: From Molecules to Applications. Chemical Reviews, 110(1), 25–55. [Link]

  • Metal Scavenging: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Application Notes and Protocols: 1,4-Dimethylpyridinium p-toluenesulfonate Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification stands as a fundamental transformation in organic synthesis, pivotal in the production of a vast array of compounds ranging from pharmaceuticals to polymers. The choice of catalyst is paramount to the efficiency, selectivity, and environmental impact of these reactions. While strong mineral acids have traditionally been employed, their use often necessitates harsh conditions and can lead to undesirable side reactions with sensitive substrates.

This guide focuses on the application of 1,4-Dimethylpyridinium p-toluenesulfonate as a mild and effective acid catalyst in esterification reactions. This organic salt offers several advantages, particularly in the context of pharmaceutical manufacturing where the avoidance of metal contamination is critical.[1] Unlike its parent compound, pyridinium p-toluenesulfonate (PPTS), which often exhibits weak catalytic activity in esterifications, the 1,4-dimethyl derivative demonstrates enhanced efficacy in specific applications.[1][2] This document will provide an in-depth exploration of its mechanism, optimal reaction conditions, and detailed protocols for its use.

Mechanistic Insights: The Role of 1,4-Dimethylpyridinium p-toluenesulfonate

The catalytic activity of 1,4-Dimethylpyridinium p-toluenesulfonate in esterification is rooted in the principles of Fischer esterification. The reaction is an equilibrium process involving a carboxylic acid and an alcohol in the presence of an acid catalyst to yield an ester and water.[1] The catalyst plays a crucial role in accelerating this otherwise slow reaction.

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The proton from the 1,4-dimethylpyridinium cation protonates the carbonyl oxygen of the carboxylic acid. This initial step is critical as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

The use of an organic catalyst like 1,4-Dimethylpyridinium p-toluenesulfonate is particularly advantageous when dealing with acid-sensitive substrates, as it provides a milder alternative to strong mineral acids.[2]

Visualizing the Catalytic Cycle

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Protonation Alcohol Alcohol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate Catalyst 1,4-Dimethylpyridinium p-toluenesulfonate (H+) Catalyst->ProtonatedAcid ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Water Elimination Water Water (H2O) Ester Ester (R-COOR') ProtonatedEster->Ester Deprotonation RegeneratedCatalyst Regenerated Catalyst (H+) ProtonatedEster->RegeneratedCatalyst RegeneratedCatalyst->Catalyst

Caption: Catalytic cycle of esterification facilitated by 1,4-Dimethylpyridinium p-toluenesulfonate.

Advantages in Pharmaceutical and Specialized Polymer Synthesis

The primary advantage of employing organic catalysts like 1,4-Dimethylpyridinium p-toluenesulfonate in pharmaceutical manufacturing is the circumvention of metal contamination.[2] Residual metal catalysts can be challenging and expensive to remove from the final active pharmaceutical ingredient (API). Furthermore, this catalyst has found a niche application in the synthesis of side chains for nonlinear optical (NLO) polymers, where it facilitates the necessary condensation reaction.[1]

General Protocol for Esterification

This section provides a general, adaptable protocol for the esterification of a carboxylic acid with an alcohol using 1,4-Dimethylpyridinium p-toluenesulfonate as the catalyst. It is important to note that optimal conditions may vary depending on the specific substrates used.

Materials and Equipment
  • Reactants: Carboxylic acid, Alcohol

  • Catalyst: 1,4-Dimethylpyridinium p-toluenesulfonate (CAS: 78105-28-9)

  • Solvent: A suitable non-polar solvent such as toluene or isooctane.[2][4] Toluene is often used as an azeotroping agent to aid in the removal of water.[4]

  • Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for water removal), magnetic stirrer, heating mantle, and standard laboratory glassware.

  • Analytical Instruments: Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) for reaction monitoring.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine carboxylic acid (1 eq.) and alcohol (1-1.2 eq.) in solvent. B Add 1,4-Dimethylpyridinium p-toluenesulfonate (1-10 mol%). A->B C Heat the mixture to reflux (e.g., 80-160°C). B->C D Monitor reaction progress by GC or TLC. C->D E Cool to room temperature. D->E F Remove solvent in vacuo. E->F G Purify by flash chromatography. F->G H Characterize product by NMR, IR, and MS. G->H

Caption: A generalized workflow for 1,4-Dimethylpyridinium p-toluenesulfonate catalyzed esterification.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the carboxylic acid (1 equivalent) and the alcohol (1 to 1.2 equivalents) in a suitable solvent (e.g., toluene, ~2 mL per mmol of carboxylic acid).

  • Catalyst Addition: Add 1,4-Dimethylpyridinium p-toluenesulfonate to the mixture. The catalyst loading can range from 1 to 10 mol%, with 5 mol% being a common starting point.[2]

  • Heating and Reflux: Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent and substrates but typically ranges from 80°C to 160°C.[2][4] If using a Dean-Stark trap with toluene, water will be azeotropically removed, driving the equilibrium towards the product.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed or equilibrium is reached. Reaction times can vary from a few hours to over 72 hours depending on the reactivity of the substrates and the reaction temperature.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified ester by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Optimization of Reaction Conditions

The following table summarizes key parameters that can be adjusted to optimize the esterification reaction.

ParameterGeneral RangeConsiderations
Catalyst Loading 1 - 10 mol%Higher loading may increase reaction rate but also cost. 5 mol% is a good starting point.[2]
Temperature 25°C - 160°CHigher temperatures generally lead to faster reaction rates but may cause decomposition of sensitive substrates. Room temperature reactions are possible but may require significantly longer times.[2][4]
Solvent Isooctane, TolueneToluene allows for azeotropic removal of water, which can significantly improve yields by shifting the equilibrium.[2][4]
Water Removal Dean-Stark trap, Molecular sievesActively removing the water byproduct is a common strategy to drive the reaction to completion and achieve higher yields.[2]
Substrate Ratio 1:1 to 1:1.2 (Acid:Alcohol)A slight excess of the alcohol can help to push the equilibrium towards the product side.

Case Study: Esterification of 4-Phenylbutyric Acid with 1-Octanol

To illustrate the application of this methodology, consider the esterification of 4-phenylbutyric acid with 1-octanol. While direct data for the 1,4-dimethylpyridinium catalyst is limited, studies on analogous pyridinium p-toluenesulfonate derivatives provide valuable insights. For instance, a modified lipid analogue of PPTS has been shown to effectively catalyze this reaction.[2]

Reaction: 4-Phenylbutyric acid + 1-Octanol → Octyl 4-phenylbutyrate + Water

Exemplary Conditions (based on analogous catalysts):

  • Reactants: 4-phenylbutyric acid (2 mmol), 1-octanol (2 mmol)

  • Catalyst: 5 mol%

  • Solvent: Isooctane (4 mL)

  • Temperature: 25°C to 80°C

  • Reaction Time: Monitored over 72 hours

At 80°C, high yields (up to 99%) have been reported for similar reactions using modified pyridinium salt catalysts.[2] This demonstrates the potential for achieving excellent conversions under relatively mild conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Consider using a solvent that allows for azeotropic water removal (e.g., toluene with a Dean-Stark trap).
Catalyst deactivation.Ensure all reagents and solvents are dry.
Side Product Formation Decomposition of starting materials or product.Lower the reaction temperature.
Elimination of water from the alcohol (for secondary alcohols).The steric hindrance of some pyridinium salt catalysts can help suppress this side reaction.[2]
Difficulty in Purification Co-elution of product and starting materials.Optimize the eluent system for flash chromatography.

Conclusion

1,4-Dimethylpyridinium p-toluenesulfonate serves as a valuable catalyst for esterification reactions, offering a mild and metal-free alternative to traditional acid catalysts. Its utility is particularly pronounced in applications where substrate sensitivity and the avoidance of metal contamination are paramount, such as in pharmaceutical synthesis and the preparation of specialized polymers. By understanding the underlying mechanism and systematically optimizing reaction parameters, researchers can effectively leverage this catalyst to achieve high yields of desired ester products. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful implementation of 1,4-Dimethylpyridinium p-toluenesulfonate in your synthetic endeavors.

References
  • Wang, W., Liu, H., Xu, S., & Gao, Y. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906-2912. [Link]

  • Pacheco, B. S., Nunes, C. F. P., Rockembach, C. T., Bertelli, P., Mesko, M. F., Roesch-Ely, M., Moura, S., & Pereira, C. M. P. (2020). Eco-friendly synthesis of esters under ultrasound with p-toluenesulfonic acid as catalyst. Green Chemistry Letters and Reviews, 13(3), 223-231. [Link]

  • Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry, 1(1), 41-45. [Link]

  • Ren, Y., Wu, Z., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 45-48. [Link]

  • Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. Retrieved February 12, 2026, from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S.
  • Marvel, C. S., & Sekera, V. C. (1943). n-DODECYL (LAURYL) p-TOLUENESULFONATE. Organic Syntheses, 23, 31. [Link]

  • Gilman, H., & Beaber, N. J. (1925). p-TOLUENESULFONIC ACID, BUTYL ESTER. Organic Syntheses, 5, 25. [Link]

  • Hunsberger, I. M. (1950). NEW ESTERS OF p-TOLUENESULFONIC ACID. Journal of the American Chemical Society, 72(12), 5626-5630. [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (1998). 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses, 76, 93. [Link]

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Application Note & Protocol: The Strategic Use of Pyridinium p-Toluenesulfonate (PPTS) in Acid-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the ability to perform reactions with high selectivity on molecules with sensitive functional groups is paramount. Many essential transformations, such as the installation and removal of protecting groups, are acid-catalyzed. However, the use of strong acids can often lead to undesired side reactions, including degradation, rearrangement, or loss of stereochemical integrity in the substrate. This document provides a comprehensive guide to the application of Pyridinium p-Toluenesulfonate (PPTS), a mild and highly effective organic acid catalyst, for navigating the complexities of acid-sensitive reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for its use, and present data to guide researchers in its successful application.

Introduction: The Challenge of Acidity in Complex Molecule Synthesis

The strategic use of protecting groups is a cornerstone of multi-step organic synthesis.[1][2][3][4] Functional groups like alcohols, aldehydes, and ketones often require masking to prevent unwanted reactions while other parts of a molecule are being modified.[4] Many of the most common and versatile protecting groups, such as silyl ethers and tetrahydropyranyl (THP) ethers, are installed and removed under acidic conditions.[5]

However, complex molecules, especially those in late-stage drug development, are often decorated with a variety of functional groups that are labile to strong acidic conditions. The use of traditional acid catalysts like p-toluenesulfonic acid (TsOH) or mineral acids can lead to a cascade of unwanted side reactions, compromising yield and purity.[6] This necessitates the use of a catalyst that can provide a controlled and gentle source of protons, sufficient to promote the desired reaction without damaging the sensitive substrate. Pyridinium p-toluenesulfonate (PPTS) has emerged as a preeminent solution to this challenge.[6][7][8][9]

A Note on Nomenclature: The term "dimethyl PPTS" is occasionally encountered and can be ambiguous. While a specific derivative, 1,4-Dimethylpyridinium p-toluenesulfonate, does exist and has been used as a catalyst in certain esterification processes, the vast majority of applications in the context of mild acid catalysis for protecting group chemistry refer to the parent compound, Pyridinium p-toluenesulfonate (PPTS) . This guide will focus on the applications of the widely used and extensively documented PPTS.

Pyridinium p-Toluenesulfonate (PPTS): A Profile

PPTS is a salt formed from the reaction of pyridine and p-toluenesulfonic acid.[6][8] It is a colorless, solid material that offers a significant advantage over its parent acid, TsOH.[6][8]

Key Properties and Advantages:

  • Mild Acidity: The pyridinium ion (C₅H₅NH⁺) has a pKa of approximately 5.2.[8] This makes PPTS a weakly acidic catalyst, ideal for substrates that are unstable in the presence of stronger acids.[6][8][9] This controlled acidity minimizes side reactions and enhances selectivity.[7][9]

  • Solubility: PPTS is soluble in a wide range of common organic solvents, including dichloromethane (DCM), chloroform, acetone, ethanol, and methanol, which allows for versatile reaction setup.[6][10]

  • Ease of Handling: As a solid, PPTS is easier to handle and weigh than corrosive liquid acids. It is, however, moisture-sensitive and should be stored in a tightly sealed container in a dry environment.[10][11]

  • Anhydrous Nature: Unlike p-toluenesulfonic acid, which is often used as a monohydrate, PPTS is anhydrous, which can be critical in moisture-sensitive reactions.[6]

Mechanism of Catalysis: A Gentle Proton Source

The catalytic activity of PPTS stems from its ability to exist in equilibrium with a small amount of its constituent acid and base in solution. This equilibrium provides a low, steady concentration of protons, which is sufficient to activate electrophiles without causing substrate degradation.

For example, in the formation of a tetrahydropyranyl (THP) ether, the proton from the pyridinium ion protonates the dihydropyran (DHP), creating a reactive oxocarbenium ion. This electrophile is then readily attacked by the alcohol, leading to the formation of the THP ether. The mildness of the catalyst ensures that acid-sensitive groups elsewhere in the molecule remain untouched.

Core Applications and Methodologies

PPTS is a versatile catalyst for a range of acid-mediated transformations.[6][7] Its most prominent applications are in the protection and deprotection of alcohols.

Protection of Alcohols as Tetrahydropyranyl (THP) Ethers

The protection of alcohols as THP ethers is a fundamental transformation in organic synthesis. PPTS is an exceptionally efficient catalyst for this reaction, particularly for sensitive alcohols where stronger acids might cause elimination or other side reactions.[5][6][12]

G reagents reagents catalyst catalyst reagents->catalyst Catalyst Introduction stir stir catalyst->stir tlc tlc stir->tlc Reaction Time (typically 1-4h) quench quench tlc->quench Upon Completion extract extract quench->extract dry dry extract->dry purify purify dry->purify

Detailed Protocol: Tetrahydropyranylation of a Primary Alcohol

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM (approx. 0.2 M), add DHP (1.5 equivalents).

  • Add PPTS (0.1 equivalents) to the solution at room temperature.[13]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure THP-protected alcohol.

Deprotection of Silyl Ethers

PPTS is also highly effective for the cleavage of silyl ethers, particularly for the selective deprotection of a less sterically hindered silyl group in the presence of a more hindered one. For instance, it can selectively cleave a tert-butyldimethylsilyl (TBDMS) ether in the presence of a tert-butyldiphenylsilyl (TBDPS) ether.[6] The deprotection is typically carried out in an alcoholic solvent like methanol or ethanol.

G PPTS PPTS Protonation Protonation PPTS->Protonation H+ Oxocarbenium Oxocarbenium Protonation->Oxocarbenium DHP DHP DHP->Protonation Attack Attack Oxocarbenium->Attack Deprotonation Deprotonation Attack->Deprotonation Alcohol Alcohol Alcohol->Attack Deprotonation->PPTS Regenerates Catalyst Product Product Deprotonation->Product

Quantitative Data and Reaction Scope

The efficiency of PPTS is demonstrated across a variety of substrates. The following table summarizes typical reaction conditions for the tetrahydropyranylation of different alcohols.

Substrate TypeCatalyst Loading (mol%)SolventTemperature (°C)Typical Time (h)Typical Yield (%)
Primary Alcohol5 - 10DCM20 - 251 - 4>90
Secondary Alcohol10 - 15DCM20 - 254 - 885 - 95
Phenol5 - 10DCM20 - 252 - 5>90
Acid-sensitive diol10DMF20 - 253 - 680 - 90

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional charge of PPTS can be added. Ensure all reagents and solvents are anhydrous, as water can inhibit the catalyst.[11]

  • Substrate Degradation: Although rare with PPTS, if degradation is observed, consider lowering the reaction temperature or reducing the amount of catalyst.

  • Moisture Sensitivity: PPTS is hygroscopic.[11] Always store it in a desiccator and handle it quickly in an inert atmosphere if possible, especially for highly sensitive reactions.

Conclusion

Pyridinium p-toluenesulfonate is an invaluable tool for the modern synthetic chemist. Its mild acidity, broad solvent compatibility, and ease of use make it a superior choice for a wide range of acid-catalyzed reactions involving sensitive substrates.[6][7][9] By providing a controlled source of protons, PPTS enables high-yielding transformations, such as the protection and deprotection of alcohols, while preserving the integrity of complex molecular architectures. The protocols and guidelines presented herein offer a robust starting point for researchers and drug development professionals to confidently and effectively implement PPTS in their synthetic endeavors.

References

  • Protecting Groups. Organic Synthesis. [Link]

  • Pyridinium p-toluenesulfonate. Wikipedia. [Link]

  • Pyridinium p-Toluenesulfonate (PPTS). Common Organic Chemistry. [Link]

  • Pyridinium p-Toluenesulfonate: A Versatile Weakly Acidic Catalyst for Organic Synthesis. [Link]

  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC. [Link]

  • Protection and deprotection of functional groups and it application in organic chemistry. [Link]

  • PPTS: High-Efficiency, Safe, and Easy-to-Use Catalyst – Essential for Laboratory Synthesis. [Link]

  • Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. [Link]

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. [Link]

  • Protecting and Deprotecting groups in Organic Chemistry. Slideshare. [Link]

  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry. [Link]

  • Protecting groups and their deprotection. Slideshare. [Link]

  • Protecting Groups. [Link]

  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

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Troubleshooting & Optimization

how to dry hygroscopic 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Drying Hygroscopic 1,4-Dimethylpyridinium p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hygroscopicity

1,4-Dimethylpyridinium p-toluenesulfonate (CAS RN: 78105-28-9) is a valuable compound, notably used as a catalyst in esterification processes for creating nonlinear optical polymers.[1] However, its utility is often complicated by its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[2][3] The presence of water can significantly impact reaction yields, kinetics, and the overall purity of the final product. Therefore, rigorous drying of this salt is a critical, non-negotiable step in many experimental workflows.

This guide addresses the common challenges and questions that arise when handling and drying this specific pyridinium salt, providing validated methods to ensure an anhydrous final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,4-Dimethylpyridinium p-toluenesulfonate appears clumpy and slightly wet. How can I confirm the presence of water and quantify it?

A1: Confirmation and Quantification of Water Content

Visual inspection, such as clumping or a crystalline powder appearing as a dense solid, is a strong indicator of water absorption.[4] However, for quantitative and definitive analysis, Karl Fischer (KF) titration is the gold-standard method.[5][6][7]

  • Why Karl Fischer Titration? The KF method is highly specific to water and can detect even trace amounts, making it superior to other methods like loss-on-drying, which might also measure volatile organic solvents.[6] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly effective for samples with very low water content (e.g., < 0.1%).[5][7][8]

Experimental Protocol: Karl Fischer Titration

  • Instrument Preparation: Ensure the KF titrator is properly conditioned and has a low, stable drift rate (typically < 10 µ g/min ).[5]

  • Sample Preparation: Due to the compound's hygroscopic nature, handle the sample quickly in a low-humidity environment (e.g., a glove box) if possible. Accurately weigh a suitable amount of the salt.

  • Titration: Introduce the sample into the titration vessel containing a suitable solvent (methanol is often a good starting point).[9] The instrument will then titrate the water and provide a precise water content reading.

ParameterVolumetric KFCoulometric KF
Typical Range > 0.1% water10 ppm - 5% water
Best For Samples with moderate to high water contentSamples with trace to low water content[7]
Reagent Type Two-component or one-component reagentsAnolyte/Catholyte system

Table 1: Comparison of Karl Fischer Titration Methods.

Q2: What is the most effective and straightforward method for drying small to moderate quantities of 1,4-Dimethylpyridinium p-toluenesulfonate in a standard lab setting?

A2: High-Vacuum Oven Drying

For routine drying, placing the compound in a vacuum oven is a highly effective and controlled method.[10][11] This technique leverages reduced pressure to lower the boiling point of water, facilitating its removal at temperatures well below the salt's melting point (148-151 °C).[1]

  • Causality: Reduced pressure decreases the energy required for water molecules to transition from the liquid/adsorbed phase to the vapor phase.[10] The application of moderate heat increases the vapor pressure of the water, accelerating its removal by the vacuum pump.

Experimental Protocol: Drying Under High Vacuum

  • Sample Preparation: Spread the 1,4-Dimethylpyridinium p-toluenesulfonate in a thin layer in a suitable glass container (e.g., a crystallization dish or a round-bottom flask) to maximize the surface area.

  • Setup: Place the container in a vacuum oven. For enhanced drying efficiency, the oven can be connected to a vacuum line equipped with a cold trap (cooled with dry ice/acetone or liquid nitrogen) to capture the removed water and protect the vacuum pump.

  • Conditions:

    • Temperature: A temperature between 40-60 °C is generally a safe and effective starting point. A study on various pyridinium tosylates indicates thermal stability well above this range, with decomposition temperatures typically exceeding 200 °C.[12]

    • Vacuum: Apply a high vacuum (e.g., < 1 mbar).

    • Duration: Dry for several hours (4-12 hours) or until a constant weight is achieved.

  • Post-Drying: Once dry, allow the oven to return to room temperature before breaking the vacuum with an inert gas like nitrogen or argon to prevent the rapid reabsorption of atmospheric moisture.

Diagram: High-Vacuum Drying Workflow

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_post Post-Drying Prep Spread Salt in Glassware Oven Place in Vacuum Oven Prep->Oven Heat Apply Heat (40-60 °C) Oven->Heat Vacuum Apply High Vacuum (<1 mbar) Oven->Vacuum Cool Cool to RT Under Vacuum Oven->Cool Trap Cold Trap (LN2 / Dry Ice) Vacuum->Trap Vapor Path InertGas Backfill with Inert Gas (N2/Ar) Cool->InertGas Store Transfer to Desiccator/Glove Box InertGas->Store

Caption: Workflow for drying 1,4-Dimethylpyridinium p-toluenesulfonate using a vacuum oven.

Q3: I need my sample to be exceptionally dry for a moisture-sensitive reaction. Are there more rigorous drying methods available?

A3: Advanced Drying Techniques for Ultra-Low Water Content

When trace amounts of water can compromise an experiment, more aggressive drying methods are warranted. Two such methods are azeotropic distillation and the use of a high-strength desiccant like phosphorus pentoxide (P₂O₅).

1. Azeotropic Distillation

  • Principle: This technique relies on forming a low-boiling azeotrope between water and an immiscible organic solvent (the entrainer).[13][14] Toluene is an excellent choice for this purpose. The toluene-water azeotrope boils at 84.1 °C, allowing water to be distilled off at a temperature significantly below its own boiling point.[15][16]

  • Procedure:

    • Suspend the 1,4-Dimethylpyridinium p-toluenesulfonate in dry toluene in a round-bottom flask.

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill, collect in the Dean-Stark trap, and separate into two layers. The denser water will collect at the bottom of the trap while the toluene overflows back into the flask.

    • Continue the distillation until no more water collects in the trap.

    • Cool the mixture and remove the toluene under reduced pressure (e.g., using a rotary evaporator) to yield the dry salt.

2. Drying with Phosphorus Pentoxide (P₂O₅)

  • Principle: P₂O₅ is one of the most powerful chemical desiccants available, reacting exothermically and irreversibly with water to form phosphoric acid.[17] This method is typically performed in a vacuum desiccator.

  • Procedure:

    • Place a fresh dish of P₂O₅ at the bottom of a vacuum desiccator. Caution: P₂O₅ is highly corrosive; handle with appropriate personal protective equipment (PPE).[18]

    • Place the container with the 1,4-Dimethylpyridinium p-toluenesulfonate on the desiccator plate, ensuring no direct contact between the salt and the P₂O₅.[19]

    • Carefully evacuate the desiccator.

    • Allow the salt to dry for an extended period (24-48 hours). The P₂O₅ will aggressively scavenge any water vapor present in the desiccator's atmosphere.[11]

MethodAdvantagesDisadvantages
Azeotropic Distillation Highly effective for removing bound water.Requires solvent removal step; potential for thermal stress on the compound.
P₂O₅ Desiccation Achieves extremely low residual water levels.P₂O₅ is hazardous; can form a protective acid layer that passivates it.[17]

Table 2: Comparison of Advanced Drying Methods.

Q4: How should I store the dried 1,4-Dimethylpyridinium p-toluenesulfonate to prevent it from reabsorbing moisture?

A4: Proper Storage of a Dried Hygroscopic Compound

The hygroscopic nature of the salt means it will readily reabsorb atmospheric moisture if not stored correctly.[2] Immediate and proper storage post-drying is crucial.

  • Primary Storage: The best practice is to store the dried salt in a vacuum desiccator containing an active desiccant (e.g., silica gel, Drierite™, or fresh P₂O₅ for ultra-sensitive applications).

  • Inert Atmosphere: For the most sensitive applications, storing the compound inside a glove box with a low-humidity, inert atmosphere (N₂ or Ar) is the ideal solution.

  • Containers: Always use tightly sealed containers, preferably with PTFE-lined caps or ground glass joints sealed with vacuum grease.

Diagram: Decision Logic for Choosing a Drying Method

Drying_Decision Start Start: Hygroscopic Salt Received Check_Water Is water content a critical parameter? Start->Check_Water KF_Titration Perform Karl Fischer Titration Check_Water->KF_Titration Yes Assess_Dryness Assess required level of dryness Check_Water->Assess_Dryness No KF_Titration->Assess_Dryness Routine_Drying Routine Use: Moderate Dryness Assess_Dryness->Routine_Drying Moderate Sensitive_Drying Sensitive Application: Ultra-Dry Required Assess_Dryness->Sensitive_Drying Ultra-Dry Vacuum_Oven Method: High-Vacuum Oven Drying Routine_Drying->Vacuum_Oven Azeotrope Method 1: Azeotropic Distillation Sensitive_Drying->Azeotrope P2O5 Method 2: P2O5 Desiccation Sensitive_Drying->P2O5 Store Store Properly: Desiccator / Glove Box Vacuum_Oven->Store Azeotrope->Store P2O5->Store

Sources

Technical Support Center: Removing 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols for Reaction Mixtures Containing 1,4-Dimethylpyridinium p-toluenesulfonate (DMP-PTS) Document ID: TS-PUR-042 Last Updated: 2025-05-15

Executive Summary & Chemical Profile

The Challenge: 1,4-Dimethylpyridinium p-toluenesulfonate (DMP-PTS) is a quaternary ammonium salt often generated as a byproduct in alkylation reactions involving 4-picoline or as a specific catalyst in esterifications.

Critical Distinction: Unlike standard Pyridinium p-toluenesulfonate (PPTS), which is a protic salt, DMP-PTS is permanently charged . You cannot "free-base" this compound by adding sodium bicarbonate or hydroxide. It remains ionic across the entire pH scale.

PropertyDataImplications for Removal
Structure Quaternary Cation + Tosylate AnionHighly polar; acts as a surfactant.
Solubility Water, MeOH, DMSO, DCM (moderate)Partitions into aqueous layers; co-elutes with polar products on Silica.
Insolubility Et₂O, Hexanes, TolueneExcellent candidate for precipitation/trituration.
Melting Point 148–151 °CSolid at room temperature; can crystallize or "oil out."[1][2]

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select your method based on the solubility profile of your target product .

RemovalStrategy Start START: Characterize Target Product IsLipophilic Is Product Soluble in Non-Polar Solvents? (Ether/Hexane/Toluene) Start->IsLipophilic IsOrganic Is Product Soluble in DCM/EtOAc but NOT Water? IsLipophilic->IsOrganic No MethodA Method A: Trituration/Precipitation IsLipophilic->MethodA Yes IsWaterSol Is Product Water Soluble? IsOrganic->IsWaterSol No MethodB Method B: Aqueous Extraction (Brine Wash) IsOrganic->MethodB Yes MethodC Method C: Reverse Phase (C18) or SCX Resin IsWaterSol->MethodC Yes

Figure 1: Strategic decision tree for DMP-PTS removal based on product solubility.

Detailed Protocols

Method A: Trituration (The "Crash Out" Method)

Best for: Non-polar products soluble in Ether/Hexane.

Mechanism: DMP-PTS is virtually insoluble in diethyl ether and hexanes. By dissolving your crude mixture in a minimal amount of polar solvent and flooding it with non-polar solvent, the salt precipitates while your product remains in solution.

Protocol:

  • Concentrate the reaction mixture to a thick oil or solid residue.

  • Dissolve the residue in the minimum volume of Dichloromethane (DCM) or Acetone required to mobilize it (e.g., 1–2 mL per gram).

  • While stirring rapidly, slowly add Diethyl Ether (Et₂O) or a 1:1 Hexane/Et₂O mix.

    • Ratio: Aim for 10:1 (Non-polar solvent : Crude solution).

  • A white precipitate (DMP-PTS) should form.

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.

  • Wash: Rinse the filter cake with cold ether.

  • Filtrate: Evaporate the filtrate to recover your purified product.

Troubleshooting: If the salt forms a sticky oil instead of a solid ("oiling out"), scratch the flask sides with a glass rod or add a seed crystal of DMP-PTS if available. Alternatively, cool the mixture to 0°C.

Method B: Aqueous Extraction (The Partition Method)

Best for: Standard organic products (soluble in EtOAc/DCM).

Mechanism: As a salt, DMP-PTS prefers the aqueous phase. However, its organic "tail" (dimethylpyridinium) gives it surfactant properties, creating a risk of emulsions.

Protocol:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Chloroform .[3] Avoid DCM if possible, as it forms emulsions more easily with quats.

  • Wash 1: Wash with water. The bulk of the DMP-PTS will transfer to the water layer.

  • Wash 2 & 3: Wash with Saturated Brine (NaCl) .

    • Why? The high ionic strength of brine forces organic products back into the organic layer ("salting out") while retaining the highly polar DMP-PTS in the aqueous phase.

  • Back-Extraction (Optional): If your yield is low, re-extract the combined aqueous layers once with fresh EtOAc to recover any trapped product.

  • Dry organic layer over Na₂SO₄ and concentrate.[4]

Warning: Do not rely on pH adjustment. Adding acid or base does not neutralize the quaternary ammonium cation.

Method C: Chromatography & Scavenging

Best for: Polar products or when high purity is required.

Standard Silica Gel (Normal Phase): DMP-PTS is highly polar and will streak on silica. It usually stays at the baseline (Rf ~ 0) in standard Hexane/EtOAc systems.

  • Risk:[1] If your product is also polar (requiring >10% MeOH/DCM), the salt may co-elute.

  • Solution: Switch to Reverse Phase (C18) chromatography. In a Water/Acetonitrile gradient, the ionic DMP-PTS elutes very early (near the solvent front), while most organic products retain longer.

Ion Exchange (SCX) Resins: Use a Strong Cation Exchange (SCX) cartridge.

  • Load mixture onto SCX cartridge in MeOH.

  • The DMP-PTS cation binds to the sulfonic acid groups on the resin.

  • Elute your neutral product with MeOH.

  • (The salt remains trapped on the cartridge).

Troubleshooting & FAQ

Q: I see a "doublet of doublets" in the aromatic region of my NMR. Is this the salt? A: Likely. The tosylate anion shows a characteristic AA'BB' system (two doublets) roughly between 7.1 and 7.7 ppm. The 1,4-dimethylpyridinium cation shows distinct singlets for the N-Methyl (~4.3 ppm) and C-Methyl (~2.6 ppm) groups, along with aromatic pyridinium protons shifted downfield (>8.0 ppm).

Q: I tried aqueous washing, but I have a terrible emulsion. A: Quaternary salts act as surfactants. To break the emulsion:

  • Add solid NaCl to saturate the aqueous layer.

  • Filter the entire biphasic mixture through a small pad of Celite.

  • Wait 20 minutes.

  • If it persists, add a small amount of Methanol to the mixture to reduce surface tension.

Q: Can I sublime the salt away? A: No. DMP-PTS is an ionic solid with a negligible vapor pressure. It will decompose before it sublimes.

Q: Can I use basic alumina? A: Basic alumina may retain the tosylate anion, but the quaternary cation will likely wash through as the hydroxide salt (1,4-dimethylpyridinium hydroxide), which is basic and unstable. Ion exchange (SCX) is superior.

References

  • PubChem. Compound Summary: 1,4-Dimethylpyridinium p-toluenesulfonate.[5] National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purification of quaternary ammonium salts). [Link]

  • Organic Syntheses. General Procedures for Workup of Tosylate Salts. (Reference for solubility behavior of p-toluenesulfonate salts). [Link]

Sources

Technical Support Center: Troubleshooting the Recrystallization of 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the challenges associated with the recrystallization of 1,4-Dimethylpyridinium p-toluenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development who may encounter the common yet problematic phenomenon of "oiling out." Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to achieve successful purification.

Understanding "Oiling Out"

"Oiling out" is a crystallization phenomenon where a dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] For 1,4-Dimethylpyridinium p-toluenesulfonate, with a melting point of 148-151 °C, this can be a particularly relevant issue depending on the chosen solvent system.[3][4] The formation of this oil is detrimental to purification as it tends to trap impurities and often solidifies into an amorphous solid, defeating the purpose of recrystallization.[1][2]

Troubleshooting Guide: From Oily Droplets to Pure Crystals

This section addresses specific issues you might encounter during the recrystallization of 1,4-Dimethylpyridinium p-toluenesulfonate and provides actionable solutions.

Problem 1: My compound has completely oiled out upon cooling.

Root Cause Analysis: This is a classic case of the solution becoming supersaturated at a temperature that is higher than the melting point of your compound. This can be triggered by several factors:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, leading to a rapid increase in supersaturation and subsequent oiling out.[5][6]

  • High Solute Concentration: Using the minimum amount of a highly effective solvent can lead to a solution that remains supersaturated at a relatively high temperature.

  • Presence of Impurities: Impurities can significantly lower the melting point of the eutectic mixture, making oiling out more likely.[2][5]

Solutions:

  • Re-dissolution and Dilution:

    • Step 1: Reheat the mixture until the oil completely redissolves.

    • Step 2: Add a small amount of additional warm solvent (10-20% of the original volume) to decrease the saturation point.[2][6]

    • Step 3: Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.

  • Solvent System Modification:

    • Step 1: If dilution is ineffective, consider a mixed-solvent system.[5]

    • Step 2: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble).

    • Step 3: While the solution is hot, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid.

    • Step 4: Add a few drops of the "good" solvent to redissolve the precipitate and then allow for slow cooling.

Problem 2: The oil that formed will not crystallize.

Root Cause Analysis: The oil is a metastable liquid phase. The transition from this oil to a crystalline solid can be kinetically hindered. This can be due to:

  • Lack of Nucleation Sites: Spontaneous nucleation within the viscous oil can be difficult.

  • High Viscosity of the Oiled Phase: The high viscosity can impede the molecular rearrangement necessary for crystal lattice formation.

Solutions:

  • Seeding:

    • Step 1: Obtain a small seed crystal of pure 1,4-Dimethylpyridinium p-toluenesulfonate.

    • Step 2: Add the seed crystal to the cooled, oiled-out mixture. The seed crystal will provide a template for crystal growth.[1]

    • Step 3: If immediate crystallization does not occur, try gently scratching the inside of the flask at the oil-solvent interface with a glass rod to create microscopic nucleation sites.[7]

  • Trituration:

    • Step 1: Decant the solvent from the oil.

    • Step 2: Add a small amount of a poor, non-polar solvent in which the compound is insoluble (e.g., hexane or diethyl ether).

    • Step 3: Vigorously agitate the mixture with a spatula or stirring rod. This mechanical action can sometimes induce crystallization.

Problem 3: My yield is very low after successfully crystallizing from an oiled-out state.

Root Cause Analysis:

  • Excess Solvent: The addition of extra solvent to prevent oiling out can lead to a significant amount of the product remaining in the mother liquor.[2]

  • Co-precipitation of Impurities: While crystallization from an oil is better than no crystals at all, the process is less effective at rejecting impurities compared to direct crystallization from a solution.

Solutions:

  • Mother Liquor Recovery:

    • Step 1: Reduce the volume of the mother liquor by careful evaporation.

    • Step 2: Cool the concentrated solution to obtain a second crop of crystals. Note that this crop may be less pure than the first.

  • Re-crystallization:

    • Step 1: Combine all crystal crops.

    • Step 2: Perform a second recrystallization, carefully optimizing the solvent volume and cooling rate based on the initial observations to avoid oiling out.

Frequently Asked Questions (FAQs)

Q1: Why is 1,4-Dimethylpyridinium p-toluenesulfonate prone to oiling out?

1,4-Dimethylpyridinium p-toluenesulfonate is an ionic liquid, and these compounds can exhibit complex phase behaviors.[8][9] Their melting points can be significantly influenced by the solvent environment. Oiling out, or liquid-liquid phase separation (LLPS), is a known phenomenon in the crystallization of such organic salts.[10][11] The propensity to oil out is a function of the compound's intrinsic properties, the chosen solvent, and the presence of any impurities.

Q2: How can I choose a better solvent to prevent oiling out from the start?

The ideal solvent for recrystallization should have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For 1,4-Dimethylpyridinium p-toluenesulfonate, which is soluble in methanol, you could explore solvent mixtures to modulate the solubility and reduce the likelihood of oiling out.[3] A good starting point is to look for a solvent in which the compound has moderate solubility at elevated temperatures.

Q3: Can impurities be the sole cause of oiling out?

Yes, significant impurities can act as a "eutectic," lowering the melting point of the mixture to below the temperature of supersaturation, leading to the formation of an oil.[2][5] If you suspect impurities are the cause, consider a preliminary purification step, such as treatment with activated charcoal to remove colored impurities, before recrystallization.[2][6]

Q4: What is the role of the cooling rate in preventing oiling out?

A slow cooling rate is crucial.[5][6] It allows the solution to remain in a metastable zone for a longer period, providing ample time for crystal nucleation and growth to occur before the solution becomes highly supersaturated. Rapid cooling can "shock" the system into a state of high supersaturation, favoring the formation of an oil.[12]

Q5: What does a phase diagram tell me about oiling out?

A phase diagram graphically represents the physical states of a substance under different conditions of temperature and concentration.[13][14] For a solute-solvent system, the phase diagram can show regions of undersaturation, saturation, and supersaturation. Oiling out corresponds to entering a region of liquid-liquid phase separation within the supersaturated zone.[11] Understanding the phase diagram of your system can help in designing a crystallization process that avoids this region.[15][16]

Data and Protocols

Table 1: Solvent Properties and their Impact on Recrystallization

Solvent SystemPolarityBoiling Point (°C)Expected Solubility of 1,4-Dimethylpyridinium p-toluenesulfonatePotential for Oiling Out
MethanolPolar Protic64.7HighHigh, due to high solubility
IsopropanolPolar Protic82.6ModerateModerate
AcetonitrilePolar Aprotic81.6Moderate to LowLower
TolueneNon-polar110.6Very LowLow (may be a good anti-solvent)
Methanol/TolueneMixedVariableAdjustableCan be optimized to be low

Protocol 1: Step-by-Step Recrystallization with Seeding to Avoid Oiling Out

  • Dissolution: In a flask, dissolve 1.0 g of crude 1,4-Dimethylpyridinium p-toluenesulfonate in the minimum amount of hot isopropanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Controlled Cooling: Allow the solution to cool slowly. If oiling begins, reheat to redissolve and add a small amount of additional isopropanol.

  • Seeding: Once the solution is slightly cooled and still clear, add a single seed crystal of the pure compound.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Oiling Out

G start Recrystallization Initiated cooling Cooling the Solution start->cooling check_oil Oiling Out Occurs? cooling->check_oil crystals Crystals Form Successfully check_oil->crystals No reheat Reheat to Redissolve check_oil->reheat Yes end_success Pure Crystals Obtained crystals->end_success add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Introduce Seed Crystal slow_cool->seed check_xtal Crystallization Occurs? seed->check_xtal triturate Triturate with Anti-Solvent check_xtal->triturate No check_xtal->end_success Yes triturate->end_success end_fail Consider Alternative Purification triturate->end_fail

Caption: A decision tree for troubleshooting oiling out during recrystallization.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Rupp, B. (2009). Origin and use of crystallization phase diagrams. Acta Crystallographica Section D: Biological Crystallography, 65(12), 1235–1243. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]

  • Recrystallization. (n.d.). [Link]

  • Process Wednesday: Oiling out. (2012). Chemjobber. [Link]

  • Phase Equilibria and Phase Diagrams. (n.d.). OpenGeology. [Link]

  • Solid Solution Phase Diagram. (2000). [Link]

  • Crystallization of a protein by microseeding after establishing its phase diagram. (n.d.). Douglas Instruments. [Link]

  • Crystallization. (n.d.). [Link]

  • Veesler, S., Puel, F., & Oullion, M. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, 10(5), 991–995. [Link]

  • A purification method of ionic liquids to obtain their high purity. (2004).
  • Holbrey, J. D., & Rogers, R. D. (2007). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? Chemical Communications, (22), 2267. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. [Link]

  • Crystallization and Glass-Forming Ability of Ionic Liquids: Novel Insights into Their Thermal Behavior. (2019). ACS Sustainable Chemistry & Engineering. [Link]

  • Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization. (2025). CrystEngComm. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. (2018). RSC Advances, 8(38), 21163–21187. [Link]

  • Industrial crystallization: solid-liquid separation process. (n.d.). Condorchem Enviro Solutions. [Link]

  • Ionic Liquids as Protein Crystallization Additives. (2019). Molecules, 24(18), 3247. [Link]

  • Pyridinium p-toluenesulfonate. (n.d.). Chem-Impex. [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. (2006). ResearchGate. [Link]

  • 1,4-Dimethylpyridinium p-toluenesulfonate. (n.d.). PubChem. [Link]

  • Recrystallization, filtration and melting point. (n.d.). [Link]

  • Pyridinium p-toluenesulfonate. (n.d.). Wikipedia. [Link]

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improving solubility of 1,4-Dimethylpyridinium p-toluenesulfonate in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvation Engineering for Ionic Species Topic: Solubility Optimization of 1,4-Dimethylpyridinium p-toluenesulfonate (DMP-PTS) in Non-Polar Media

Executive Summary: The Thermodynamic Challenge

As a Senior Application Scientist, I must first clarify the thermodynamic barrier you are facing. 1,4-Dimethylpyridinium p-toluenesulfonate (DMP-PTS) is a quaternary ammonium salt with a permanent positive charge on the nitrogen and a distinct lattice energy driven by Coulombic interactions.[1]

Unlike Pyridinium p-toluenesulfonate (PPTS), which is a protic salt that can theoretically dissociate in equilibrium, DMP-PTS is permanently ionic .[1] It possesses high lattice energy that non-polar solvents (Hexane, Toluene, Diethyl Ether) cannot overcome due to their low dielectric constants (


) and lack of dipole-dipole interaction capabilities.[1]

To dissolve DMP-PTS in non-polar media, we must engineer a solvation shell that shields the ionic core from the non-polar bulk.[1] This guide provides three tiered protocols to achieve this, ranging from simple solvent modification to advanced supramolecular encapsulation.[1]

Troubleshooting Module 1: The Cosolvent "Bridging" Protocol

Best for: Applications tolerating small amounts of polar solvent (e.g., homogeneous catalysis in Toluene).

The Science: Pure non-polar solvents cannot solvate the cation/anion pair.[2] We introduce a "Bridging Solvent"—a moderately polar, halogenated solvent (Dichloromethane or Chloroform) or a polar aprotic solvent (Acetonitrile).[1] These solvents have high miscibility with non-polar hosts (like Toluene) but possess sufficient dielectric strength to solvate the DMP-PTS ion pair.[1]

Protocol:

  • Calculate Target Concentration: Determine the required molarity of DMP-PTS.

  • Primary Dissolution: Dissolve the solid DMP-PTS in the minimum volume of Dichloromethane (DCM) or Acetonitrile (MeCN) .[1]

    • Note: DCM is preferred for compatibility with Toluene; MeCN is preferred for Hexane (though miscibility gaps exist, see FAQ).[1]

  • Titration into Non-Polar Host: Slowly add the concentrated DMP-PTS solution into the vigorously stirred non-polar solvent.

  • Monitoring: Watch for "oiling out" (droplet formation) or precipitation.[1]

Data: Recommended Cosolvent Ratios

Non-Polar HostRecommended Bridge SolventStarting Ratio (Vol/Vol)Solubility Limit (Est.)[1]
Toluene Dichloromethane (DCM)90:10 (Tol:DCM)High (>50 mM)
Toluene Acetonitrile (MeCN)85:15 (Tol:MeCN)Moderate (~20 mM)
Hexane Chloroform (CHCl₃)80:20 (Hex:CHCl₃)Low-Moderate
Diethyl Ether Methanol (MeOH)95:5 (Eth:MeOH)Moderate

Critical Warning: Avoid Acetone as a bridge if your reaction involves nucleophiles sensitive to aldol condensation or if using strong Lewis acids.[1]

Troubleshooting Module 2: Reverse Micelle Encapsulation

Best for: Strictly non-polar environments (e.g., pure Hexane/Heptane) where cosolvents are prohibited.[1]

The Science: When a polar cosolvent is forbidden, you must create a microemulsion. Using a double-tailed surfactant like AOT (Dioctyl sodium sulfosuccinate) , you can form "reverse micelles."[1] The polar heads of the surfactant surround the DMP-PTS, creating a hydrophilic core, while the non-polar tails extend into the solvent, solubilizing the entire assembly.

Protocol:

  • Surfactant Prep: Dissolve AOT in the non-polar solvent (e.g., Hexane) to reach a concentration of 50–100 mM (above Critical Micelle Concentration).

  • Salt Addition: Add solid DMP-PTS to the surfactant solution.[1]

  • Sonication: Sonicate the mixture for 10–15 minutes at 40°C. The energy helps the salt penetrate the micellar core.

  • Clarification: If the solution remains cloudy, add trace amounts of water (0.5 molar equivalent relative to surfactant) to swell the micelle core ("swollen reverse micelles").

Troubleshooting Module 3: Anion Metathesis (Chemical Modification)

Best for: Users who can modify the salt identity to achieve high concentration solubility.[2]

The Science: The Tosylate (


) anion is relatively hard and symmetric, contributing to high lattice energy.[1] Exchanging it for a bulky, diffuse, lipophilic anion dramatically lowers lattice energy and increases non-polar solubility.

Target Anions:

  • TFSI (Bis(trifluoromethanesulfonyl)imide)[1]

  • PF6 (Hexafluorophosphate)[1][3]

  • BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) – The "Gold Standard" for non-polar solubility.[1]

Protocol (Metathesis):

  • Dissolve DMP-PTS in water.[1]

  • Add an equimolar aqueous solution of Li-TFSI or Na-BArF .[1]

  • A hydrophobic oil or precipitate (the new salt) will form immediately.[1]

  • Extract with Dichloromethane, dry over MgSO4, and remove solvent.

  • Result: The resulting 1,4-Dimethylpyridinium TFSI/BArF salt will be highly soluble in Toluene and moderately soluble in Hexane without cosolvents.[1]

Visualizing the Solvation Strategy

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your experimental constraints.

SolvationStrategy Start Start: DMP-PTS Insolubility ConstraintCheck Can you modify the solvent system? Start->ConstraintCheck CosolventRoute Yes: Use Cosolvent Strategy ConstraintCheck->CosolventRoute  Yes   StrictNonPolar No: Pure Non-Polar Required ConstraintCheck->StrictNonPolar  No   SelectBridge Select Bridge Solvent CosolventRoute->SelectBridge Toluene Host: Toluene Use: 10% DCM or Chloroform SelectBridge->Toluene Hexane Host: Hexane Use: 20% Chloroform SelectBridge->Hexane CanModifySalt Can you change the Anion? StrictNonPolar->CanModifySalt Metathesis Anion Metathesis (Swap OTs for TFSI/BArF) CanModifySalt->Metathesis  Yes   ReverseMicelle Reverse Micelle (Add AOT Surfactant) CanModifySalt->ReverseMicelle  No  

Caption: Decision matrix for solubilizing 1,4-Dimethylpyridinium p-toluenesulfonate based on solvent and chemical constraints.

Frequently Asked Questions (FAQs)

Q1: Why does my solution turn cloudy when I cool it down? A: You are encountering the Krafft Point or simple supersaturation. Solubility in non-polar/cosolvent mixtures is highly temperature-dependent.[1] If you prepared the solution at 40°C and cooled to 20°C, the lattice energy overcomes the solvation energy, causing the salt to crystallize or "oil out."

  • Fix: Maintain the solution at a slightly elevated temperature or increase the percentage of the "Bridge Solvent" (e.g., increase DCM from 10% to 15%).

Q2: Can I use this salt as a Phase Transfer Catalyst (PTC) without dissolving it? A: Yes. If your goal is a reaction between an organic phase and an aqueous phase, you do not need perfect homogeneity.[1] DMP-PTS is a short-chain quaternary salt.[1] While less efficient than Tetrabutylammonium (TBA) salts for deep non-polar phases, it can function in a Solid-Liquid PTC system.[1]

  • Tip: Use high agitation speeds (>800 RPM) to maximize the surface area of the suspended salt crystals.

Q3: Is the Tosylate anion reactive? A: Generally, the p-toluenesulfonate (Tosylate) anion is a weak nucleophile and a good leaving group, but it is stable under most non-basic conditions.[1] However, in Phase Transfer Catalysis, Tosylate can sometimes "poison" the catalyst by pairing too tightly with the cation compared to the target anion (e.g., OH- or CN-).[1]

  • Reference: This "poisoning" effect is a known limitation of tosylate salts in PTC [1].[1]

Q4: I see two layers when I add Acetonitrile to Hexane. What happened? A: Acetonitrile and Hexane are immiscible at room temperature.[1] They form a binary phase system.[1]

  • Fix: If you must use Hexane, switch your bridge solvent to Chloroform or Ethyl Acetate , or add a small amount of Isopropanol to homogenize the MeCN/Hexane interface.

References

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society.[4]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Explains the theoretical basis of using bridge solvents via solubility parameter matching).

  • Sigma-Aldrich. "1,4-Dimethylpyridinium p-toluenesulfonate Product Specification". (Confirmed physical properties and melting point).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvatochromism and polarity mixtures).

Sources

Technical Support Center: Handling and Preventing Decomposition of 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dimethylpyridinium p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this versatile organic salt. Below, you will find practical, in-depth guidance to prevent moisture-induced decomposition, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a problem for 1,4-Dimethylpyridinium p-toluenesulfonate?

A1: Hygroscopicity is the tendency of a substance to readily absorb moisture from the atmosphere.[1][2] For 1,4-Dimethylpyridinium p-toluenesulfonate, which is often a crystalline solid, absorbing water can lead to several issues:

  • Physical Changes: The powder may clump together, cake, or in cases of significant moisture absorption, deliquesce (dissolve in the absorbed water).[2][3]

  • Inaccurate Weighing: The continuous absorption of moisture during weighing leads to inaccurate measurements and, consequently, errors in solution concentration.[2]

  • Chemical Decomposition: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the compound's purity and potency.[2]

Q2: My container of 1,4-Dimethylpyridinium p-toluenesulfonate appears clumpy and "wet." What happened?

A2: This is a clear sign of moisture absorption.[2] It likely occurred due to improper storage, such as an inadequately sealed container, or from repeated exposure to ambient air during use.[1]

Q3: How should I properly store 1,4-Dimethylpyridinium p-toluenesulfonate to prevent moisture uptake?

A3: Proper storage is the most critical step. The compound should be kept in a tightly sealed container to prevent air exposure.[1] For optimal protection, store this container inside a desiccator with a suitable drying agent like silica gel or molecular sieves.[2][3] For highly sensitive applications, storage within a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[2]

Q4: Can I still use the reagent if it has been exposed to moisture?

A4: It depends on the extent of the exposure and the sensitivity of your application. If the compound is only slightly clumpy, it may be possible to dry it for less sensitive uses (see Troubleshooting Protocol 2). However, for applications requiring high purity and accurate concentrations, it is strongly recommended to use a fresh, unopened container of the reagent.[2][4] Preparing stock solutions fresh for each experiment from properly stored compound is a reliable practice.[2]

Q5: What is the best way to weigh 1,4-Dimethylpyridinium p-toluenesulfonate?

A5: Weighing should be done as quickly as possible to minimize air exposure.[1][2] Have all your equipment ready before opening the main container. Using a weighing bottle with a ground-glass joint can be helpful.[4] For greater accuracy, consider the "weighing by difference" technique: weigh the sealed container, remove the desired amount of product, and then re-weigh the sealed container.[2] If possible, perform weighing inside a low-humidity environment like a glove box.

In-Depth Troubleshooting Guides

These guides provide detailed protocols and the scientific rationale behind them to ensure the stability of your 1,4-Dimethylpyridinium p-toluenesulfonate.

Guide 1: Proactive Prevention of Moisture Contamination

The most effective strategy is to prevent moisture from ever contacting the reagent. This involves a systematic workflow from the moment the reagent is received.

Experimental Protocol 1: Best Practices for Storage and Handling
  • Initial Inspection: Upon receipt, inspect the manufacturer's seal for integrity. Once opened, this becomes the primary container for the reagent's lifetime in the lab.

  • Primary Storage: Always store the container in a cool, dry place.[1] The container cap must be securely and tightly sealed immediately after each use.[1]

  • Secondary Storage (Mandatory): Place the primary container inside a desiccator. A desiccator provides a dry microenvironment, acting as a crucial barrier against ambient humidity.[2][3] Ensure the desiccant is active (e.g., blue silica gel, not pink).

  • Inert Atmosphere (Optimal): For the highest level of protection, especially for standards or reagents used in highly sensitive assays, store the compound in a glove box purged with an inert gas like nitrogen or argon.[2]

  • Minimize Exposure: When you need to use the reagent, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder. Plan your workflow to minimize the time the container is open.[2]

Data Summary: Recommended Storage Conditions
Storage MethodEnvironmentRelative HumidityBest For
Standard Tightly sealed container at room temp.AmbientNot Recommended
Good Sealed container within a desiccator<10%Routine daily use
Optimal Sealed container in an inert-gas glove box<1%High-purity standards, long-term storage, critical experiments
Visual Workflow: Prevention of Moisture Contamination

A Receive Reagent B Inspect Seal A->B C Store in Desiccator (Secondary Containment) B->C Seal Intact D Equilibrate to Room Temperature Before Use C->D E Weigh Quickly in Low-Humidity Environment D->E F Tightly Reseal Immediately E->F G Return to Desiccator F->G cluster_0 A Reagent Appears Clumpy or 'Wet' B Is the application highly sensitive? A->B C Discard and use a new lot B->C Yes D Proceed with Drying Protocol B->D No E Dry under vacuum (Protocol 2) D->E F Is the powder free-flowing? E->F G Store properly in desiccator F->G Yes H Increase drying time or consider discarding F->H No

Caption: Decision workflow for handling compromised hygroscopic reagents.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Drying Methods. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Parra, T. (2020, July 7). How To Dry An Organic Solution Using Sodium Sulfate. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridinium p-toluenesulfonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • Semantic Scholar. (2020, November 17). Article. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, January 25). Harnessing Alkylpyridinium Salts as Electrophiles in Deaminative Alkyl–Alkyl Cross-Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of different N-alkyl pyridinium salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkyl pyridinium salts as the active components in materials and.... Retrieved from [Link]

  • Alkali Scientific. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate, 1 X 10 g (514888-10G). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate | C14H17NO3S | CID 10989591. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Dearomatization of N‐Alkylquinolinium and Pyridinium Salts under Morita‐Baylis‐Hillman Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Features of the molecular structure of pyridinium salts and their dissolving power with respect to cellulose | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate | C8H10O3S | CID 6645. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)pyridinium 4-toluenesulfonate. Retrieved from [Link]

  • US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 1,4-Dimethylpyridinium p-toluenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the application of 1,4-Dimethylpyridinium p-toluenesulfonate in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development. Here, we will delve into the practical aspects of optimizing catalyst loading to enhance reaction outcomes, troubleshoot common issues, and provide a foundational understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Dimethylpyridinium p-toluenesulfonate and where is it primarily used?

A1: 1,4-Dimethylpyridinium p-toluenesulfonate is a pyridinium salt that functions as a mild, organic-soluble acid catalyst.[1][2] It is particularly useful in reactions where substrates are sensitive to stronger acids.[1][3] Its applications include the synthesis and cleavage of acetals, deprotection of silyl and tetrahydropyranyl groups, and as a catalyst in esterification processes.[1][2][4][5]

Q2: What is a typical starting catalyst loading for reactions like Knoevenagel condensations or esterifications?

A2: A general starting point for catalyst loading is between 1-10 mol%.[5] For specific reactions like the tetrahydropyranylation of indazole derivatives, a loading as low as 0.01 equivalents (1 mol%) has been shown to be effective.[6] However, the optimal loading is highly dependent on the specific substrates and reaction conditions, necessitating empirical optimization.

Q3: Is it possible to recycle and reuse 1,4-Dimethylpyridinium p-toluenesulfonate?

A3: While the parent compound, pyridinium p-toluenesulfonate, can be recovered and reused, the recyclability depends on the reaction conditions and work-up procedure.[7] Since it is a salt, it can sometimes be separated from the reaction mixture by precipitation or by extraction if the product is soluble in a non-polar solvent. However, its solubility in various organic solvents can make recovery challenging.[5]

Troubleshooting Guides

Issue 1: Low or No Product Conversion

A common issue encountered is a lack of desired product formation. This can often be traced back to the catalyst loading and activity.

Troubleshooting Workflow

Caption: Initial steps for troubleshooting low reaction conversion.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The concentration of the catalyst may be too low to facilitate the reaction at a reasonable rate.

    • Solution: Incrementally increase the catalyst loading. For example, if you started at 1 mol%, try subsequent reactions at 2.5 mol%, 5 mol%, and 10 mol% to observe the effect on the reaction rate and yield.

  • Catalyst Deactivation: Pyridinium p-toluenesulfonate, while robust, can be deactivated by the presence of water or other nucleophilic impurities that can react with the acidic proton of the pyridinium ion.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and consider adding a drying agent if the reaction is particularly moisture-sensitive.

Issue 2: Formation of Byproducts and Low Selectivity

The generation of undesired side products can complicate purification and reduce the yield of the target molecule.

Logical Flow for Optimizing Selectivity

G A High Byproduct Formation B Excessive Catalyst Loading? A->B C High Reaction Temperature? A->C D Reduce Catalyst Loading B->D E Lower Reaction Temperature C->E

Caption: Decision process for improving reaction selectivity.

Potential Causes and Solutions:

  • Excessive Catalyst Loading: Too much catalyst can lead to an overly acidic environment, which may catalyze undesired side reactions.

    • Solution: Systematically decrease the catalyst loading. If you are observing byproducts at 10 mol%, try reducing the loading to 5 mol% or even 1 mol%. This can often temper the reactivity and favor the desired reaction pathway.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for alternative reaction pathways to occur.

    • Solution: Attempt the reaction at a lower temperature. The combination of optimized catalyst loading and reduced temperature can significantly improve selectivity.

Experimental Protocols
Protocol for Catalyst Loading Optimization

This protocol provides a systematic approach to determining the optimal catalyst loading for your specific reaction.

  • Setup: Prepare a series of identical reaction vessels. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagents: Prepare a stock solution of your limiting reagent and the solvent.

  • Catalyst Addition: To each reaction vessel, add the desired amount of 1,4-Dimethylpyridinium p-toluenesulfonate. A typical screening range would be 1, 2.5, 5, 10, and 15 mol%.

  • Reaction Initiation: Add the solvent and reagents to each vessel, ensuring consistent volumes and concentrations across all reactions.

  • Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC, or NMR).

  • Analysis: Quench the reactions at a specific time point and analyze the product yield and purity for each catalyst loading.

Data Presentation

Table 1: Example of Catalyst Loading Optimization for an Esterification Reaction.

Catalyst Loading (mol%)Reaction Time (hours)Conversion (%)Selectivity (%)
164598
2.567897
569596
1069990
1569985

This data is illustrative. Actual results will vary depending on the specific reaction.

From this example data, a catalyst loading of 5 mol% provides the best balance of high conversion and excellent selectivity.

References

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. (n.d.). Retrieved from [Link]

  • Chen, B., et al. (n.d.). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]

  • Maia, U. N., et al. (2021). SYNTHESIS AND APPLICATION OF PIRIDINIUM P-TOLUENESULFONATE AS CATALYST IN THE METHANOLIC TRANSESTERIFICATION REACTION OF BABASSU. International Journal of Development Research. Retrieved from [Link]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2024). Taylor & Francis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,4-Dimethylpyridinium p-toluenesulfonate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of 1,4-Dimethylpyridinium p-toluenesulfonate. As an organic salt with properties akin to ionic liquids, its purification via recrystallization presents unique challenges that demand both a solid grasp of theoretical principles and practical, experience-driven insights.[1] This guide is structured to move beyond a simple procedural outline, offering a deep dive into the causality behind each step and providing robust troubleshooting solutions for the common issues encountered in the laboratory.

Part 1: Foundational Knowledge

Before initiating any purification, a thorough understanding of the target compound is paramount. 1,4-Dimethylpyridinium p-toluenesulfonate is a stable, solid organic salt at room temperature.[2] Its purification relies on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature and significantly less soluble at a lower temperature, while impurities remain in solution.

Table 1: Physicochemical Properties of 1,4-Dimethylpyridinium p-toluenesulfonate

PropertyValueSource
CAS Number 78105-28-9[2][3]
Molecular Formula C₁₄H₁₇NO₃S[3]
Molecular Weight 279.35 g/mol [2]
Appearance White to off-white powder, crystals, or chunks[2]
Melting Point 148-151 °C[2]
Solubility Methanol: 25 mg/mL (clear solution)[2][4]

Part 2: Standard Recrystallization Protocol

This protocol represents an idealized workflow. Each step is critical for achieving high purity and yield. Deviations from this process are often the source of common problems addressed in the troubleshooting section.

Experimental Workflow: Recrystallization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_post Post-Processing A 1. Weigh Crude Product B 2. Select Appropriate Solvent(s) A->B C 3. Set Aside Seed Crystal B->C D 4. Add Minimum Hot Solvent to Crude Solid C->D E 5. Heat Gently to Dissolve D->E F 6. Perform Hot Filtration (if insoluble impurities are present) E->F Optional G 7. Allow Solution to Cool Slowly F->G H 8. Induce Crystallization (if needed) G->H I 9. Cool in Ice Bath H->I J 10. Collect Crystals via Vacuum Filtration I->J K 11. Wash Crystals with Cold Solvent J->K L 12. Dry Crystals Thoroughly K->L M 13. Assess Purity (MP, NMR) L->M

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Solvent Selection : Based on known data, methanol is a suitable starting solvent.[2] For a more refined purification, a binary solvent system like methanol/diethyl ether or ethanol/ethyl acetate may be required. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution : Place the crude 1,4-Dimethylpyridinium p-toluenesulfonate in an Erlenmeyer flask. Heat your chosen solvent in a separate beaker. Add the hot solvent to the solid in small portions, swirling and heating, until the solid just dissolves.[5] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[6][7]

  • Decolorization (Optional) : If the solution is colored by soluble impurities, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration (Optional) : If insoluble impurities or charcoal are present, perform a hot filtration using a pre-warmed funnel to prevent premature crystallization.[8]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[7][9]

  • Complete Crystallization : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing : Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor that contains impurities.[8] It is critical to use cold solvent to avoid redissolving the product.

  • Drying : Dry the crystals thoroughly, either air-drying on the filter or in a vacuum oven at a temperature well below the melting point. Incomplete drying will lead to an inaccurate yield and may depress the melting point.[6][9]

  • Analysis : Determine the melting point of the purified crystals. A sharp melting range close to the literature value (148-151 °C) is a good indicator of high purity.[2]

Part 3: Troubleshooting Guide

This section addresses the most common failures and challenges encountered during recrystallization.

Question: My compound won't crystallize out of the solution, which remains clear even after cooling. What should I do?

Answer: This is the most frequent issue and typically points to one of two problems: excessive solvent or a need for nucleation.[10][11]

  • Diagnosis & Solution 1: Supersaturation . The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should.[10] Crystallization requires a nucleation site to begin.

    • Action A: Scratching . Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7][10][11]

    • Action B: Seeding . Add a "seed crystal" – a tiny speck of the pure compound saved from a previous batch or the crude starting material.[5][11] This provides a perfect template for further crystal formation.

    • Action C: Evaporative Seeding . Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film on the rod. Re-insert the rod into the solution to seed crystallization.[7]

  • Diagnosis & Solution 2: Excessive Solvent . If nucleation techniques fail, you have likely used too much solvent.[10][11] The concentration of the compound is too low to precipitate even when cold.

    • Action : Gently heat the solution to boil off a portion of the solvent.[11] Continue to remove solvent until the solution becomes slightly cloudy at the boiling point, then add a drop or two of hot solvent to redissolve the solid and attempt the cooling process again.[5]

Question: My product has separated as an oil instead of forming solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high for crystal lattice formation to occur.[8][10] This is common with ionic liquids or highly impure samples.

  • Cause & Solution : The solution is likely cooling too rapidly or is too concentrated.

    • Action : Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.[10] Now, ensure a very slow cooling rate. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature overnight. This slow, controlled cooling favors the ordered process of crystallization over the chaotic separation of an oil.[10]

Question: My final crystal yield is very low. What went wrong?

Answer: A low yield is disappointing but provides valuable diagnostic information. Several factors could be at play.[11]

  • Possible Cause 1 : Using too much solvent during the initial dissolution step is the most common reason. A significant portion of your product remains dissolved in the mother liquor.[11]

  • Possible Cause 2 : Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Possible Cause 3 : Using too much solvent, or solvent that was not sufficiently cold, during the washing step, which redissolved the purified crystals.[6]

  • Possible Cause 4 : Insufficient cooling time in the ice bath.

Question: The crystals I obtained are discolored or the melting point is broad and low. How can I improve purity?

Answer: This indicates that impurities have been trapped within the crystal lattice or are adsorbed onto the crystal surface.

  • Cause & Solution 1: Cooling Too Quickly . Rapid cooling can cause impurities to be trapped as the crystal lattice forms too fast.

    • Action : Repeat the recrystallization, ensuring the solution cools as slowly as possible to room temperature before moving to an ice bath.[7]

  • Cause & Solution 2: Ineffective Washing . The mother liquor, which contains the concentrated impurities, was not completely removed.

    • Action : Ensure the crystals are washed with a small amount of ice-cold solvent after filtration. Break the vacuum, gently slurry the crystals with the cold solvent, and then re-apply the vacuum.[8]

  • Cause & Solution 3: Inappropriate Solvent . The chosen solvent may not be effective at leaving impurities behind in the solution.

    • Action : Consider a different solvent or a binary solvent system. Sometimes, impurities that are soluble in one solvent are insoluble in another.

Troubleshooting Decision Tree

G Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals OilingOut Product 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield Impure Product Impure (Low/Broad MP) Start->Impure TooMuchSolvent Action: Boil off excess solvent and re-cool. NoCrystals->TooMuchSolvent Is solution clear? NeedNucleation Action: Scratch flask or add seed crystal. NoCrystals->NeedNucleation Is solution supersaturated? ReheatAddSolvent Action: Reheat to dissolve oil, add more solvent, cool SLOWLY. OilingOut->ReheatAddSolvent CheckSolventVol Cause: Too much solvent used? LowYield->CheckSolventVol CheckWashing Cause: Improper washing? LowYield->CheckWashing RecoolSlowly Action: Re-crystallize and cool more slowly. Impure->RecoolSlowly Rewash Action: Ensure washing with ICE-COLD solvent. Impure->Rewash

Caption: A decision tree for troubleshooting recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent if I don't have prior data?

A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Test small amounts of your crude product with various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) in test tubes. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Upon cooling, abundant crystals should form. A solvent pair is often effective: one solvent in which the compound is highly soluble (e.g., methanol) and another in which it is insoluble (e.g., diethyl ether). Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q2: What are the most likely impurities in my crude 1,4-Dimethylpyridinium p-toluenesulfonate?

The impurities will largely depend on the synthetic route.[1] Common impurities include:

  • Unreacted Starting Materials : 1,4-dimethylpyridine and p-toluenesulfonic acid.

  • Solvent-Derived Impurities : If alcohols like methanol or ethanol were used during synthesis, there is a risk of forming methyl p-toluenesulfonate or ethyl p-toluenesulfonate. These are known genotoxic impurities and are of significant concern in pharmaceutical development.[12] Their removal must be validated by a sensitive analytical method like HPLC-UV.[12]

Q3: How can I definitively confirm the purity of my final product?

While a sharp melting point is a good indicator, it is not definitive. For rigorous confirmation, use the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure and reveal the presence of any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for quantitative purity assessment and is essential for detecting trace impurities, especially in a pharmaceutical context.[12]

  • Elemental Analysis : Confirms the elemental composition (C, H, N, S) matches the theoretical values.

Q4: What specific safety precautions should I take?

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood. Avoid creating and inhaling dust from the solid material.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • San Jose State University. (n.d.). Recrystallization-1. Retrieved from [Link]

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handling precautions for respiratory irritation from pyridinium salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Safe Handling and Emergency Response for Respiratory Irritation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with pyridinium salts. It addresses common issues and questions regarding respiratory irritation through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are pyridinium salts and why do they pose a respiratory hazard?

A1: Pyridinium salts are organic compounds containing the pyridinium cation, [C₅H₅NH]⁺, which is the conjugate acid of pyridine.[1] They are widely used in medicinal chemistry and organic synthesis.[2][3][4] The respiratory hazard stems primarily from the properties of the parent compound, pyridine, and its derivatives. Pyridine is a volatile liquid with a strong, unpleasant odor.[5][6][7] Inhalation of its vapors or dust from solid pyridinium salts can irritate the nose, throat, and lungs, leading to symptoms like coughing and wheezing.[7][8][9] Some pyridinium salts, such as pyridinium chloride, are themselves classified as causing respiratory irritation.[10]

Q2: What are the typical symptoms of respiratory irritation from pyridinium salt exposure?

A2: Symptoms can vary depending on the concentration and duration of exposure but commonly include:

  • Irritation of the nose and throat.[7][8]

  • Coughing, wheezing, and shortness of breath.[5][8][11]

  • A burning sensation in the nose, throat, or chest.[12]

  • In more severe cases or with prolonged exposure, systemic effects such as headache, dizziness, nausea, and fatigue can occur.[5][8][13]

Q3: What are the established Occupational Exposure Limits (OELs) I should be aware of?

A3: OELs are typically established for the parent compound, pyridine, as it is often the primary volatile component of concern. These limits are crucial for assessing workplace safety.

Regulatory Body Time-Weighted Average (TWA) Notes
OSHA (PEL) 5 ppm (15 mg/m³) over an 8-hour workshiftLegal permissible exposure limit in the US.[8][14]
NIOSH (REL) 5 ppm (15 mg/m³) over a 10-hour workshiftRecommended exposure limit.[8][14]
ACGIH (TLV) 1 ppm (3.1 mg/m³) over an 8-hour workshiftThreshold limit value, reflecting a level to which it is believed a worker can be exposed day after day for a working lifetime without adverse effect.[14]
EU SCOEL Recommended keeping exposure "well below 5 ppm"A health-based limit could not be derived from available data. Notes significant skin absorption potential.[14]

Q4: What are the essential engineering controls and Personal Protective Equipment (PPE) for handling pyridinium salts?

A4: A multi-layered approach to safety is critical.

  • Engineering Controls: Always handle pyridinium salts, especially volatile ones or fine powders, inside a certified chemical fume hood.[5][15] The fume hood provides essential ventilation to capture fumes and dust at the source, preventing inhalation.[13] Ensure that eyewash stations and safety showers are readily accessible.[15][16]

  • Personal Protective Equipment (PPE): PPE is your first line of defense and is non-negotiable.[5][13]

    • Eye Protection: Wear chemical splash goggles conforming to EN 166 (EU) or OSHA standards.[10][16][17]

    • Hand Protection: Use nitrile or neoprene gloves, as they are resistant to pyridine.[5][13] Latex gloves are not suitable.

    • Body Protection: A lab coat is mandatory to prevent skin contact.[13] For larger quantities, consider an apron or chemical-resistant suit.

    • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator is necessary.[16] Users must be part of a respiratory protection program, including fit-testing.[8][15]

Troubleshooting Guides

Scenario 1: I can smell a strong, fish-like odor while working with a pyridinium salt in the fume hood.

  • Problem: The characteristic odor of pyridine indicates that vapors are escaping containment.[5] This could be due to improper fume hood use or an equipment malfunction.

  • Immediate Action:

    • Check that the fume hood sash is at the lowest practical working height.

    • Ensure that the containers are tightly sealed when not in immediate use.[5]

    • Move the container further back into the hood, away from the opening.

    • If the odor persists, stop work, seal all containers, lower the sash completely, and leave the area.

    • Report the issue to your lab manager or Environmental Health & Safety (EHS) department to have the fume hood's performance evaluated.

Scenario 2: A researcher in the lab is coughing and complaining of dizziness after an open container of a pyridinium compound was briefly handled on the benchtop.

  • Problem: The individual is likely experiencing acute respiratory and systemic effects from inhaling pyridinium salt vapors.

  • Immediate Action Workflow: This workflow outlines the critical steps for responding to an inhalation exposure event.

A Exposure Detected (Coughing, Dizziness) B Immediately move exposed person to fresh air. A->B Step 1 C Alert nearby personnel and a supervisor. B->C Step 2 F Do not leave the person unattended. B->F D Call for emergency medical assistance (e.g., 911). C->D Step 3 E Provide Safety Data Sheet (SDS) to responders. D->E Step 4

Caption: Immediate response workflow for inhalation exposure.

  • Detailed Protocol: See "Protocol 1: Emergency First Aid for Respiratory Exposure" below for a step-by-step guide.

Scenario 3: A solid pyridinium salt was spilled on the floor, creating a small dust cloud.

  • Problem: The primary hazard is inhalation of the airborne dust, which can cause respiratory irritation.[9] Skin contact is also a concern.

  • Immediate Action:

    • Alert people in the immediate area to evacuate.[18]

    • If possible without creating more dust, cover the spill with a dry, inert absorbent material.

    • Avoid all personal contact, including inhalation.[19][20]

    • Proceed with the appropriate cleanup protocol.

  • Detailed Protocol: See "Protocol 2: Small-Scale Spill Cleanup of a Solid Pyridinium Salt" for a step-by-step guide.

Experimental Protocols

Protocol 1: Emergency First Aid for Respiratory Exposure

This protocol details the immediate actions to be taken if a person inhales pyridinium salt vapors or dust.

  • Remove from Exposure: Immediately move the exposed person to an area with fresh air.[15][21][22] This is the most critical first step.

  • Call for Help: Alert colleagues and a supervisor. Call emergency medical services immediately if the person is having difficulty breathing, is losing consciousness, or feels unwell.[12][22]

  • Assess the Victim: Check for breathing and responsiveness.[12][22]

  • Administer First Aid:

    • If breathing is difficult, trained personnel may administer oxygen.[21]

    • If breathing has stopped, perform artificial respiration, using a barrier device to prevent cross-contamination.[12][21]

    • Loosen any tight clothing around the neck or torso.[22]

  • Provide Information: Have the Safety Data Sheet (SDS) for the specific pyridinium salt ready for emergency responders. This provides vital information on hazards and treatment.[17]

  • Seek Medical Attention: All cases of significant chemical inhalation require professional medical evaluation, even if symptoms seem to improve.[5][21]

Protocol 2: Small-Scale Spill Cleanup of a Solid Pyridinium Salt

This protocol is for small spills (that can be cleaned up in <10 minutes by trained personnel) inside a laboratory.[15] Large spills require evacuation and professional EHS response.[15][18]

  • Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and double nitrile gloves.[15] If there is a significant dust hazard, a respirator is required.

  • Control the Dust: Do NOT use a dry sweeping method, as this will generate dust.[19] Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Clean the Spill:

    • Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[19][20]

    • Use a wet paper towel or absorbent pad to gently wipe the spill area, working from the outside in to avoid spreading the material.[23]

  • Decontaminate: Wipe the area again with soap and water.

  • Dispose of Waste: Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste container. Seal the container and complete a hazardous waste label.[15]

  • Final Steps: Wash hands thoroughly with soap and water after removing PPE.[8]

Safe Handling Workflow

Adherence to a systematic workflow is essential for minimizing exposure risk during routine handling of pyridinium salts.

cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure A 1. Risk Assessment (Review SDS) B 2. Prepare Engineering Controls (Certify Fume Hood) A->B C 3. Don Correct PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Chemicals (Keep Containers Sealed) C->D E 5. Decontaminate Work Area D->E F 6. Proper Waste Disposal (Labeled, Sealed Container) E->F G 7. Doff PPE & Wash Hands F->G

Caption: Standard workflow for safely handling pyridinium salts.

References

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Validation & Comparative

A Comparative Guide to the FTIR Spectroscopy of 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dimethylpyridinium p-toluenesulfonate is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion.[1][2] This compound belongs to the class of pyridinium-based ionic liquids, which have garnered significant interest for their use as catalysts and in the formulation of specialized materials like deep eutectic solvents.[1] In applications such as catalyzing esterification reactions, the precise molecular structure is paramount to its function.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique for elucidating molecular structures.[3][4] It operates by measuring the absorption of infrared radiation, which excites vibrations in molecular bonds.[3] Specific functional groups possess characteristic vibrational frequencies that persist across different molecules, allowing for their identification.[5] For an ionic compound like 1,4-Dimethylpyridinium p-toluenesulfonate, FTIR spectroscopy provides a definitive fingerprint, revealing the characteristic vibrations of both its cationic and anionic components.

This guide provides an in-depth analysis of the FTIR spectrum of 1,4-Dimethylpyridinium p-toluenesulfonate, offers a comparative analysis with its precursor materials, and details the experimental protocol for acquiring high-quality spectral data.

Experimental Protocol: Acquiring the FTIR Spectrum

The acquisition of a reliable FTIR spectrum is foundational to accurate structural analysis. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples due to its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Background Spectrum Collection:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

    • Record a background spectrum with no sample present.[4] This measurement captures the instrumental and environmental absorbance, which will be subtracted from the sample spectrum. Key parameters include a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 32 to 64 scans to improve the signal-to-noise ratio.[4]

  • Sample Application:

    • Place a small amount of the 1,4-Dimethylpyridinium p-toluenesulfonate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the integrated clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Record the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

  • Data Interpretation:

    • Analyze the resulting spectrum, identifying the positions (in wavenumbers, cm⁻¹), intensities, and shapes of the absorption bands to correlate them with specific molecular vibrations.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_sample Measurement cluster_analysis Analysis Start Start Clean_ATR 1. Clean ATR Crystal Start->Clean_ATR Collect_BG 2. Collect Background Spectrum Clean_ATR->Collect_BG Apply_Sample 3. Apply Sample to Crystal Collect_BG->Apply_Sample Collect_Sample 4. Collect Sample Spectrum Apply_Sample->Collect_Sample Process_Data 5. Background Correction & Processing Collect_Sample->Process_Data Interpret 6. Interpret Spectrum Process_Data->Interpret End End Interpret->End

Caption: Workflow for ATR-FTIR Spectroscopy.

Spectral Analysis of 1,4-Dimethylpyridinium p-toluenesulfonate

The FTIR spectrum of this salt is a composite, displaying the distinct vibrational modes of the 1,4-dimethylpyridinium cation and the p-toluenesulfonate anion.

Molecular Structure

Molecular_Structure cluster_cation 1,4-Dimethylpyridinium Cation cluster_anion p-Toluenesulfonate Anion cat_struct an_struct Synthesis_Relationship Pyridine 1,4-Dimethylpyridine (Precursor) Product 1,4-Dimethylpyridinium p-toluenesulfonate (Final Salt) Pyridine->Product + PTSA p-Toluenesulfonic Acid (Precursor) PTSA->Product

Caption: Conceptual formation of the target salt.

Comparison with p-Toluenesulfonic Acid (TsOH)
  • Key Difference: The most dramatic difference is the absence of the extremely broad O-H stretching band from the sulfonic acid group in the spectrum of the salt. In p-toluenesulfonic acid, this band would dominate the 3200-2500 cm⁻¹ region due to strong hydrogen bonding. [6]Its disappearance confirms the deprotonation of the acid and the formation of the sulfonate anion.

  • Sulfonate Peaks: The S=O stretching bands in the salt are shifted compared to the sulfonic acid. In TsOH, the S=O stretch is typically around 1350 cm⁻¹ and 1175 cm⁻¹. [7][6]In the tosylate anion, these bands shift and are characteristic of the SO₃⁻ group, confirming salt formation.

Comparison with 1,4-Dimethylpyridinium Iodide
  • Isolating the Anion's Contribution: Comparing the title compound's spectrum to that of a salt with a simple, IR-inactive anion like iodide (I⁻) allows for the clear identification of the tosylate's peaks.

  • Shared Peaks: Both spectra would share the characteristic peaks of the 1,4-dimethylpyridinium cation: aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and the aromatic ring vibrations (~1640-1450 cm⁻¹). [8]* Unique Peaks: The spectrum of 1,4-Dimethylpyridinium p-toluenesulfonate would uniquely feature the very strong S=O and S-O stretching bands between 1250 cm⁻¹ and 1000 cm⁻¹, which are completely absent in the spectrum of the iodide salt. [9][10]This comparison unequivocally confirms the presence of the p-toluenesulfonate anion.

Conclusion

The FTIR spectrum of 1,4-Dimethylpyridinium p-toluenesulfonate provides a rich set of characteristic absorption bands that serve as a definitive structural fingerprint. The key identifying features are the combination of pyridinium ring vibrations in the 1650-1400 cm⁻¹ region and, most notably, the pair of exceptionally strong absorption bands corresponding to the asymmetric and symmetric S=O stretching of the p-toluenesulfonate anion between 1250 cm⁻¹ and 1010 cm⁻¹. By comparing the spectrum to those of its precursors and related salts, each peak can be confidently assigned, validating the identity and purity of the compound. This makes FTIR spectroscopy an indispensable tool for researchers and professionals working with this and similar ionic liquid materials.

References

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Google Books.
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  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. Retrieved February 12, 2026, from [Link]

  • Sulfonates infrared spectra. (n.d.). Chemistry. Retrieved February 12, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Vibrational spectra of pyridinium salts. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]

  • FTIR spectrum of the methyl ester sulfonate showing both sulfonate... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • FT‐IR spectra of stretching of sulfonate group of L3 (black line) and... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. (n.d.). Retrieved February 12, 2026, from [Link]

  • FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. (n.d.). Canadian Science Publishing. Retrieved February 12, 2026, from [Link]

  • 1,4-Dimethylpyridinium Iodide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • FT-IR spectrum and molecular structure of methyl p-toluene sulfonate... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Methyl p-toluenesulfonate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • 1,4-Dimethylpyridinium iodide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]

  • Tosyl group. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 12, 2026, from [Link]

  • FTIR spectra of Inorganics, IR spectra Library. (n.d.). NICODOM. Retrieved February 12, 2026, from [Link]

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A Comparative Guide for Synthetic Strategy: 1,4-Dimethylpyridinium p-toluenesulfonate vs. p-Toluenesulfonic Acid as Brønsted Acid Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in organic synthesis and drug development, the choice of a catalyst is a critical decision point that dictates reaction efficiency, substrate compatibility, and overall process elegance. While strong mineral acids have their place, the nuanced demands of complex molecule synthesis have elevated the role of solid, organic acid catalysts. This guide provides an in-depth, objective comparison between two prominent Brønsted acid catalysts: the workhorse p-toluenesulfonic acid (p-TSA) and its milder pyridinium salt derivative, 1,4-dimethylpyridinium p-toluenesulfonate (1,4-DMPTS). Our analysis is grounded in experimental evidence to inform your selection process for applications ranging from esterifications to the installation of sensitive protecting groups.

Core Physicochemical and Catalytic Properties: A Head-to-Head Overview

The fundamental differences in the catalytic behavior of p-TSA and 1,4-DMPTS stem directly from their distinct chemical structures and resulting acidity. p-TSA is a strong organic acid, readily donating its sulfonic acid proton. In contrast, 1,4-DMPTS is an organic salt where the proton is already associated with the 1,4-dimethylpyridine base. This seemingly subtle distinction has profound implications for its application in synthesis.

Propertyp-Toluenesulfonic Acid (p-TSA) 1,4-Dimethylpyridinium p-toluenesulfonate (1,4-DMPTS)
Chemical Structure A sulfonic acid group attached to a toluene ring.An ionic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate anion.[1]
Acidity Strong Brønsted acid.Mildly acidic Brønsted acid.[2] The proton is donated from the pyridinium cation.
Typical Form Commonly available as a stable, crystalline monohydrate (p-TSA·H₂O).Anhydrous, crystalline solid or powder.
Solubility Soluble in water, alcohols, and other polar organic solvents.[3]Good solubility in organic solvents like methanol, dichloromethane, chloroform, and acetone.[4]
Handling & Safety Corrosive. The monohydrate form introduces water, which can be detrimental to moisture-sensitive reactions.Non-corrosive solid, making it easier and safer to handle. Its anhydrous nature is advantageous.

The Mechanistic Divide: Why Acidity Dictates Application

The efficacy of a Brønsted acid catalyst in reactions like esterification or acetal formation hinges on its ability to protonate a key functional group (e.g., a carbonyl oxygen), thereby activating the substrate for nucleophilic attack. The choice between p-TSA and 1,4-DMPTS is a choice between brute force and finesse.

  • p-Toluenesulfonic Acid (p-TSA): As a strong acid, p-TSA provides a high concentration of protons, aggressively driving the equilibrium of reactions like Fischer esterification forward.[3][5] This makes it highly effective and fast. However, this high acidity is a double-edged sword; it can easily promote undesirable side reactions such as elimination, rearrangement, or degradation of acid-sensitive functional groups within a complex substrate.[4]

  • 1,4-Dimethylpyridinium p-toluenesulfonate (1,4-DMPTS): This catalyst provides a controlled, lower-concentration source of protons via the pyridinium ion (C₇H₁₀N⁺).[2] The reaction environment is significantly less acidic, which is crucial when working with delicate substrates.[4][6] This mildness makes 1,4-DMPTS and its close analog, Pyridinium p-toluenesulfonate (PPTS), the catalysts of choice for synthesizing and cleaving acetals or deprotecting silyl ethers where the substrate is unstable to stronger acids.[4][7][8] While the reaction rates may be slower compared to p-TSA, the enhanced selectivity and cleaner reaction profiles often justify the trade-off.

Figure 1. General catalytic cycle for Brønsted acid-catalyzed esterification.

Performance in Application: A Comparative Analysis

Esterification Reactions

Esterification is a classic benchmark for acid catalysis. Strong acids like p-TSA are highly effective, often used to drive reactions to completion, sometimes with the aid of water removal via a Dean-Stark trap.[9]

However, studies on PPTS reveal it to be a "weak" or "poor" catalyst for simple esterification on its own.[6] This underscores its mild nature. Its utility shines when strong acids would cause degradation. For instance, in the synthesis of polyol esters, p-TSA is effective but requires elevated temperatures and careful purification to remove the corrosive catalyst.[9] A milder catalyst like 1,4-DMPTS would be preferable for substrates that cannot tolerate such conditions.

Protecting Group Chemistry: The Clear Advantage of Mildness

The true value of pyridinium-based catalysts is most evident in protecting group manipulations.

  • Acetal/Ketal Formation & Cleavage: PPTS is a widely used catalyst for preparing acetals and ketals from aldehydes and ketones, particularly for acid-sensitive molecules.[4][7]

  • Tetrahydropyranylation (THP Ether Formation): PPTS is superior to p-TSA for protecting alcohols as THP ethers when other acid-sensitive functionalities are present in the molecule.[4][10]

  • Silyl Ether Deprotection: The mild acidity of PPTS allows for the selective cleavage of more labile silyl ethers (like TBDMS) in the presence of more robust ones (like TBDPS), a level of selectivity that is difficult to achieve with the stronger p-TSA.[4]

Catalyst Selection Logic Start Reaction Goal Substrate Substrate Sensitivity Start->Substrate pTSA p-Toluenesulfonic Acid (p-TSA) Substrate->pTSA Low (Robust Substrate) DMPTS 1,4-DMPTS / PPTS Substrate->DMPTS High (Acid-Sensitive Groups) Result_pTSA High Reactivity Fast Reaction Risk of Side Reactions pTSA->Result_pTSA Result_DMPTS High Selectivity Mild Conditions Ideal for Sensitive Substrates DMPTS->Result_DMPTS

Figure 2. Decision workflow for choosing between p-TSA and 1,4-DMPTS.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in the laboratory, here are representative protocols for the tetrahydropyranylation of a primary alcohol.

Protocol 1: Alcohol Protection using p-Toluenesulfonic Acid (p-TSA)
  • Objective: To form a tetrahydropyranyl (THP) ether from a primary alcohol using p-TSA as the catalyst.

  • Methodology:

    • To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq.).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.02 eq.).

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired THP ether.

Protocol 2: Alcohol Protection using Pyridinium p-Toluenesulfonate (PPTS)
  • Objective: To form a THP ether under milder conditions, suitable for acid-sensitive substrates, using PPTS (a close analog of 1,4-DMPTS).

  • Methodology:

    • To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq.).[10]

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq.). Note the higher catalyst loading typical for milder catalysts.

    • Stir the reaction at room temperature for 4-8 hours, or gently heat to 40 °C if the reaction is sluggish. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. The workup is often simpler as a strong base quench is not always necessary.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The reaction is often cleaner, simplifying purification.

Conclusion and Recommendations for the Practicing Scientist

The choice between 1,4-dimethylpyridinium p-toluenesulfonate and p-toluenesulfonic acid is a classic case of balancing reactivity with selectivity.

  • Choose p-Toluenesulfonic Acid (p-TSA) for robust substrates where speed and cost are paramount. It is an excellent catalyst for simple esterifications, transesterifications, and acetal formations where the risk of acid-mediated side reactions is low.[3][11]

  • Choose 1,4-Dimethylpyridinium p-Toluenesulfonate (1,4-DMPTS) when working with complex, multifunctional molecules containing acid-sensitive groups.[2] Its mild, non-corrosive, and anhydrous nature makes it the superior choice for protecting group chemistry (THP, acetals, silyl ethers) and any transformation where preserving molecular integrity is the highest priority.[4][8]

By understanding the fundamental principles of their acidity and observing their performance in documented applications, researchers can make an informed catalyst selection, leading to more efficient, higher-yielding, and cleaner synthetic outcomes.

References

  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. (2012). PMC. [Link]

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  • Pyridinium p-toluenesulfonate: High-efficiency catalysis, safe and reliable. (2026). Jinchemical. [Link]

  • A facile and practical p-toluenesulfonic acid catalyzed route to dicoumarols and their biological evaluation. Journal of the Serbian Chemical Society. [Link]

  • Brønsted Instead of Lewis Acidity in Functionalized MIL-101Cr MOFs for Efficient Heterogeneous (nano-MOF) Catalysis in the Condensation Reaction of Aldehydes with Alcohols. (2014). Inorganic Chemistry. [Link]

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purity assay methods for 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Purity Assay Methods for 1,4-Dimethylpyridinium p-toluenesulfonate

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 1,4-Dimethylpyridinium p-toluenesulfonate, an organic salt utilized as a catalyst in organic synthesis and potentially in the formulation of ionic liquids, is no exception.[1][2] Ensuring its purity is critical for reaction reproducibility, avoiding side reactions, and, in pharmaceutical contexts, preventing the introduction of potentially harmful impurities.

This guide provides a comprehensive comparison of key analytical methods for determining the purity of 1,4-Dimethylpyridinium p-toluenesulfonate. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying principles and the rationale that guides the choice of one method over another, ensuring scientific integrity and robust, reliable results.

An Overview of Core Analytical Strategies

The selection of a purity assay is dictated by the specific question being asked. Are we verifying the identity and bulk purity of a newly synthesized batch? Or are we searching for trace-level impurities that could be genotoxic? The primary methods for assessing 1,4-Dimethylpyridinium p-toluenesulfonate fall into three main categories: classical titration, modern chromatography, and absolute quantification by spectroscopy.

Method Primary Use Case Principle Key Advantage
Potentiometric Titration Bulk Assay (% Purity)Reaction StoichiometryCost-effective, robust, high precision for major components.
HPLC-UV Impurity Profiling & QuantificationDifferential PartitioningHigh sensitivity and specificity for separating and quantifying impurities.
Quantitative NMR (qNMR) Absolute Purity DeterminationMolar ProportionalityPrimary ratio method; does not require a reference standard of the analyte.
LC-MS Impurity IdentificationMass-to-Charge RatioUnambiguous identification of unknown impurities.

Method 1: Potentiometric Titration for Bulk Purity Assessment

Expertise & Experience: Titration is a cornerstone of chemical analysis, offering a direct measure of the amount of a substance. For a salt like 1,4-Dimethylpyridinium p-toluenesulfonate, we can target either the cationic (pyridinium) or anionic (toluenesulfonate) part of the molecule. Given that many quaternary ammonium compounds ("quats") are analyzed this way, a precipitation titration using an anionic surfactant is a well-established and logical choice.[3][4] The key to a trustworthy titration is the precise and reliable detection of the endpoint. While colorimetric indicators can be subjective, a potentiometric approach using an ion-selective electrode (ISE) provides an objective, quantitative result that can be easily logged and validated.[4][5]

Causality in Experimental Design:

  • Why Potentiometric? It removes the subjectivity of visual endpoint determination, which is crucial for GMP/GLP environments.[5]

  • Titrant Selection: Sodium dodecyl sulfate (SDS), an anionic surfactant, stoichiometrically reacts with the cationic 1,4-dimethylpyridinium moiety to form an insoluble precipitate. This reaction provides a sharp potential change at the equivalence point.

  • Electrode System: A surfactant-specific or nitrate ISE is highly responsive to the change in the concentration of the quaternary ammonium cation during the titration, making it ideal for endpoint detection.[4][5]

Experimental Protocol: Potentiometric Titration
  • Titrant Standardization: Accurately prepare a 0.005 M solution of Sodium Lauryl Sulfate (SLS). Standardize this solution against a certified primary standard, such as Hyamine® 1622, to determine its exact molarity.[4]

  • Sample Preparation: Accurately weigh approximately 0.02 – 0.04 mmol of 1,4-Dimethylpyridinium p-toluenesulfonate into a 150 mL beaker.

  • Solution Preparation: Add 10 mL of a pH 10 borate buffer solution and dilute with deionized water to approximately 50 mL, ensuring the electrode tip will be fully submerged.[3] The pH 10 buffer prevents interference from any protonated amine impurities.[3]

  • Titration: Place the beaker on a magnetic stirrer and immerse the surfactant or nitrate ISE and the reference electrode. Titrate with the standardized 0.005 M SLS solution using an automatic titrator.

  • Endpoint Detection: The endpoint is the point of maximum inflection on the titration curve (first derivative).

  • Calculation: The purity is calculated based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of 1,4-Dimethylpyridinium p-toluenesulfonate (279.36 g/mol ).[2][6]

Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_analysis Analysis A Accurately weigh ~0.03 mmol of sample C Add pH 10 Buffer and DI Water A->C B Prepare 0.005 M SLS and standardize E Titrate with Standardized SLS B->E D Immerse Electrodes (ISE & Reference) C->D D->E F Detect Endpoint (First Derivative) E->F G Calculate Assay (% Purity) F->G

Caption: Workflow for purity assay by potentiometric titration.

Method 2: HPLC-UV for Impurity Profiling

Expertise & Experience: While titration provides an excellent measure of the total amount of the main component, it is blind to impurities that may be structurally similar. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating a compound from its potential impurities.[7] For a charged, aromatic compound like 1,4-Dimethylpyridinium p-toluenesulfonate, reversed-phase HPLC with UV detection is the logical starting point. The aromatic rings in both the cation and the anion provide strong UV absorbance, allowing for sensitive detection.[1]

Causality in Experimental Design:

  • Why Reversed-Phase? A C18 or C8 column provides hydrophobic interaction, which is effective for retaining and separating aromatic compounds.

  • Mobile Phase Selection: A mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (acetonitrile or methanol) is used. The buffer controls the pH and can suppress the ionization of the tosylate anion, while the organic solvent controls the elution strength. An acidic mobile phase is often preferred for good peak shape of the tosylate anion.

  • Why UV Detection? The pyridinium and benzene rings have strong chromophores, making UV detection highly sensitive. A photodiode array (PDA) detector is even better, as it can provide spectral information to help assess peak purity.

  • Genotoxic Impurity Concern: The p-toluenesulfonate (tosylate) moiety is a known structural alert for genotoxicity. Regulatory agencies like the FDA and EMA require strict control of such impurities, often down to parts-per-million (ppm) levels.[7] HPLC-UV offers the sensitivity required to meet these low detection limits.[7][8]

Experimental Protocol: HPLC-UV
  • System Configuration: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm and 254 nm.

  • Standard Preparation: Prepare a stock solution of 1,4-Dimethylpyridinium p-toluenesulfonate reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Create a working standard at 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent.

  • Analysis: Inject the sample and standard solutions. The purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate impurity quantification, calibration curves of known impurities should be used.

Workflow for HPLC-UV Analysis

G cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase (Aqueous Buffer & ACN) C Equilibrate C18 Column with Mobile Phase A->C B Prepare Standard & Sample Solutions (~1 mg/mL) D Inject Sample B->D C->D E Separate Components via Gradient Elution D->E F Detect Peaks by UV Absorbance E->F G Integrate Peaks & Calculate Area % F->G

Caption: Workflow for purity and impurity analysis by HPLC-UV.

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and can be adapted for highly accurate quantitative analysis.[1][6] Quantitative NMR (qNMR) is a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of that same substance. Instead, it relies on a certified, stable internal standard with known purity. The principle is simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to a signal from the internal standard, we can calculate the analyte's purity with high accuracy.

Causality in Experimental Design:

  • Why qNMR? It provides a direct measure of molar concentration and is less susceptible to variations in detector response that can affect chromatography. It is considered a primary method by many metrology institutes.

  • Internal Standard Selection: The ideal standard must be stable, non-volatile, have a known high purity, and possess simple, sharp signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are excellent candidates for use in D₂O or DMSO-d₆, respectively.

  • Solvent Choice: A deuterated solvent that fully dissolves both the sample and the internal standard is essential. DMSO-d₆ is a good starting point due to its broad solvency.

  • Acquisition Parameters: To ensure accuracy, key NMR parameters must be optimized. A long relaxation delay (D1, typically 5-7 times the longest T₁ of the protons being quantified) is critical to ensure complete relaxation of the nuclei between scans, which is the foundation of accurate integration.

Experimental Protocol: ¹H-qNMR
  • Internal Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid) to prepare a stock solution of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a known amount of 1,4-Dimethylpyridinium p-toluenesulfonate. Dissolve it in a precise volume of the internal standard stock solution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (e.g., 30 seconds) and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculation: The purity of the analyte is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.

Workflow for qNMR Analysis

G cluster_prep Preparation cluster_analysis Analysis A Accurately weigh Analyte (m_analyte) C Dissolve both in Deuterated Solvent A->C B Accurately weigh certified Internal Standard (m_std) B->C D Acquire 1H NMR Spectrum (Long Relaxation Delay) C->D E Process Spectrum (Phase, Baseline) D->E F Integrate Analyte (I_analyte) & Standard (I_std) Peaks E->F G Calculate Absolute Purity (%) F->G

Caption: Workflow for absolute purity determination by qNMR.

Comparative Performance Summary

Parameter Potentiometric Titration HPLC-UV Quantitative NMR (qNMR)
Specificity Low (Assays total cationic species)High (Separates individual components)High (Structure-specific signals)
Primary Use Bulk Purity AssayImpurity Profiling, Purity by Area %Absolute Purity Assay
Sensitivity % levelppm level (µg/mL to ng/mL)[7][8][9]~0.1% level
Precision (RSD) Excellent (<0.5%)Very Good (<2%)Excellent (<1%)
Accuracy High (dependent on standard)High (dependent on standard)Very High (Primary Method)
Throughput ModerateHigh (with autosampler)Low to Moderate
Reference Std. Required for titrantRequired for analyte and impuritiesCertified internal standard required

Conclusion and Method Selection Strategy

There is no single "best" method for all applications; the optimal choice depends on the analytical goal.

  • For routine quality control of bulk material , where the impurity profile is already known and controlled, potentiometric titration is a rapid, cost-effective, and highly precise method for determining overall purity.

  • For in-depth analysis, method development, and release testing in a regulatory environment , HPLC-UV is indispensable. It is the only technique discussed that can effectively separate, detect, and quantify trace-level impurities, which is essential for safety and quality assurance.

  • For characterizing a new chemical entity or certifying a reference material , qNMR is the gold standard. Its ability to provide an absolute purity value without a specific analyte reference standard makes it a powerful tool for establishing the primary purity of a batch.

A comprehensive quality assessment of 1,4-Dimethylpyridinium p-toluenesulfonate would ideally employ these methods orthogonally. For instance, qNMR could be used to certify the purity of a primary reference standard, which is then used to develop a stability-indicating HPLC method for routine impurity analysis, while titration is used for rapid batch-to-batch verification. This multi-faceted approach ensures the highest level of confidence in the quality and purity of the material.

References

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

  • Hanna Instruments. (n.d.). Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate. Retrieved from [Link]

  • Journal of AOAC International. (2012). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. Retrieved from [Link]

  • Hanna Instruments. (2019). Quaternary Ammonium Salts Titration Analysis. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2020). Article. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate, 1 X 10 g (514888-10G). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)pyridinium 4-toluenesulfonate. Retrieved from [Link]

  • ResearchGate. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]

  • PMC. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from [Link]

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A Comparative Guide to the Catalytic Activity of Pyridinium Tosylate Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the selection of an appropriate catalyst is paramount to achieving optimal reaction efficiency, yield, and selectivity. Pyridinium p-toluenesulfonate (PPTS), a mild and versatile Brønsted acid catalyst, has long been a staple in the organic chemist's toolbox.[1][2] Its utility in sensitive reactions, such as the formation and cleavage of acetals and silyl ethers, stems from its moderate acidity, which prevents the degradation of delicate functional groups often seen with stronger acids like pure p-toluenesulfonic acid (p-TsOH).[1][3] However, for more demanding transformations like esterification, the catalytic prowess of standard PPTS can be insufficient.[4][5]

This guide provides an in-depth comparison of the catalytic activity of various pyridinium tosylate derivatives. We will explore how structural modifications to the core pyridinium scaffold can dramatically enhance catalytic performance. This analysis is grounded in experimental data and explains the causal relationships between molecular structure and catalytic efficacy, offering field-proven insights for your synthetic challenges.

The Benchmark: Understanding Pyridinium p-Toluenesulfonate (PPTS)

Pyridinium p-toluenesulfonate is an organic salt formed from the simple acid-base reaction between pyridine and p-toluenesulfonic acid.[1] It serves as a soluble and anhydrous source of the pyridinium ion (C₅H₅NH⁺), which is the active catalytic species.[1][3]

Key Characteristics of PPTS:

  • Mild Acidity: With a pKa of 5.21 for the pyridinium ion, PPTS is significantly less acidic than mineral acids or p-TsOH, making it ideal for substrates with acid-labile protecting groups.[1][3]

  • Solubility: It dissolves well in common organic solvents such as dichloromethane, chloroform, and ethanol, facilitating homogeneous catalysis.[1][4]

  • Ease of Use: As a stable, colorless solid, it is easy to handle, weigh, and add to reaction mixtures.[3][6] Post-reaction, it can often be removed with a simple aqueous wash.[6]

  • Applications: It is widely used for the protection of alcohols as tetrahydropyranyl (THP) ethers and for the formation of acetals and ketals.[1][7][8]

The primary catalytic function of PPTS is to act as a proton donor (Brønsted acid). This protonation activates functional groups, rendering them more susceptible to nucleophilic attack.

Enhancing Catalysis: A Structure-Activity Relationship Study

While effective for certain applications, PPTS is considered a weak catalyst for reactions like the direct esterification of carboxylic acids and alcohols, which typically require more potent activation.[4][5] Research has demonstrated that targeted modifications to the pyridine ring can overcome this limitation. The following comparison is based on a systematic study of PPTS derivatives in the esterification of 4-phenylbutanoic acid with 1-octanol.[4]

The Causality Behind Enhanced Activity

The catalytic efficiency of a pyridinium salt in acid-catalyzed reactions is primarily governed by two factors: the Brønsted acidity of the pyridinium proton and the catalyst's interaction with the reaction medium and substrates.

  • Increased Acidity: Introducing an electron-withdrawing group (EWG) to the pyridinium ring pulls electron density away from the nitrogen atom. This effect stabilizes the resulting pyridine base after deprotonation, thereby making the N-H proton more acidic and a more effective proton donor.

  • Improved Substrate Interaction: Appending a lipophilic (lipid) chain to the catalyst can enhance its solubility and association with nonpolar substrates, particularly in nonpolar solvents. This improves the effective concentration of the catalyst in the vicinity of the reactants, accelerating the reaction rate.

The following diagram illustrates this logical relationship.

cluster_mods Structural Modifications cluster_props Physicochemical Effects cluster_outcomes Performance Outcomes Mod1 Introduce Electron- Withdrawing Group (EWG) Prop1 Increases Brønsted Acidity Mod1->Prop1 Pulls e- density Mod2 Introduce Lipophilic Chain Prop2 Enhances Solubility & Substrate Association Mod2->Prop2 Increases lipophilicity Outcome Improved Catalytic Activity (Higher Yield & Selectivity) Prop1->Outcome Prop2->Outcome

Caption: Structure-Activity Relationship in Pyridinium Tosylate Catalysts.

Experimental Data: A Head-to-Head Comparison

The following data summarizes the performance of different pyridinium tosylate derivatives in the esterification of 4-phenylbutanoic acid with 1-octanol in isooctane at 80°C.

Catalyst IDCatalyst NameModification(s)Yield (%)[4]
1 Pyridinium p-toluenesulfonate (PPTS)None (Benchmark)< 5
2 2-Acetamido-pyridinium p-toluenesulfonateShort C2 Chain< 5
3 2-Oleamido-pyridinium p-toluenesulfonateLong C18 Lipid Chain16
4 5-Nitro-pyridinium p-toluenesulfonateElectron-Withdrawing Group (EWG)48
5 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate Lipid Chain + EWG 95

Analysis of Results:

  • Benchmark (Catalyst 1): Unmodified PPTS shows negligible catalytic activity under these conditions, confirming its status as a weak esterification catalyst.[4]

  • Effect of a Short Chain (Catalyst 2): Adding a short C2 acetyl chain provides no discernible improvement in yield.[4]

  • Effect of a Lipid Chain (Catalyst 3): The introduction of a long C18 lipid chain derived from oleic acid leads to a modest increase in yield to 16%.[4] This supports the hypothesis that improved association with the nonpolar substrates and solvent enhances catalytic turnover.

  • Effect of an EWG (Catalyst 4): Placing a nitro group (an EWG) on the ring significantly boosts the yield to 48%.[4] This is a direct consequence of the increased Brønsted acidity of the catalyst.

  • Synergistic Effect (Catalyst 5): The combination of both the lipid chain and the nitro group results in a remarkable synergistic effect, pushing the yield to 95%.[4] This derivative, 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, emerges as the lead catalyst, effectively combining enhanced acidity with superior substrate interaction. It has proven effective for a wide range of acids and alcohols, achieving yields up to 99% and suppressing common side reactions like alcohol dehydration.[4][5]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided. The workflow for screening these catalysts is a self-validating system, proceeding from synthesis to application and analysis.

Protocol 1: General Synthesis of Pyridinium Tosylate Derivatives

This procedure describes the straightforward formation of the pyridinium salt catalyst.[5]

Workflow Diagram:

sub Pyridine Derivative (1 mmol) reflux Reflux for 2h sub->reflux acid p-Toluenesulfonic Acid (1 mmol) acid->reflux solv Toluene (10 mL) solv->reflux evap Remove Solvent in vacuo reflux->evap cat Final Catalyst (Pyridinium Salt) evap->cat

Caption: General Workflow for Catalyst Synthesis.

Step-by-Step Procedure:

  • Combine Reagents: In a round-bottom flask equipped with a reflux condenser, combine the appropriate pyridine derivative (1.0 mmol) and p-toluenesulfonic acid (1.0 mmol).

  • Add Solvent: Add 10 mL of toluene to the flask.

  • Heat: Heat the mixture to reflux with constant stirring for 2 hours.

  • Isolate Product: Allow the solution to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Dry: The resulting solid or oil is the pyridinium p-toluenesulfonate catalyst. Dry further under high vacuum to remove any residual solvent.

Protocol 2: Comparative Catalytic Esterification

This protocol allows for the direct comparison of catalyst performance under standardized conditions.[4]

Step-by-Step Procedure:

  • Prepare Reaction Mixture: To a 4 mL vial, add the carboxylic acid (e.g., 4-phenylbutanoic acid, 2 mmol) and the alcohol (e.g., 1-octanol, 2 mmol).

  • Add Solvent: Add 4 mL of isooctane to the vial.

  • Add Catalyst: Add the pyridinium tosylate derivative catalyst (0.02 - 0.2 mmol, 1-10 mol%).

  • Heat: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80°C).

  • Monitor Reaction: Stir the reaction for the specified time (e.g., 24 hours). Monitor the progress by TLC or GC/MS by taking small aliquots.

  • Work-up and Analysis: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR or GC to determine the yield.

Conclusion and Recommendations

The experimental evidence clearly demonstrates that the catalytic activity of pyridinium p-toluenesulfonate can be dramatically improved through rational structural design.

  • For General Purpose, Mild Catalysis: Standard PPTS remains an excellent choice for protecting group chemistry (acetals, THP ethers) where its mildness is a key advantage.[1][3]

  • For Enhanced Esterification: For challenging esterification reactions, particularly with sterically hindered or less reactive substrates, the use of a modified catalyst is strongly recommended.

  • The Lead Catalyst: 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate has shown exceptional performance, leveraging the dual benefits of increased Brønsted acidity from the nitro group and enhanced substrate association from the lipid chain.[4][5] This derivative represents a significant advancement for researchers seeking a highly efficient, metal-free catalyst for dehydrative condensations.

By understanding the structure-activity relationships outlined in this guide, scientists and development professionals can make more informed decisions, moving beyond standard reagents to employ tailored catalysts that deliver superior performance in their synthetic applications.

References

  • Gao, Y. et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906-2912. [Link]

  • LookChem. (2026). Pyridinium p-toluenesulfonate: High-efficiency catalysis, safe and reliable. [Link]

  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. [Link]

  • Taylor & Francis Online. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. [Link]

  • Thatipally, S. et al. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry, 23(1), 451-454. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). [Link]

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Guide to Impurity Identification in the Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to identifying and quantifying impurities in synthesized 1,4-Dimethylpyridinium p-toluenesulfonate, focusing on a comparative analysis of key analytical techniques for researchers in the chemical and pharmaceutical sciences.

Introduction: In the precise world of chemical synthesis, particularly for compounds like 1,4-Dimethylpyridinium p-toluenesulfonate used in advanced material science and as pharmaceutical intermediates, purity is not merely a goal—it is a prerequisite for performance, safety, and reproducibility. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter the compound's properties and introduce significant risks. This guide offers a comprehensive, field-proven comparison of analytical methodologies designed to rigorously identify and quantify impurities, empowering researchers and drug development professionals to ensure the integrity of their synthesized materials.

The Synthetic Landscape: Understanding Potential Impurities

The standard synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is a quaternization reaction, where 4-methylpyridine (also known as γ-picoline) is alkylated by methyl p-toluenesulfonate.

While efficient, this process can yield several classes of impurities that must be monitored:

  • Process-Related Impurities: The most common contaminants are unreacted 4-methylpyridine and methyl p-toluenesulfonate .

  • Solvent Residues: Depending on the reaction conditions, solvents such as toluene or acetonitrile may remain in the final product.

  • Genotoxic Impurities (GTIs): Alkyl sulfonates, like the starting material methyl p-toluenesulfonate, are a class of potential genotoxic impurities. Regulatory bodies like the FDA and EMA have established a Threshold of Toxicological Concern (TTC) for such compounds, often requiring quantification at the parts-per-million (ppm) level.[1]

  • Halide Impurities: If any step involves halide salts, residual halides (e.g., chloride) can be highly detrimental to the properties of ionic liquids and in catalytic applications.[2][3][4]

A robust analytical strategy is therefore essential, not just for process optimization but for regulatory compliance and safety.

A Comparative Analysis of Analytical Techniques

No single technique can provide a complete picture of a sample's purity. The most effective approach combines the structural elucidation power of NMR with the superior separation and sensitivity of chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation and is highly effective for identifying and quantifying major impurities without the need for reference standards of every analyte (using a qNMR approach).

  • Expertise & Causality: NMR is chosen as the primary tool for identity confirmation because it provides a direct, non-destructive view of the molecule's hydrogen (¹H) and carbon (¹³C) framework. For pyridinium salts, protonation of the nitrogen atom causes a significant downfield shift in the chemical shifts of the ring protons, especially the α-protons (adjacent to the nitrogen), making the product easily distinguishable from the starting 4-methylpyridine.[5][6]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh ~25 mg of the 1,4-Dimethylpyridinium p-toluenesulfonate sample and ~5 mg of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into a vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆, which solubilizes both the ionic liquid and the standard without its signals interfering with key analyte peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure accurate quantification.

  • Analysis:

    • Confirm the identity of the main product by assigning its characteristic peaks.

    • Identify impurity peaks by comparing them to the known spectra of the starting materials.

    • Calculate the concentration of impurities by comparing the integral of a known impurity peak to the integral of the internal standard's peak.

Data Presentation: Expected ¹H NMR Signals (in DMSO-d₆)

CompoundProton EnvironmentApprox. Chemical Shift (δ, ppm)Multiplicity
1,4-Dimethylpyridinium Cation α-H (H2, H6)8.8 - 9.0Doublet
β-H (H3, H5)8.0 - 8.2Doublet
N-CH₃~4.3Singlet
Ring-CH₃~2.6Singlet
p-Toluenesulfonate Anion Aromatic H (ortho to SO₃)~7.5Doublet
Aromatic H (ortho to CH₃)~7.1Doublet
CH₃~2.3Singlet
4-Methylpyridine (Impurity) α-H~8.5Doublet
β-H~7.2Doublet
CH₃~2.3Singlet
Methyl p-toluenesulfonate (Impurity) Aromatic H (ortho to SO₃)~7.8Doublet
Aromatic H (ortho to CH₃)~7.5Doublet
O-CH₃~3.6Singlet

Visual Workflow: NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Accurately weigh sample & internal standard B Dissolve in DMSO-d6 A->B Precision is key for quantification C Acquire 1H Spectrum (≥400 MHz) B->C D Assign product & impurity signals C->D E Integrate peaks D->E F Calculate impurity concentration vs. standard E->F

Caption: Workflow for quantitative impurity analysis by NMR (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry workhorse for purity analysis due to its high sensitivity, resolving power, and robustness, making it ideal for detecting trace-level impurities.

  • Expertise & Causality: A reversed-phase HPLC method is selected for its ability to separate compounds based on polarity. The ionic product is highly polar and will elute early, while the less polar starting materials (especially methyl p-toluenesulfonate) will be retained longer on a C18 column. A UV detector is effective because both the pyridinium ring and the toluenesulfonate moiety are chromophoric. For ionic liquids, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also offer excellent separation of both the cation and anion components.[7]

Experimental Protocol: HPLC-UV Analysis

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV Diode Array Detector (DAD) set to monitor at 260 nm.

  • Sample Preparation: Prepare a sample solution of ~1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Standard Preparation: For accurate quantification, prepare calibration standards of 4-methylpyridine and methyl p-toluenesulfonate at concentrations bracketing the expected impurity levels (e.g., 0.1 to 10 µg/mL).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Analysis: Inject the sample and standards. Identify impurities by comparing their retention times to the standards. Quantify using the calibration curve generated from the standards.

Visual Workflow: HPLC Analysis

cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Prepare sample solution (~1 mg/mL) C Inject into HPLC system (C18 column) A->C B Prepare impurity calibration standards G Quantify using calibration curve B->G D Run gradient elution C->D E Detect peaks with UV detector (260 nm) D->E F Identify impurities by retention time E->F F->G

Caption: Workflow for quantitative impurity analysis by HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification of unknown impurities and ultimate sensitivity, LC-MS is the premier technique. It couples the separation power of HPLC with the definitive mass identification of a mass spectrometer.

  • Expertise & Causality: While HPLC-UV can suggest the identity of an impurity based on retention time, it is not definitive. LC-MS provides the molecular weight of the eluting compound, which is a critical piece of evidence for positive identification.[8] Using electrospray ionization (ESI) in positive ion mode is ideal for this analysis, as the 1,4-dimethylpyridinium cation is permanently charged and ionizes exceptionally well.

Experimental Protocol: LC-MS Analysis

  • Chromatography: Use the same HPLC method as described above. The flow from the column is directed into the mass spectrometer source.

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Analysis:

    • Extract ion chromatograms for the expected m/z of the product and impurities.

    • 1,4-Dimethylpyridinium Cation [M]⁺: m/z 122.10

    • 4-Methylpyridine [M+H]⁺: m/z 94.07

    • Methyl p-toluenesulfonate [M+Na]⁺: m/z 209.03 (often observed as a sodium adduct in ESI).

    • Examine the mass spectra of any unknown peaks in the total ion chromatogram to hypothesize their structures.

Visual Workflow: Logical Relationship for Impurity ID

A Unknown Peak in HPLC-UV Chromatogram B Retention Time (RT) matches a standard? A->B C Tentative ID B->C Yes D Analyze with LC-MS B->D No / Confirmation Needed C->D E Does measured m/z match expected mass? D->E F Confirmed ID E->F Yes G Unknown Impurity (Requires further investigation) E->G No

Caption: Logic diagram for confirming impurity identity using LC-MS.

Summary and Recommendations

TechniquePrimary UseStrengthsLimitations
¹H NMR Structural confirmation, quantification of major components (>0.1%)Fast, highly structural, quantitative without impurity standards (qNMR)Lower sensitivity, potential for peak overlap in complex mixtures
HPLC-UV Routine purity testing, quantification of known impuritiesHigh sensitivity (ppm level), excellent resolution, robustRequires chromophores, identity confirmation relies on retention time matching
LC-MS Identification of unknown impurities, confirmation of knownsUnambiguous identification via molecular weight, very high sensitivityMore complex instrumentation, quantification can be affected by ion suppression

For comprehensive quality control of synthesized 1,4-Dimethylpyridinium p-toluenesulfonate, a tiered, multi-technique approach is recommended.

  • Initial Screening (NMR): Use ¹H NMR to confirm the identity of the bulk material and to quantify any impurities present at levels above ~0.1%.

  • Trace Analysis (HPLC-UV): Employ a validated HPLC-UV method for routine purity checks and to accurately quantify low-level starting material impurities against their reference standards.

  • Investigation (LC-MS): When unknown peaks are observed in the HPLC chromatogram or for definitive confirmation, use LC-MS to determine their molecular weight and confirm their identity.

By integrating these powerful analytical tools, researchers can confidently assess the purity of their material, ensuring the quality, safety, and reliability of their scientific outcomes.

References

  • Görög, S. (2011). Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Analysis. John Wiley & Sons. [Link]

  • SIELC Technologies. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.[Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McCamley, K., et al. (2004). Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. Green Chemistry, 6, 341. [Link]

  • LCGC International. LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dimethylpyridinium p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1,4-Dimethylpyridinium p-toluenesulfonate is a versatile organic salt frequently utilized as a mild acid catalyst in synthetic chemistry, particularly in esterification processes.[1] While essential for various research and development applications, its responsible management and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Dimethylpyridinium p-toluenesulfonate, grounded in regulatory standards and field-proven best practices. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with federal and local regulations.

Part 1: Hazard Profile and Regulatory Framework

Before handling any chemical for disposal, a thorough understanding of its hazards is essential. This dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway.

1.1. GHS Hazard Classification

1,4-Dimethylpyridinium p-toluenesulfonate is classified under the Globally Harmonized System (GHS) with specific health warnings.[1][2] The primary hazards are associated with its irritant properties.

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

These classifications mandate careful handling to avoid direct contact, inhalation of the powder, and exposure to mucous membranes.[2]

1.2. Regulatory Imperatives: EPA and OSHA

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This framework establishes a "cradle-to-grave" management system for hazardous materials.

Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[4][5][6] This plan must include specific procedures for safe handling and disposal of hazardous chemicals to protect laboratory workers.[5] Based on its irritant properties, 1,4-Dimethylpyridinium p-toluenesulfonate waste must be managed as a hazardous chemical waste in accordance with your institution's CHP and EPA regulations.[3]

Part 2: Pre-Disposal Protocol: Safe Handling and Segregation

Proper handling and segregation at the point of generation are critical first steps in the disposal workflow.

2.1. Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling 1,4-Dimethylpyridinium p-toluenesulfonate for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A fully buttoned laboratory coat must be worn.[7]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or work within a certified chemical fume hood.[1]

2.2. Waste Segregation and Containerization

Proper segregation prevents accidental chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Designate as Hazardous Waste: All materials contaminated with 1,4-Dimethylpyridinium p-toluenesulfonate, including the pure compound, reaction residues, and contaminated labware (e.g., weigh boats, gloves), must be treated as hazardous waste.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents.[7] Store this waste stream separately from oxidizers to prevent potentially violent reactions.

  • Waste Container:

    • Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition, with no leaks or cracks.

    • Keep the container closed at all times, except when adding waste.[8]

Part 3: Step-by-Step Disposal Procedure

This protocol outlines the systematic process for disposing of 1,4-Dimethylpyridinium p-toluenesulfonate waste from the laboratory bench to final pickup.

Step 1: Waste Generation and Collection

  • Collect all waste materials contaminated with 1,4-Dimethylpyridinium p-toluenesulfonate in your designated, pre-labeled hazardous waste container at the point of generation (e.g., in the fume hood).

Step 2: Labeling the Hazardous Waste Container

  • Proper labeling is a strict regulatory requirement.[3][9] As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "1,4-Dimethylpyridinium p-toluenesulfonate". For mixtures, list all components.

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The generator's name and laboratory location (building and room number).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored away from incompatible materials.[7]

Step 4: Requesting Waste Pickup

  • Once the container is full, or if you are discontinuing the process, arrange for disposal through your institution's EHS office.

  • Follow your institution's specific procedure, which typically involves submitting a chemical collection request form online.[10]

  • Do not pour this chemical down the drain or dispose of it in the regular trash.[3] Chemical waste must be managed by licensed hazardous waste facilities.

Step 5: Documentation and Record-Keeping

  • The disposal of hazardous waste is tracked using a manifest system from the point of generation to its final destination.[8][11] While your EHS department will manage the manifest, it is good practice to maintain internal records of the waste you generate and have collected.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

4.1. Spill Response

  • Small Spill (Contained, manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[7][12]

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others to stay out of the area.

    • Contact your institution's EHS or emergency response team.[10]

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[13][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,4-Dimethylpyridinium p-toluenesulfonate waste.

G start Waste Generated (1,4-Dimethylpyridinium p-toluenesulfonate) identify Is it contaminated with 1,4-Dimethylpyridinium p-toluenesulfonate? start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe Yes trash Incorrect Disposal Path: Regular Trash or Sewer identify->trash No (Follow standard lab waste procedures) container Place in a sealed, compatible, and labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) container->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa pickup Request Pickup from Institutional EHS saa->pickup end Document and Await Licensed Disposal pickup->end

Caption: Disposal workflow for 1,4-Dimethylpyridinium p-toluenesulfonate.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Duke University. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • 1,4-Dimethylpyridinium p-toluenesulfonate | C14H17NO3S. PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Pyridinium-p-toluenesulfonate for Synthesis MSDS. Loba Chemie. [Link]

  • Hazard Summary - Pyridine. New Jersey Department of Health. [Link]

  • Standard Operating Procedure - Pyridine. Washington State University. [Link]

  • Safety Data Sheet - Pyridine. ChemSupply Australia. [Link]

Sources

Personal protective equipment for handling 1,4-Dimethylpyridinium p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Banding: WARNING (Irritant) Primary Risks: Respiratory Tract Irritation (H335), Skin Irritation (H315), Serious Eye Irritation (H319).

This guide provides an operational safety framework for researchers handling 1,4-Dimethylpyridinium p-toluenesulfonate . While classified as an irritant rather than an acute toxin, the quaternary ammonium structure of this compound necessitates strict dust control and mucous membrane protection.

Critical Operational Directive: Treat the solid phase as a respiratory inhalation hazard (dust) and the solution phase as a permeation hazard (dependent on solvent carrier).

Chemical Risk Intelligence

To handle this chemical safely, you must understand the causality of its hazards.

  • The Cationic Driver (Irritation): The 1,4-dimethylpyridinium cation is a quaternary ammonium species. These cations are surfactants that disrupt cell membranes upon contact with mucous membranes (eyes, lungs), leading to immediate inflammation and irritation.

  • The Anionic Stabilizer (Stability): The p-toluenesulfonate (tosylate) anion renders the salt stable and non-volatile. However, this stability means the compound persists on surfaces if not properly cleaned, creating a long-term contact hazard in the lab.

  • Physical State Risks: As a crystalline powder with a melting point of 148-151 °C, it is prone to static charge. Static electricity can cause the powder to "jump" or disperse unexpectedly during weighing, increasing the risk of inhalation or ocular exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 78105-28-9.

Protection ZonePPE RequirementTechnical Justification
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)The primary route of exposure is dust inhalation. Engineering controls (hood) are superior to PPE. If weighing outside a hood, an N95 is mandatory to prevent bronchial irritation.
Ocular Chemical Safety Goggles Safety glasses with side shields are insufficient for fine powders that can bypass gaps. Goggles seal the eye environment against airborne particulates.
Dermal (Hands) Nitrile Gloves (0.11 mm min.)Nitrile provides excellent barrier protection against organic salts. Crucial Note: If dissolved in Methanol (common solvent), change gloves immediately upon splash, as Methanol permeates Nitrile rapidly.
Body Lab Coat (High-neck preferred)Prevents accumulation of static-charged dust on street clothing.

Operational Protocols

Protocol A: Weighing & Transfer (Solid Phase)
  • Context: High risk of dust generation and static dispersion.

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the fume hood before opening the container. Quaternary salts are notoriously static-prone.

  • Draft Control: Minimize sash height to the lowest working position. High face velocity can actually blow fine powder out of the weigh boat.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.

Protocol B: Solubilization (Solution Phase)
  • Context: 1,4-Dimethylpyridinium p-toluenesulfonate is often dissolved in Methanol or other polar solvents.

  • Solvent Selection: When this salt is in solution, the solvent dictates the glove choice .

    • Methanol:[1] Risk of rapid breakthrough. Double glove or use specific chemical-resistant laminates if handling large volumes.

  • Dissolution: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.

  • Labeling: Clearly label the solution as "Irritant - Quaternary Salt Solution."

Protocol C: Reaction Workflow Visualization

The following diagram illustrates the decision logic for PPE based on the state of matter.

PPE_Logic Start Handling 1,4-Dimethylpyridinium p-toluenesulfonate State_Check Determine Physical State Start->State_Check Solid SOLID PHASE (Powder/Crystals) State_Check->Solid Weighing/Transfer Solution SOLUTION PHASE (Dissolved) State_Check->Solution Reaction/Workup Hazard_Dust Primary Hazard: Dust Inhalation & Static Solid->Hazard_Dust Hazard_Perm Primary Hazard: Skin Absorption via Solvent Solution->Hazard_Perm Control_Solid Engineering Control: Fume Hood REQUIRED Hazard_Dust->Control_Solid PPE_Solid PPE: Nitrile Gloves + Goggles Control_Solid->PPE_Solid Control_Solvent Check Solvent Compatibility (e.g., Methanol penetrates Nitrile) Hazard_Perm->Control_Solvent PPE_Solution PPE: Splash Goggles + Solvent-Specific Gloves Control_Solvent->PPE_Solution

Figure 1: PPE Decision Logic based on the physical state of the compound.

Emergency Response & Disposal

Accidental Exposure[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The irritation may be delayed.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[2][3][4][5] Lift upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1][4][5][6] Do not use neutralization agents (acids/bases) in the eye.

  • Skin Contact: Wash with copious soap and water.[1][2][7][8] The tosylate anion is water-soluble; simple rinsing is effective.

Waste Disposal[4][5][6][7][9]
  • Classification: This compound contains Nitrogen and Sulfur. It generally does not meet the definition of RCRA acutely hazardous waste (P-list), but it is a chemical waste.

  • Method: Dispose of via Chemical Incineration equipped with a scrubber (to handle SOx and NOx emissions).

  • Do NOT: Do not flush down the drain. While water-soluble, quaternary ammonium compounds can be toxic to aquatic life.

References

  • PubChem. (n.d.). 1,4-Dimethylpyridinium p-toluenesulfonate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.